Product packaging for Ethyl alpha-bromophenylacetate(Cat. No.:CAS No. 2882-19-1)

Ethyl alpha-bromophenylacetate

Cat. No.: B129744
CAS No.: 2882-19-1
M. Wt: 243.1 g/mol
InChI Key: BKTKLDMYHTUESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl alpha-bromophenylacetate, also known as this compound, is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl bromophenylacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38807. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B129744 Ethyl alpha-bromophenylacetate CAS No. 2882-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTKLDMYHTUESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041951
Record name Ethyl bromophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2882-19-1, 2216-90-2
Record name Ethyl α-bromobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2882-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1)-bromophenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl bromophenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2882-19-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl bromophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (±)-bromophenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl bromophenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL BROMOPHENYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3C9JY41X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl α-Bromophenylacetate (CAS 2882-19-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety information, and synthetic applications of Ethyl α-bromophenylacetate (CAS 2882-19-1). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

Physicochemical Properties

Ethyl α-bromophenylacetate is a versatile reagent in organic synthesis. A clear understanding of its physical and chemical properties is fundamental to its effective application in research and development.[1] The key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 2882-19-1[2][3]
Molecular Formula C₁₀H₁₁BrO₂[3]
Molecular Weight 243.10 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, fruity, or pungent[1][4]
Boiling Point 89-92 °C at 0.9 mmHg; 113 °C at 3 mmHg; 164°C at 30 mmHg[5]
Density 1.389 g/mL at 25 °C[5]
Refractive Index (n20/D) >1.5390[5]
Flash Point >110 °C (>230 °F) - closed cup[2][6]
Solubility Soluble in organic solvents like ethanol and ether; Not miscible or difficult to mix in water.[1][7]
Sensitivity Moisture sensitive[4][5]

Safety and Handling

Ethyl α-bromophenylacetate is classified as a hazardous substance and requires careful handling in a laboratory setting.[6][8] Adherence to safety protocols is crucial to minimize risks.

Hazard Identification:

Hazard ClassCategory
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

GHS Pictograms and Signal Word:

alt text

Signal Word: Danger[2][6]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2]

Precautionary Statements:

  • Prevention: Wear protective gloves/protective clothing/eye protection/face protection. Do not breathe mist/vapors/spray.[8]

  • Response:

    • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8]

    • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • Immediately call a POISON CENTER or doctor/physician.

  • Storage: Store locked up. Store in a well-ventilated place. Keep container tightly closed.[5] Store under inert gas.[4][5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Handling Recommendations:

  • Use only under a chemical fume hood.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Handle in a dry, well-ventilated place.[5]

Core Synthetic Applications

Ethyl α-bromophenylacetate is a key building block in several important organic reactions, primarily due to the reactivity of the α-bromo position, which makes it an excellent electrophile.[1] Its principal applications are in the formation of carbon-carbon and carbon-heteroatom bonds.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. Ethyl α-bromophenylacetate is a suitable α-halo ester for this reaction.

Reaction Workflow:

Reformatsky_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl α-bromophenylacetate D Formation of Organozinc Reagent (Reformatsky Enolate) A->D B Aldehyde or Ketone E Nucleophilic Addition to Carbonyl B->E C Zinc Dust C->D D->E F Acidic Workup E->F G β-Hydroxy Ester F->G

Caption: Workflow of the Reformatsky Reaction.

Experimental Protocol (General):

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add zinc dust. The zinc is typically activated by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum. A small crystal of iodine can also be used to initiate the reaction.

  • Reaction Mixture: Add the aldehyde or ketone and a portion of the Ethyl α-bromophenylacetate to a suitable solvent (e.g., dry benzene, toluene, or THF) in the reaction flask.

  • Initiation and Reaction: Gently warm the mixture. The reaction is often initiated by the addition of a small amount of a solution of Ethyl α-bromophenylacetate in the same solvent. Once the reaction starts (indicated by a color change and/or gentle refluxing), add the remaining Ethyl α-bromophenylacetate dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture for a specified time to ensure complete reaction.

  • Workup: Cool the reaction mixture and hydrolyze it by adding a dilute acid (e.g., H₂SO₄ or HCl) or an aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by distillation or column chromatography.

Darzens Condensation

The Darzens condensation (or glycidic ester condensation) is the reaction of a ketone or aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).

Reaction Workflow:

Darzens_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl α-bromophenylacetate D Deprotonation of α-carbon A->D B Aldehyde or Ketone E Nucleophilic attack on Carbonyl B->E C Base (e.g., NaOEt, t-BuOK) C->D D->E F Intramolecular SN2 reaction E->F G α,β-Epoxy Ester (Glycidic Ester) F->G

Caption: Workflow of the Darzens Condensation.

Experimental Protocol (General):

  • Preparation of the Base: Prepare a solution of a strong, non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, in a dry, aprotic solvent (e.g., THF, diethyl ether, or tert-butanol).

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the aldehyde or ketone in the chosen solvent. Cool the solution in an ice bath.

  • Addition of Reactants: Slowly and simultaneously add the Ethyl α-bromophenylacetate and the base solution to the cooled aldehyde/ketone solution. Maintain the temperature below a certain threshold (e.g., 20°C) to control the reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a specified period until the reaction is complete (monitored by TLC).

  • Workup and Extraction: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude glycidic ester can then be purified by column chromatography or distillation.

Atom Transfer Radical Polymerization (ATRP)

Ethyl α-bromophenylacetate is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique.[5] The phenyl and ester groups adjacent to the bromine atom stabilize the resulting radical, making it a good initiator for monomers like styrenes and methacrylates.[5]

Initiation Pathway:

ATRP_Initiation cluster_components Components cluster_process Process cluster_result Result A Ethyl α-bromophenylacetate (Initiator) D Activation: Homolytic cleavage of C-Br bond A->D B Transition Metal Catalyst (e.g., Cu(I)Br/Ligand) B->D C Monomer F Initiation of Polymerization C->F E Radical Formation & Catalyst Oxidation (e.g., Cu(II)Br₂) D->E E->F G Propagating Polymer Chain F->G

Caption: Initiation step in ATRP using Ethyl α-bromophenylacetate.

Experimental Protocol (General for ATRP of Methyl Methacrylate):

  • Preparation of the Catalyst Complex: In a Schlenk flask, add the copper(I) bromide and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). The flask is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

  • Addition of Monomer and Initiator: The monomer (methyl methacrylate) is typically purified to remove the inhibitor before use. Add the purified monomer and the initiator, Ethyl α-bromophenylacetate, to the Schlenk flask containing the catalyst complex via syringe under an inert atmosphere.

  • Polymerization: Place the sealed flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 90°C). The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion and molecular weight.

  • Termination and Purification: To stop the polymerization, cool the flask and expose the reaction mixture to air, which oxidizes the Cu(I) catalyst. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation of the Polymer: Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Spectral Data

While a comprehensive collection of spectral data is best obtained from dedicated databases, the following represents typical spectral information:

  • IR Spectrum: The infrared spectrum would show characteristic peaks for the C=O stretch of the ester group (around 1735-1750 cm⁻¹), C-O stretching, and peaks associated with the aromatic ring.

  • NMR Spectrum (¹H and ¹³C):

    • ¹H NMR: Protons of the ethyl group (a triplet and a quartet), the methine proton (a singlet), and the aromatic protons would be visible in their respective regions.

    • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the aromatic ring, the methine carbon, and the carbons of the ethyl group would be observed.

For detailed spectral data, it is recommended to consult spectral databases such as the NIST WebBook or obtain a Certificate of Analysis from the supplier.[9]

This guide provides a foundational understanding of Ethyl α-bromophenylacetate for its safe and effective use in a research and development context. For specific applications, further literature review and optimization of the provided general protocols are recommended.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ethyl α-Bromophenylacetate

Introduction

Ethyl α-bromophenylacetate is an organic compound with the chemical formula C₁₀H₁₁BrO₂.[1][2][3] It is a key intermediate and alkylating agent in various organic syntheses. Structurally, it is the ethyl ester of α-bromophenylacetic acid. This compound and its derivatives are of significant interest in medicinal chemistry and drug development, often serving as building blocks for more complex molecules. It is primarily used as an initiator in controlled/living radical polymerization processes, such as for styrene and methyl methacrylate.[2] This technical guide provides a comprehensive overview of its core physical properties, the experimental protocols used to determine them, and logical workflows relevant to its characterization and synthesis.

Quantitative Physical Properties

The physical characteristics of ethyl α-bromophenylacetate have been determined through various analytical methods. These properties are crucial for its handling, application in synthesis, and purification. A summary of these quantitative data is presented below.

PropertyValueConditions
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Clear, colorless to yellow liquid
Density 1.389 g/mLat 25 °C
Boiling Point 89-92 °Cat 0.9 mmHg
113 °Cat 3 mmHg
Refractive Index 1.5370-1.5420at 20 °C
Flash Point >110 °C (>230 °F)Closed cup
Water Solubility Not miscible or difficult to mix

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures for the characterization of organic compounds. Below are detailed methodologies for key measurements.

Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For compounds like ethyl α-bromophenylacetate, which may decompose at atmospheric boiling points, vacuum distillation is employed.

  • Apparatus: A round-bottom flask, a heating mantle, a still head with a thermometer, a condenser, a vacuum adapter, and a receiving flask. The system is connected to a vacuum pump with a manometer to measure the pressure.

  • Procedure:

    • The liquid sample is placed in the round-bottom flask with boiling chips or a magnetic stirrer.

    • The distillation apparatus is assembled and sealed to be airtight.

    • The system is evacuated to the desired pressure (e.g., 0.9 mmHg), which is monitored by the manometer.

    • The flask is gently heated. The temperature is recorded from the thermometer, with the bulb positioned just below the side arm of the still head to ensure it measures the temperature of the vapor in equilibrium with the liquid.

    • The temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask is recorded as the boiling point at that specific pressure.[4]

Measurement of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically measured using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer (a glass flask with a precise volume), a high-precision analytical balance, and a constant-temperature water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and weighed accurately.

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The cap is inserted, and any excess liquid is wiped off.

    • The filled pycnometer is placed in a constant-temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

    • The pycnometer is removed, dried on the outside, and weighed again.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is also used to assess the purity of a sample.

  • Apparatus: An Abbé refractometer, a constant-temperature water bath connected to the refractometer, a light source (typically a sodium-D line at 589 nm), and a dropper.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

    • The temperature of the prisms is regulated to a specific temperature (e.g., 20 °C) using the connected water bath.

    • A few drops of the sample liquid are placed on the lower prism of the refractometer.

    • The prisms are closed, and the light source is positioned.

    • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

    • The refractive index value is read directly from the instrument's scale.

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the identification and characterization of an unknown organic compound such as ethyl α-bromophenylacetate.

G cluster_0 Initial Analysis cluster_1 Property Measurement cluster_2 Structural Confirmation A Sample Acquisition (Ethyl α-bromophenylacetate) B Physical State & Appearance (Colorless to Yellow Liquid) A->B C Solubility Tests (e.g., in Water, Organic Solvents) A->C D Boiling Point Determination (Vacuum Distillation) B->D E Density Measurement (Pycnometer) B->E F Refractive Index (Refractometer) B->F G Spectroscopic Analysis (FTIR, NMR, Mass Spec) C->G D->G E->G F->G H Purity Assessment (GC, HPLC) G->H I Data Compilation & Final Identification H->I G cluster_0 Fundamental Properties cluster_1 Bulk Physical Properties (State-Dependent) cluster_2 Indicators of Purity & Identity Mol_Structure Molecular Structure (C₁₀H₁₁BrO₂) Mol_Weight Molecular Weight (243.10 g/mol) Mol_Structure->Mol_Weight Density Density Mol_Structure->Density BoilingPoint Boiling Point Mol_Structure->BoilingPoint RefractiveIndex Refractive Index Mol_Structure->RefractiveIndex Solubility Solubility Mol_Structure->Solubility Appearance Appearance Mol_Structure->Appearance Identity Chemical Identity Mol_Weight->Identity Purity Purity Density->Purity BoilingPoint->Purity RefractiveIndex->Purity Solubility->Identity Appearance->Identity Purity->Identity G A Start: Phenylacetic Acid B Step 1: α-Bromination (e.g., Hell-Volhard-Zelinsky reaction) A->B Br₂, PBr₃ C Intermediate: α-Bromophenylacetic Acid B->C D Step 2: Esterification (Ethanol, Acid Catalyst) C->D H₂SO₄ E Crude Product: Ethyl α-bromophenylacetate D->E F Purification (e.g., Vacuum Distillation) E->F G Final Product F->G

References

Ethyl alpha-bromophenylacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information regarding the physicochemical properties and relevant experimental data for ethyl α-bromophenylacetate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The fundamental molecular properties of ethyl α-bromophenylacetate are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

ParameterValueReferences
Molecular Formula C₁₀H₁₁BrO₂[1][2][3][4][5]
Molecular Weight 243.10 g/mol [1][4][5][6]
Alternate Molecular Weight 243.097 g/mol [2][3]
CAS Number 2882-19-1[2][3][4][6]
IUPAC Name ethyl 2-bromo-2-phenylacetate[1]
Synonyms Ethyl bromophenylacetate, Benzeneacetic acid, α-bromo-, ethyl ester[1][2][3][4]
Density 1.389 g/mL at 25 °C[6][7]
Boiling Point 89-92 °C at 0.9 mmHg[7]
Refractive Index n20/D >1.5390[7]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of ethyl α-bromophenylacetate are critical for its application in research and development. Below are representative experimental protocols.

Synthesis of Ethyl α-Bromophenylacetate via Hell-Volhard-Zelinsky Reaction

This protocol outlines a common laboratory-scale synthesis of ethyl α-bromophenylacetate.

  • Materials:

    • Ethyl phenylacetate

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) (catalyst)

    • Carbon tetrachloride (CCl₄) (solvent)

    • Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl phenylacetate in carbon tetrachloride.

    • Add a catalytic amount of AIBN to the solution.

    • Heat the mixture to reflux.

    • Slowly add a solution of N-Bromosuccinimide in CCl₄ through the dropping funnel.

    • Continue refluxing until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield crude ethyl α-bromophenylacetate.

    • Purify the crude product by vacuum distillation.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of ethyl α-bromophenylacetate purity and identity.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer.

    • Capillary column (e.g., HP-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the synthesized ethyl α-bromophenylacetate in dichloromethane.

    • Inject 1 µL of the solution into the GC-MS system.

  • Data Analysis:

    • The retention time of the major peak is compared with a known standard.

    • The mass spectrum is analyzed for the characteristic molecular ion peak and fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and subsequent utilization of ethyl α-bromophenylacetate in a research context, such as in the development of novel therapeutic agents.

G cluster_synthesis Synthesis & Purification cluster_analysis Quality Control & Analysis cluster_application Downstream Application start Starting Materials (Ethyl Phenylacetate, NBS) reaction Bromination Reaction (Hell-Volhard-Zelinsky) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Vacuum Distillation workup->purification qc Purity & Identity Check (GC-MS, NMR) purification->qc application Intermediate for Drug Synthesis qc->application bio_assay Biological Assays application->bio_assay data_analysis Data Analysis & Lead Optimization bio_assay->data_analysis

Caption: Workflow from synthesis to application of ethyl α-bromophenylacetate.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl α-bromophenylacetate. Due to the limited availability of comprehensive, publicly accessible experimental spectra, this guide presents high-quality predicted NMR data. This information is valuable for the identification, characterization, and quality control of ethyl α-bromophenylacetate in research and development settings.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The predicted ¹H NMR data for ethyl α-bromophenylacetate is summarized in the table below.

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
a7.52 - 7.35Multiplet5HAr-H
b5.35Singlet1HCH Br
c4.25Quartet2HO-CH ₂-CH₃
d1.25Triplet3HO-CH₂-CH

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the carbon skeleton of the molecule. The predicted ¹³C NMR data for ethyl α-bromophenylacetate is presented in the following table.

SignalChemical Shift (ppm)Assignment
1168.5C =O
2137.2Ar-C (quaternary)
3129.0Ar-C H
4128.8Ar-C H
5128.2Ar-C H
662.5O-C H₂-CH₃
745.5C HBr
814.0O-CH₂-C H₃

Experimental Protocols

The following is a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like ethyl α-bromophenylacetate.

Sample Preparation:

  • Weigh approximately 5-10 mg of the ethyl α-bromophenylacetate sample.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • The NMR spectrometer is typically operated at a proton frequency of 300 to 600 MHz.

  • The sample is placed in the spectrometer's magnet.

  • The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

  • A standard one-pulse experiment is performed.

  • The free induction decay (FID) signal is acquired.

  • The FID is Fourier transformed to produce the ¹H NMR spectrum.

  • The spectrum is phased, baseline-corrected, and referenced to the internal standard.

¹³C NMR Spectroscopy:

  • The spectrometer is operated at a carbon frequency corresponding to the proton frequency (e.g., 75 to 151 MHz).

  • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • A larger number of scans are generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • The acquired FID is processed similarly to the ¹H spectrum (Fourier transformation, phasing, and baseline correction).

Visualizations

Chemical Structure and NMR Assignments

The following diagram illustrates the chemical structure of ethyl α-bromophenylacetate, with atoms labeled to correspond to the assignments in the NMR data tables.

Structure of Ethyl α-Bromophenylacetate with NMR Assignments cluster_phenyl Aromatic Protons (a) Aromatic Carbons (3, 4, 5) cluster_ester Ester Group C1 C C2 CH C1->C2 CHBr CH (b, 7) C1->CHBr C3 CH C2->C3 C4 CH C3->C4 C5 CH C4->C5 C6 CH C5->C6 C6->C1 C_O C (1) CHBr->C_O Br Br CHBr->Br Br O1 O C_O->O1 = O2 O C_O->O2 CH2 CH2 (c, 6) O2->CH2 CH3 CH3 (d, 8) CH2->CH3

Caption: Chemical structure of ethyl α-bromophenylacetate with atom labels corresponding to NMR signals.

NMR Experimental Workflow

This diagram outlines the typical workflow for obtaining and analyzing NMR spectra of a chemical sample.

General Workflow for NMR Spectroscopy SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer NMRTube->Spectrometer Shimming Magnetic Field Shimming Spectrometer->Shimming Acquisition Pulse Sequence and Data Acquisition (FID) Shimming->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Report Reporting of Results Analysis->Report

Caption: A flowchart illustrating the key steps in an NMR experiment.

An In-depth Technical Guide to the Proton NMR Chemical Shifts of Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) chemical shifts for ethyl α-bromophenylacetate. This document includes tabulated quantitative data, comprehensive experimental protocols, and visualizations to facilitate a deeper understanding of the spectral characteristics of this compound, which is a valuable building block in organic synthesis and drug development.

Proton NMR Spectral Data of Ethyl α-Bromophenylacetate

The ¹H NMR spectrum of ethyl α-bromophenylacetate presents a distinct set of signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronic effects of the neighboring functional groups, particularly the phenyl ring, the bromine atom, and the ester moiety.

A representative ¹H NMR spectrum of ethyl α-bromophenylacetate was reported in CD₂Cl₂.[1] The data from this and other typical analyses are summarized in the table below. It is important to note that the exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Phenyl (C₆H₅)7.22-7.64Multiplet5H-
Methine (CH)4.28-4.45Multiplet1H-
Methylene (CH₂)4.00-4.22Multiplet2H-
Methyl (CH₃)1.25 (approx.)Triplet3H7.1 (approx.)

Note: The data for the methyl and methylene protons of the ethyl group are based on typical values for ethyl esters and may vary. The multiplet ranges for the phenyl, methine, and methylene protons indicate complex splitting patterns.

Experimental Protocol for ¹H NMR Spectroscopy

The following section details a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like ethyl α-bromophenylacetate.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-25 mg of ethyl α-bromophenylacetate into a clean, dry vial.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[3] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[4]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved and the solution is homogeneous.[3]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid column height is between 4.0 and 5.0 cm.[3]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol or acetone) to remove any dust or fingerprints. Securely cap the NMR tube.[3]

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to achieve high spectral resolution.[3]

  • Tuning and Matching: The NMR probe is tuned to the resonance frequency of the proton nucleus (¹H) to ensure optimal signal detection.[3]

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H NMR spectrum, a small number of scans is usually sufficient.

  • Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).

  • Data Processing: After the acquisition is complete, the FID is processed using a Fourier transform to generate the frequency-domain NMR spectrum. This is typically followed by phase correction and baseline correction to obtain a clean spectrum.

  • Referencing: The chemical shift axis is calibrated relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Logical Workflow for NMR Sample Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis in an NMR experiment.

NMR_Workflow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-25 mg transfer Transfer to NMR Tube dissolve->transfer ~0.6 mL insert Insert Sample into Magnet transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft Raw Data phase_base Phase & Baseline Correction ft->phase_base analyze Analyze Spectrum (Chemical Shift, Integration, Multiplicity) phase_base->analyze final_report Final Report: - Chemical Shift Table - Spectrum Plot

Caption: Workflow for ¹H NMR Analysis.

Structural Assignment and Signal Characteristics

The interpretation of the ¹H NMR spectrum of ethyl α-bromophenylacetate relies on understanding the electronic environment of each proton.

Structural_Assignment cluster_structure Ethyl α-Bromophenylacetate Structure cluster_signals ¹H NMR Signals img phenyl Phenyl (Ar-H) ~7.2-7.6 ppm img->phenyl Aromatic Protons methine Methine (CH-Br) ~4.3-4.5 ppm img->methine Alpha-Proton methylene Methylene (O-CH₂) ~4.0-4.2 ppm img->methylene Ethyl CH₂ methyl Methyl (CH₃) ~1.25 ppm img->methyl Ethyl CH₃ p1 p2 p3 p4

Caption: Structural assignments for ¹H NMR signals.

  • Phenyl Protons (C₆H₅): These protons resonate in the aromatic region, typically between 7.22 and 7.64 ppm, as a complex multiplet. The exact chemical shifts of individual protons are influenced by their position (ortho, meta, para) relative to the substituted carbon.

  • Methine Proton (CH): The proton attached to the α-carbon (the carbon bearing the bromine and the phenyl group) is significantly deshielded by both the electronegative bromine atom and the phenyl ring. Its signal appears as a multiplet in the range of 4.28-4.45 ppm.

  • Methylene Protons (OCH₂): The methylene protons of the ethyl group are adjacent to the electron-withdrawing ester oxygen, causing them to be deshielded and appear as a multiplet around 4.00-4.22 ppm. This signal is typically a quartet due to coupling with the adjacent methyl protons.

  • Methyl Protons (CH₃): The methyl protons of the ethyl group are the most shielded protons in the molecule, resonating at approximately 1.25 ppm. Their signal appears as a triplet due to coupling with the adjacent methylene protons.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, infrared (IR) spectroscopy serves as an indispensable analytical technique for the structural elucidation and quality assessment of molecules. This guide provides a detailed examination of the characteristic IR absorption peaks for ethyl α-bromophenylacetate, an important intermediate in organic synthesis.

Core Principles of IR Spectroscopy

IR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group within the molecule, the molecule absorbs the radiation. This absorption is recorded by the spectrometer, resulting in a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹). The resulting spectrum is a unique molecular fingerprint, revealing the presence of key functional groups.

Characteristic IR Peaks of Ethyl α-Bromophenylacetate

The IR spectrum of ethyl α-bromophenylacetate is characterized by the presence of an ester functional group, an aromatic phenyl ring, and a carbon-bromine bond. The principal absorption bands are summarized in the table below. The data is derived from the gas-phase spectrum available in the National Institute of Standards and Technology (NIST) database.

Wavenumber (cm⁻¹)AssignmentFunctional GroupVibrational ModeIntensity
3065 - 3030Aromatic C-H StretchPhenyl RingC-H StretchingMedium
2985 - 2940Aliphatic C-H StretchEthyl GroupC-H StretchingMedium
1750 - 1735C=O StretchEsterC=O StretchingStrong
1600 - 1585, 1500 - 1450C=C StretchPhenyl RingC=C StretchingMedium-Weak
1250 - 1150C-O StretchEsterAsymmetric C-O-C StretchingStrong
1100 - 1000C-O StretchEsterSymmetric C-O-C StretchingStrong
750 - 700, 700 - 650C-H BendingPhenyl RingOut-of-plane C-H BendingStrong
690 - 515C-Br StretchAlkyl HalideC-Br StretchingMedium-Weak

Experimental Protocol: Acquiring the FTIR Spectrum of a Liquid Sample

The following protocol outlines the methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a liquid sample, such as ethyl α-bromophenylacetate, using the attenuated total reflectance (ATR) technique.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

  • Ethyl α-bromophenylacetate sample

  • Pasteur pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and dry.

    • Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic signals from the ATR crystal.

    • With the ATR crystal clean and free of any sample, initiate the background scan using the instrument's software.

  • Sample Application:

    • Using a clean Pasteur pipette or dropper, place a small drop of the ethyl α-bromophenylacetate sample onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • For improved signal-to-noise ratio, multiple scans (typically 16 or 32) are co-added and averaged.

  • Data Processing and Analysis:

    • The resulting spectrum can be processed using the instrument's software. This may include baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

    • Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in ethyl α-bromophenylacetate to confirm its identity and purity.

  • Cleaning:

    • After the analysis is complete, carefully clean the ATR crystal by wiping it with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol). Ensure all traces of the sample are removed.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the identification of characteristic peaks in the IR spectrum of ethyl α-bromophenylacetate.

IR_Spectrum_Analysis_Workflow Workflow for IR Spectral Analysis of Ethyl α-Bromophenylacetate start Start: Obtain IR Spectrum carbonyl_check Identify Strong, Sharp Peak in 1750-1735 cm⁻¹ Region? start->carbonyl_check ester_carbonyl C=O Stretch of Ester Confirmed carbonyl_check->ester_carbonyl Yes no_carbonyl Re-evaluate Spectrum or Sample carbonyl_check->no_carbonyl No co_stretch_check Look for Strong Peaks in 1250-1000 cm⁻¹ Region ester_carbonyl->co_stretch_check ester_co C-O Stretches of Ester Confirmed co_stretch_check->ester_co Yes aromatic_ch_check Analyze Peaks around 3065-3030 cm⁻¹ ester_co->aromatic_ch_check aromatic_ch Aromatic C-H Stretch Present aromatic_ch_check->aromatic_ch Yes aromatic_cc_check Identify Peaks in 1600-1450 cm⁻¹ Region aromatic_ch->aromatic_cc_check aromatic_cc Aromatic C=C Stretches Present aromatic_cc_check->aromatic_cc Yes aliphatic_ch_check Analyze Peaks around 2985-2940 cm⁻¹ aromatic_cc->aliphatic_ch_check aliphatic_ch Aliphatic C-H Stretch Present aliphatic_ch_check->aliphatic_ch Yes cbr_check Look for Peak in 690-515 cm⁻¹ Region aliphatic_ch->cbr_check cbr_stretch C-Br Stretch Confirmed cbr_check->cbr_stretch Yes end End: Structural Confirmation cbr_stretch->end

Caption: Logical workflow for identifying characteristic IR peaks.

An In-depth Technical Guide to the Solubility of Ethyl α-Bromophenylacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl α-bromophenylacetate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its general solubility properties, detailed experimental protocols for determining solubility, and the necessary theoretical background.

Introduction to Ethyl α-Bromophenylacetate

Ethyl α-bromophenylacetate is an important organic compound with the chemical formula C₁₀H₁₁BrO₂. It serves as a key intermediate in various organic syntheses and is notably used as an initiator in controlled/living radical polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP).[1][2] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development.

Physicochemical Properties:

PropertyValueReference
CAS Number 2882-19-1[3][4]
Molecular Formula C₁₀H₁₁BrO₂[3][4]
Molecular Weight 243.10 g/mol [4]
Appearance Clear colorless to light yellow liquid[1][5][6]
Density 1.389 g/mL at 25 °C[7]
Boiling Point 89-92 °C at 0.9 mmHg[7]
Refractive Index n20/D >1.5390[1]
Water Solubility Not miscible or difficult to mix[1][2][7]

Solubility of Ethyl α-Bromophenylacetate in Organic Solvents

Qualitative Solubility Data:

SolventQualitative SolubilityReference
Ethanol Moderately Soluble[9]
Ether Moderately Soluble[9]
Acetone Soluble[8]
Methylated Spirits Soluble[8]

It is important to note that these are general observations, and the actual solubility can vary with temperature and the purity of both the solute and the solvent. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides detailed methodologies for determining the solubility of ethyl α-bromophenylacetate.

This method provides a rapid screening of suitable solvents.

Materials:

  • Ethyl α-bromophenylacetate

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Small test tubes or vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Spatula

  • Pipettes

Procedure:

  • Label a series of test tubes, one for each solvent to be tested.

  • Add approximately 25 mg of ethyl α-bromophenylacetate to each labeled test tube.

  • Add 0.75 mL of the corresponding solvent to each test tube in small portions.

  • Cap the test tubes securely and vortex each sample vigorously for 30-60 seconds.

  • Allow the samples to stand for a few minutes and visually inspect for any undissolved solute.

  • Classify the solubility based on visual inspection as follows:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid appears largely undissolved.

This is a widely used method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • Ethyl α-bromophenylacetate

  • Selected organic solvent(s)

  • Vials with tight-fitting caps

  • Analytical balance

  • Constant temperature bath with an orbital shaker or rotator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or GC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of ethyl α-bromophenylacetate to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solute remaining.

    • Record the exact weight of the compound added.

    • Add a known volume of the selected organic solvent (e.g., 5 or 10 mL) to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed in the temperature bath for several hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

    • Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

  • Analysis:

    • Prepare a series of standard solutions of ethyl α-bromophenylacetate of known concentrations in the same solvent.

    • Analyze the diluted sample and the standard solutions using a suitable analytical method (e.g., HPLC, UV-Vis, GC) to determine the concentration of the dissolved compound.

    • Generate a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration from the analysis and the dilution factor.

Visualizations

The following diagram illustrates the general principle of "like dissolves like" for predicting the solubility of an organic compound.

G Solubility Prediction Logic cluster_solute Solute: Ethyl α-bromophenylacetate cluster_solvent Solvent cluster_outcome Predicted Outcome Solute_Polarity Moderately Polar (Ester and Phenyl Groups) Polar_Solvent Polar Solvents (e.g., Ethanol, Methanol) Solute_Polarity->Polar_Solvent Similar Polarity Nonpolar_Solvent Nonpolar Solvents (e.g., Hexane, Toluene) Solute_Polarity->Nonpolar_Solvent Dissimilar Polarity Soluble Likely Soluble Polar_Solvent->Soluble Less_Soluble Likely Less Soluble / Insoluble Nonpolar_Solvent->Less_Soluble

Caption: Logical diagram for predicting solubility based on polarity.

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

G Quantitative Solubility Determination Workflow start Start prep Prepare Saturated Solution (Excess Solute in Known Volume of Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72 hours with shaking) prep->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample to Known Volume sample->dilute analyze Analyze by HPLC, UV-Vis, or GC dilute->analyze calculate Calculate Solubility from Concentration analyze->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask method.

References

An In-depth Technical Guide to the Synthesis of Ethyl α-Bromophenylacetate from α-Bromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of ethyl α-bromophenylacetate, a valuable reagent and intermediate in organic synthesis. It is utilized as an initiator in various polymerization reactions and in the synthesis of more complex molecules, including pharmaceutical compounds.[1][2][3] The primary method for its preparation from α-bromophenylacetic acid is the Fischer esterification, an acid-catalyzed reaction with ethanol.[1][4][5] This guide details the underlying mechanism, experimental protocols, and relevant quantitative data for this transformation.

Reaction Overview

The synthesis is achieved through the Fischer esterification, which involves reacting α-bromophenylacetic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[6][7][8] The reaction is an equilibrium process, and to maximize the yield of the ester, the equilibrium is shifted towards the products. This is commonly achieved by using one of the reactants, usually the alcohol, in large excess or by removing water as it is formed.[6][7]

Overall Reaction:

C₆H₅CH(Br)COOH + CH₃CH₂OH ⇌ C₆H₅CH(Br)COOCH₂CH₃ + H₂O (α-Bromophenylacetic Acid + Ethanol ⇌ Ethyl α-Bromophenylacetate + Water)

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. All steps of the mechanism are reversible.[7][9]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[7][8]

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8][9]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[8]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[9]

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the alcohol) to regenerate the acid catalyst and yield the final ester product.[9]

Experimental_Workflow start_end start_end process process decision decision io io Start Start Setup Combine Reactants: α-Bromophenylacetic Acid, Ethanol, H₂SO₄ (cat.) Start->Setup Heat Heat to Reflux (15-24h) Setup->Heat Monitor Monitor Reaction (e.g., TLC) Heat->Monitor Monitor->Heat Incomplete Cool Cool to RT Monitor->Cool Complete Workup Work-up Concentrate Concentrate (remove EtOH) Cool->Concentrate Dilute Dilute (Ether/EtOAc) Concentrate->Dilute Wash Wash Sequentially: 1. H₂O 2. sat. NaHCO₃ 3. Brine Dilute->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Filter Filter & Concentrate Dry->Filter Purify Purification Distill Vacuum Distillation Filter->Distill End Pure Product: Ethyl α-Bromophenylacetate Distill->End

References

An In-depth Technical Guide to the Synthesis of Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for ethyl α-bromophenylacetate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document details the underlying reaction mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

Ethyl α-bromophenylacetate, also known as ethyl 2-bromo-2-phenylacetate, is a valuable building block in organic synthesis. Its structure, featuring a reactive bromine atom at the α-position to both a phenyl group and an ester, allows for a variety of subsequent chemical transformations. This guide will explore the two predominant methods for its synthesis: the direct free-radical bromination of ethyl phenylacetate and a two-step approach involving the Hell-Volhard-Zelinsky (HVZ) reaction followed by Fischer esterification.

Synthetic Pathways

There are two primary and reliable methods for the synthesis of ethyl α-bromophenylacetate. The choice between these routes may depend on the availability of starting materials, desired scale, and safety considerations.

  • Route 1: Direct Free-Radical Bromination of Ethyl Phenylacetate. This method involves the direct bromination of the benzylic position of ethyl phenylacetate using a selective brominating agent, most commonly N-bromosuccinimide (NBS). The reaction is initiated by a radical initiator or UV light.

  • Route 2: Two-Step Synthesis via Hell-Volhard-Zelinsky Reaction and Fischer Esterification. This classic approach first involves the α-bromination of phenylacetic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to produce α-bromophenylacetic acid. This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product.

Route 1: Direct Free-Radical Bromination of Ethyl Phenylacetate

This method is often preferred for its directness and use of a more manageable brominating agent than elemental bromine.

Reaction Mechanism

The direct bromination of ethyl phenylacetate with N-bromosuccinimide (NBS) proceeds via a free-radical chain mechanism. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with UV light.[1]

The mechanism consists of three stages:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate free radicals. These radicals then react with a trace amount of HBr, which is often present in NBS or generated in situ, to produce a bromine radical (Br•).

  • Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic position (the α-carbon) of ethyl phenylacetate. This is the most favorable position for radical formation due to the resonance stabilization of the resulting benzylic radical with the adjacent phenyl ring. The benzylic radical then reacts with a molecule of NBS to yield the desired product, ethyl α-bromophenylacetate, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr to regenerate the bromine radical, continuing the chain reaction.

  • Termination: The reaction is terminated when two radicals combine to form a stable, non-radical species.

Experimental Protocol: Bromination with NBS

The following is a representative experimental protocol for the free-radical bromination of ethyl phenylacetate.

Materials:

  • Ethyl phenylacetate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl phenylacetate in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete (typically after several hours, when the denser NBS has been consumed and replaced by the less dense succinimide which floats), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl α-bromophenylacetate.

  • The crude product can be further purified by vacuum distillation.

Potential Side Reactions
  • Dibromination: The formation of ethyl α,α-dibromophenylacetate can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long.

  • Aromatic Bromination: While benzylic bromination is favored under free-radical conditions, some bromination on the aromatic ring can occur, especially if the reaction conditions are not carefully controlled.

  • Reaction with Solvent: The choice of solvent is crucial. Solvents with reactive C-H bonds should be avoided. Carbon tetrachloride is a traditional choice, though its use is now restricted due to environmental and health concerns. Other inert solvents like benzene or acetonitrile can be used.

Route 2: Two-Step Synthesis via HVZ Reaction and Fischer Esterification

This classical two-step approach provides a reliable alternative to direct bromination.

Step 1: Hell-Volhard-Zelinsky (HVZ) Bromination of Phenylacetic Acid

The HVZ reaction is a well-established method for the α-bromination of carboxylic acids.[2][3]

The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide by reaction with phosphorus tribromide (PBr₃).[2][3] The acyl bromide then tautomerizes to its enol form. This enol intermediate is electron-rich and readily reacts with bromine (Br₂) at the α-carbon. The resulting α-bromo acyl bromide can then undergo hydrolysis (if water is present) or, more commonly in the catalytic cycle, react with another molecule of the starting carboxylic acid to form the α-bromo carboxylic acid product and regenerate the acyl bromide intermediate.[2][3]

Materials:

  • Phenylacetic acid

  • Red phosphorus (catalytic amount)

  • Bromine (Br₂)

  • Standard laboratory glassware for addition and reaction under anhydrous conditions

Procedure:

  • Place phenylacetic acid and a catalytic amount of red phosphorus in a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap to absorb the HBr gas evolved.

  • Gently heat the mixture.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture until the red-brown color of bromine disappears.

  • Cool the reaction mixture. The crude α-bromophenylacetic acid can be purified by distillation under reduced pressure or used directly in the next step.

Step 2: Fischer Esterification of α-Bromophenylacetic Acid

The α-bromophenylacetic acid obtained from the HVZ reaction is then converted to its ethyl ester via Fischer esterification.[4][5]

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer to one of the hydroxyl groups, forming the ester and regenerating the acid catalyst.[4] To drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[5]

Materials:

  • α-Bromophenylacetic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve α-bromophenylacetic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic solution with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl α-bromophenylacetate.

  • Further purification can be achieved by vacuum distillation.

Potential Side Reactions
  • Incomplete Bromination in HVZ Step: If the HVZ reaction does not go to completion, the final product will be contaminated with ethyl phenylacetate.

  • Elimination Reactions: Under the acidic and heated conditions of Fischer esterification, some elimination of HBr from the α-bromo ester could potentially occur, leading to the formation of ethyl cinnamate as a byproduct.

  • Incomplete Esterification: As Fischer esterification is an equilibrium process, some unreacted α-bromophenylacetic acid may remain if the reaction is not driven to completion.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes. The values are representative and can vary depending on the specific reaction conditions and scale.

ParameterRoute 1: Direct Bromination (NBS)Route 2: Two-Step Synthesis (HVZ/Esterification)
Starting Materials Ethyl phenylacetate, NBS, Radical InitiatorPhenylacetic acid, Bromine, Phosphorus, Ethanol, H₂SO₄
Number of Steps 12
Typical Yield 70-85%60-80% (overall)
Reaction Temperature Reflux (solvent dependent, e.g., ~77°C for CCl₄)HVZ: Elevated temperatures; Esterification: Reflux (~78°C for ethanol)
Reaction Time 2-6 hoursHVZ: 4-8 hours; Esterification: 2-5 hours
Key Byproducts SuccinimideHBr, Phosphorous acids
Purification Method Filtration, Extraction, Vacuum DistillationExtraction, Vacuum Distillation

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow and key transformations in the synthesis of ethyl α-bromophenylacetate.

Synthesis_Overview cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: Two-Step Synthesis Ethyl Phenylacetate Ethyl Phenylacetate Benzylic Radical Benzylic Radical Ethyl Phenylacetate->Benzylic Radical NBS, AIBN (Initiation & Propagation) Ethyl alpha-Bromophenylacetate_R1 Ethyl alpha-Bromophenylacetate Benzylic Radical->Ethyl alpha-Bromophenylacetate_R1 NBS (Propagation) Phenylacetic Acid Phenylacetic Acid alpha-Bromophenylacetic Acid alpha-Bromophenylacetic Acid Phenylacetic Acid->alpha-Bromophenylacetic Acid Br2, PBr3 (cat.) (HVZ Reaction) Ethyl alpha-Bromophenylacetate_R2 This compound alpha-Bromophenylacetic Acid->Ethyl alpha-Bromophenylacetate_R2 Ethanol, H+ (cat.) (Fischer Esterification)

Caption: Overview of the two primary synthetic routes to ethyl α-bromophenylacetate.

Free_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN Radical_Initiator 2 R• Initiator->Radical_Initiator Heat Br_Radical Br• Radical_Initiator->Br_Radical HBr HBr HBr Benzylic_Radical Benzylic Radical Br_Radical->Benzylic_Radical + Ethyl Phenylacetate - HBr Ethyl_Phenylacetate Ethyl Phenylacetate Product Ethyl alpha-Bromo- phenylacetate Benzylic_Radical->Product + NBS Succinimide_Radical Succinimide Radical Benzylic_Radical->Succinimide_Radical + NBS NBS NBS Succinimide_Radical->Br_Radical + HBr - Succinimide Br_Br Br-Br Br_R R-Br R_R R-R Br_Radical_Term Br• Br_Radical_Term->Br_Br Br_Radical_Term->Br_R Benzylic_Radical_Term Benzylic Radical Benzylic_Radical_Term->Br_R Benzylic_Radical_Term->R_R

Caption: Mechanism of the free-radical bromination of ethyl phenylacetate with NBS.

HVZ_Fischer_Workflow Start Phenylacetic Acid HVZ_Reaction Hell-Volhard-Zelinsky Reaction (Br2, cat. PBr3) Start->HVZ_Reaction Intermediate alpha-Bromophenylacetic Acid HVZ_Reaction->Intermediate Fischer_Esterification Fischer Esterification (Ethanol, cat. H+) Intermediate->Fischer_Esterification Purification Workup & Purification (Extraction, Distillation) Fischer_Esterification->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the two-step synthesis of ethyl α-bromophenylacetate.

Conclusion

This technical guide has detailed the two primary synthetic routes for ethyl α-bromophenylacetate, providing insights into their reaction mechanisms, experimental protocols, and potential side reactions. The direct bromination of ethyl phenylacetate with NBS offers a more atom-economical and direct approach, while the two-step HVZ reaction followed by Fischer esterification is a robust and classical alternative. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, available resources, and safety protocols. The information presented herein should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Ethyl alpha-bromophenylacetate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of Ethyl α-Bromophenylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for ethyl α-bromophenylacetate (CAS No. 2882-19-1), a chemical intermediate used in various laboratory and research applications, including as an initiator in controlled/living radical polymerization of styrene and methyl methacrylate.[1][2] Understanding its properties and associated hazards is critical for safe handling and use in a research and development setting.

Chemical and Physical Properties

Proper storage and handling procedures are predicated on the physical and chemical properties of a substance. Below is a summary of key data for ethyl α-bromophenylacetate.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂[2][3][4][5]
Molecular Weight 243.10 g/mol [2][3][4]
Appearance Clear colorless to yellow liquid[1][5]
Boiling Point 89-92 °C at 0.9 mmHg[1]
Density 1.389 g/mL at 25 °C[1]
Flash Point >110 °C (>230 °F) - closed cup[6]
Refractive Index >1.5390 at 20 °C[1]
Water Solubility Not miscible or difficult to mix in water[1][2]
Sensitivity Moisture sensitive[1][2]

Hazard Identification and Classification

Ethyl α-bromophenylacetate is classified as a hazardous chemical and requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage
Specific target organ toxicity (single exposure)3May cause respiratory irritation

Source:[3][6][7][8]

GHS Pictograms and Signal Word
  • Pictogram: GHS05 (Corrosion)

  • Signal Word: Danger

Source:[3][8]

The following diagram illustrates the GHS classification for ethyl α-bromophenylacetate.

GHS_Classification cluster_ghs GHS Hazard Classification cluster_hazards Hazard Statements node_main {Ethyl α-Bromophenylacetate CAS: 2882-19-1} node_pictogram GHS05 (Corrosion) node_main->node_pictogram node_signal Signal Word: Danger node_main->node_signal H314 H314: Causes severe skin burns and eye damage node_main->H314 H318 H318: Causes serious eye damage node_main->H318 H335 H335: May cause respiratory irritation node_main->H335

GHS Hazard Classification Diagram

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling
  • Use only under a chemical fume hood.[6][7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]

  • Avoid breathing mist, vapors, or spray.[6][7]

  • Do not get in eyes, on skin, or on clothing.[6][7]

  • Wash hands thoroughly after handling.[7]

  • Ensure eyewash stations and safety showers are readily accessible.[6][7]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6][7]

  • Store in a corrosives area.[6][7]

  • Store under an inert gas as the material is moisture-sensitive.[1][2]

  • Keep away from strong oxidizing agents.[1][6][7]

Experimental Protocols: Emergency First-Aid Procedures

In the event of exposure, immediate and appropriate first-aid is crucial. The following protocols are based on standard safety data sheet recommendations.

Eye Contact
  • Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][8]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Seek immediate medical attention.[7][8]

Skin Contact
  • Immediately take off all contaminated clothing.[7]

  • Rinse skin with water or shower for at least 15 minutes.[7]

  • Wash contaminated clothing before reuse.[7][8]

  • Seek immediate medical attention.[7][8]

Inhalation
  • Remove the person to fresh air and keep them comfortable for breathing.[6][7]

  • If the person is not breathing, give artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance.[7]

  • Seek immediate medical attention.[6][7]

Ingestion
  • Rinse mouth with water.[7]

  • Do NOT induce vomiting.[6][7]

  • Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[7]

  • Call a physician or poison control center immediately.[7]

Toxicological Information

The toxicological properties of ethyl α-bromophenylacetate have not been fully investigated.[6][7] However, based on its classification, it is known to be corrosive and can cause severe burns to the skin and eyes.[3][6][7][8] May be harmful if inhaled or swallowed.[7]

Risk Assessment Workflow

A systematic risk assessment should be conducted before handling ethyl α-bromophenylacetate. The following diagram outlines a general workflow for this process.

Risk_Assessment_Workflow cluster_workflow Risk Assessment Workflow for Ethyl α-Bromophenylacetate start Start: Proposed use of Ethyl α-Bromophenylacetate identify_hazards 1. Identify Hazards (Review SDS: Corrosive, Irritant) start->identify_hazards assess_risks 2. Assess Risks (Exposure potential, severity of harm) identify_hazards->assess_risks control_measures 3. Implement Control Measures (Fume hood, PPE, etc.) assess_risks->control_measures conduct_experiment 4. Conduct Experiment with Controls in Place control_measures->conduct_experiment waste_disposal 5. Waste Disposal (Follow hazardous waste regulations) conduct_experiment->waste_disposal review_process 6. Review and Update (After experiment or if changes occur) waste_disposal->review_process end End review_process->end

Risk Assessment Workflow Diagram

Disposal Considerations

Ethyl α-bromophenylacetate should be disposed of as hazardous waste.[7] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7] Do not empty into drains.[6][7]

Transport Information

Ethyl α-bromophenylacetate is regulated for transport.

  • UN Number: UN3265[6][7][9]

  • Proper Shipping Name: CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (Ethyl alpha-bromophenylacetate)[6][7]

  • Hazard Class: 8[6][7]

  • Packing Group: II[6][7]

This guide is intended to provide key safety information for ethyl α-bromophenylacetate and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS before use.

References

An In-depth Technical Guide to the Safe Handling and Storage of Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical data for the handling and storage of ethyl α-bromophenylacetate (CAS No. 2882-19-1). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with this corrosive and reactive compound.

Chemical and Physical Properties

Ethyl α-bromophenylacetate is a liquid that is corrosive and moisture-sensitive.[1] Its key physical and chemical properties are summarized below for easy reference.

PropertyValueReference
Molecular Formula C₁₀H₁₁BrO₂[1][2][3][4]
Molecular Weight 243.1 g/mol [1][2][5]
Appearance Clear colorless to yellow liquid[1][3][6]
Boiling Point 89 - 92 °C @ 0.9 mmHg[1][5][7]
Flash Point > 110 °C (> 230 °F)[5][7][8]
Density 1.389 g/mL at 25 °C[1][2][5]
Refractive Index >1.5390 at 20 °C[1][5]
Water Solubility Not miscible or difficult to mix in water[1][9]
Sensitivity Moisture sensitive[1][9]

Hazard Identification and Classification

Ethyl α-bromophenylacetate is classified as a hazardous chemical and requires careful handling.[7] The following table summarizes its GHS classification.

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damageGHS05
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damageGHS05
Specific target organ toxicity (single exposure)3May cause respiratory irritationGHS07

Signal Word: Danger[7][10]

Safe Handling Protocols

Proper handling procedures are essential to prevent exposure and injury. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][11]

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following table outlines the minimum required PPE.

Body PartProtectionStandard/Specification
Eyes/Face Chemical safety goggles or face shieldOSHA 29 CFR 1910.133 or European Standard EN166
Skin/Body Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and appropriate protective clothing to prevent skin exposure[7][8][12][13]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., acid gases) if exposure limits are exceeded or irritation is experienced[5][7][11]

3.2. General Handling Practices

  • Do not breathe mist, vapors, or spray.[7][11]

  • Avoid contact with skin, eyes, and clothing.[14]

  • Wash hands and any exposed skin thoroughly after handling.[7][12]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[15]

  • Use only in a well-ventilated area or under a chemical fume hood.[7][11]

  • Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11][15]

The logical workflow for handling ethyl α-bromophenylacetate is depicted in the following diagram.

G Workflow for Safe Handling of Ethyl α-Bromophenylacetate cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Ensure Fume Hood is Operational B->C D Verify Eyewash/Shower Accessibility C->D E Select and Inspect PPE D->E F Don Appropriate PPE E->F G Work Within Chemical Fume Hood F->G H Dispense Chemical Carefully G->H I Keep Container Tightly Closed When Not in Use H->I J Avoid Incompatible Materials I->J K Decontaminate Work Area J->K L Dispose of Waste Properly K->L M Remove and Store PPE Correctly L->M N Wash Hands Thoroughly M->N G Chemical Spill Response Protocol A Spill Occurs B Assess the Situation (Size, Location, Hazards) A->B C Is the spill large or are you unsure how to proceed? B->C D Evacuate the Area Alert Others Contact Emergency Services/EH&S C->D Yes E Is the spill small and manageable? C->E No E->D No F Don Appropriate PPE E->F Yes G Contain the Spill (Use absorbents) F->G H Neutralize if Necessary G->H I Collect and Containerize Waste H->I J Decontaminate the Area I->J K Dispose of Hazardous Waste J->K L Report the Incident K->L

References

Theoretical Insights into the Reactivity of Ethyl α-Bromophenylacetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl α-bromophenylacetate is a valuable reagent in organic synthesis, frequently utilized as an initiator in controlled radical polymerization and as a precursor for the introduction of the phenylacetate moiety in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2][3] Its reactivity is primarily dictated by the presence of a bromine atom, a good leaving group, at the α-position to both a phenyl ring and an ester group. Understanding the mechanistic details of its reactions, particularly nucleophilic substitution, is crucial for optimizing reaction conditions and predicting product outcomes. While specific, in-depth theoretical studies exclusively focused on ethyl α-bromophenylacetate are not abundant in publicly accessible literature, we can infer its reactivity by applying principles from broader computational studies on nucleophilic substitution reactions. This whitepaper will explore the likely reaction mechanisms and influencing factors based on a general framework provided by advanced molecular electron density theory (MEDT).

Theoretical Framework for Reactivity Analysis

The reactivity of alkyl halides like ethyl α-bromophenylacetate in nucleophilic substitution reactions is governed by a delicate balance of electronic and steric effects, which determine whether the reaction proceeds through an SN1 or SN2 mechanism. A comprehensive theoretical approach to understanding these reactions involves the use of quantum chemical calculations to model the potential energy surface, locate transition states, and analyze the electronic structure of the reacting species.

A relevant study on the substituent effects in nucleophilic substitution reactions utilized density functional theory (DFT) to analyze the impact of various functional groups on the reaction mechanism.[4] This study provides a robust framework for predicting the behavior of ethyl α-bromophenylacetate.

Plausible Reaction Mechanisms and Influencing Factors

The central question regarding the reactivity of ethyl α-bromophenylacetate is the competition between the SN1 and SN2 pathways. The presence of the phenyl group at the α-carbon is a key determinant.

  • SN1 Pathway: This mechanism involves the formation of a carbocation intermediate. The phenyl group can stabilize an adjacent carbocation through resonance, which would favor an SN1 pathway. The planar nature of the carbocation would lead to a racemic mixture of products if the starting material is chiral.

  • SN2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. Steric hindrance around the reaction center can impede the SN2 pathway. The phenyl group, while electronically stabilizing for a potential carbocation, also introduces significant steric bulk.

The nature of the nucleophile and the solvent also play critical roles. Strong, small nucleophiles and polar aprotic solvents tend to favor the SN2 mechanism, while weak nucleophiles and polar protic solvents promote the SN1 pathway.

Logical Relationship: SN1 vs. SN2 for Ethyl α-Bromophenylacetate

Caption: Competing SN1 and SN2 reaction pathways for ethyl α-bromophenylacetate.

Hypothetical Computational Protocol for Studying Ethyl α-Bromophenylacetate Reactivity

Based on established computational methodologies for studying nucleophilic substitution reactions[4], a detailed theoretical investigation of ethyl α-bromophenylacetate reactivity would involve the following protocol:

  • Geometry Optimization and Frequency Calculations:

    • The ground state geometries of the reactants (ethyl α-bromophenylacetate and the nucleophile), transition states, and products would be optimized.

    • A suitable level of theory, such as the ωB97X-D functional with a 6-311+G(d,p) basis set, would be employed to accurately capture dispersion effects.[4]

    • Frequency calculations would be performed to verify that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Solvent Effects:

    • The influence of the solvent would be modeled using an implicit solvent model, such as the Polarizable Continuum Model (PCM), to simulate the reaction in different solvent environments (e.g., dimethyl sulfoxide (DMSO) or water).[4]

  • Reaction Pathway Analysis:

    • Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the located transition states connect the reactants and products on the potential energy surface.

  • Electron Density Analysis:

    • Topological analysis of the Electron Localization Function (ELF) would be used to characterize the electronic structure of the ground state and the changes in electron density along the reaction pathway.[4] This can provide insights into bond formation and breaking.

  • Reactivity Indices:

    • Global and local reactivity indices, such as electrophilicity and nucleophilicity, would be calculated to quantify the reactivity of the reactants.[4]

Data Presentation: Expected Qualitative Effects on Reactivity

FeatureElectronic EffectSteric EffectImpact on SN1 PathwayImpact on SN2 Pathway
α-Phenyl Group Resonance stabilization of a carbocation intermediate.Increases steric hindrance at the reaction center.FavorableUnfavorable
α-Bromo Group Good leaving group due to the polarizability and stability of the bromide anion.Moderate steric bulk.FavorableFavorable
Ester Group Electron-withdrawing, can slightly destabilize an adjacent carbocation.Can contribute to steric hindrance.Slightly unfavorableUnfavorable (steric)

Experimental Workflow for Theoretical Reactivity Studies

G start Define Reactants (Ethyl α-bromophenylacetate + Nucleophile) geom_opt Geometry Optimization and Frequency Calculations (e.g., ωB97X-D/6-311+G(d,p)) start->geom_opt solvent Incorporate Solvent Effects (e.g., PCM) geom_opt->solvent ts_search Transition State Search solvent->ts_search irc IRC Calculations ts_search->irc analysis Electron Density and Reactivity Index Analysis irc->analysis end Determine Reaction Mechanism and Activation Energies analysis->end

Caption: A typical workflow for the computational study of reaction mechanisms.

Conclusion

In the absence of specific theoretical studies on ethyl α-bromophenylacetate, a robust understanding of its reactivity can be constructed by applying principles from broader computational research on nucleophilic substitution reactions. The presence of the α-phenyl group suggests a potential for both SN1 and SN2 pathways, with the outcome likely dependent on the specific reaction conditions, including the nature of the nucleophile and the solvent. Future dedicated theoretical studies employing the computational protocols outlined herein would be invaluable for providing quantitative insights into the activation energies and reaction dynamics, thereby enabling more precise control over its synthetic applications.

References

The Computational Chemistry of Alpha-Halo Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Alpha-halo esters are a class of organic compounds characterized by the presence of a halogen atom at the carbon adjacent to the ester carbonyl group. Their unique structural and electronic properties make them valuable intermediates in organic synthesis and key pharmacophores in drug design. This in-depth technical guide explores the computational chemistry of alpha-halo esters, providing researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methods used to understand their structure, reactivity, and spectroscopic properties. This guide details common computational protocols, presents quantitative data from theoretical studies, and visualizes key concepts and workflows to facilitate a deeper understanding of these important molecules.

Introduction

Alpha-halo esters (RCHXCOOR') are versatile building blocks in organic chemistry, participating in a wide array of chemical transformations including nucleophilic substitution reactions (e.g., SN2), eliminations, and rearrangements like the Reformatsky and Darzens reactions.[1][2][3] The presence of both an electron-withdrawing halogen and a carbonyl group significantly influences the molecule's conformational preferences, reactivity, and spectroscopic signatures.

Computational chemistry provides a powerful lens through which to investigate these properties at the atomic level.[4] By employing quantum mechanical methods, researchers can elucidate reaction mechanisms, predict spectroscopic data, and rationalize structure-activity relationships, thereby guiding experimental design and accelerating the discovery of new chemical entities.[5] This guide focuses on the application of Density Functional Theory (DFT) and other ab initio methods to the study of alpha-halo esters.

Conformational Analysis

The reactivity and physical properties of alpha-halo esters are intrinsically linked to their three-dimensional structure. Conformational analysis aims to identify the stable rotamers of a molecule and determine their relative energies. For alpha-halo esters, the key dihedral angles are those around the Cα-C(O) and C(O)-O bonds.

Computational studies have shown that for many alpha-substituted carbonyl compounds, there is a preference for conformers where the electronegative substituent and the carbonyl oxygen are in a syn or gauche relationship.[6] In alpha-halo ketones, a cisoid conformation with the halogen and carbonyl group in the same plane is often preferred.[7]

Computational Protocol for Conformational Analysis

A typical computational workflow for the conformational analysis of an alpha-halo ester involves a multi-step process to ensure a thorough exploration of the potential energy surface (PES).

  • Initial Conformational Search: A low-level, computationally inexpensive method, such as molecular mechanics (e.g., MMFF94 force field), is often used to generate a large number of possible conformers by systematically or randomly rotating dihedral angles.[2][8][9]

  • Geometry Optimization of Conformers: The unique conformers identified in the initial search are then subjected to geometry optimization using a more accurate quantum mechanical method, typically DFT with a functional like B3LYP and a Pople-style basis set such as 6-31G(d).[10][11]

  • Frequency Calculations: To confirm that the optimized structures are true minima on the PES, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer.[10][12] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Refinement: For a more accurate determination of the relative energies of the conformers, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)).[13]

  • Boltzmann Averaging: The relative populations of the conformers at a given temperature can be calculated from their relative free energies using the Boltzmann distribution. This allows for the prediction of bulk properties that are an average over the conformational ensemble.

Conformational_Analysis_Workflow cluster_workflow Computational Workflow for Conformational Analysis start Initial Structure conf_search Conformational Search (Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_refine Single-Point Energy (Higher Level of Theory) freq_calc->energy_refine boltzmann Boltzmann Averaging (Population Analysis) energy_refine->boltzmann end Relative Energies & Populations boltzmann->end

A typical workflow for the computational conformational analysis of alpha-halo esters.
Rotational Energy Barriers

The energy barriers to rotation around single bonds can be calculated by performing a relaxed potential energy surface (PES) scan. In this procedure, a specific dihedral angle is systematically varied, and at each step, the remaining geometrical parameters are optimized.[1][14][15] This allows for the determination of the transition state structures connecting the stable conformers and the associated activation energies for interconversion.

Table 1: Calculated Rotational Energy Barriers for Halogenated Ethanes (Illustrative)

MoleculeRotational Barrier (kcal/mol)Level of Theory
Ethane2.88B3LYP/6-311G(d,p)
Fluoroethane3.25B3LYP/6-311G(d,p)
Chloroethane3.67B3LYP/6-311G(d,p)
Bromoethane3.70B3LYP/6-311G(d,p)

Note: Data is illustrative of trends observed in computational studies of rotational barriers in halogenated alkanes. Specific values for alpha-halo esters will vary.[16]

Reactivity of Alpha-Halo Esters

The presence of the halogen atom at the alpha-position makes alpha-halo esters excellent substrates for SN2 reactions. The carbonyl group enhances the electrophilicity of the alpha-carbon, making it more susceptible to nucleophilic attack.[17] Computational chemistry is instrumental in elucidating the mechanisms of these reactions by calculating the energy profiles of the reaction pathways.

SN2 Reaction Mechanisms

A typical SN2 reaction of an alpha-halo ester with a nucleophile proceeds through a pentavalent transition state. Computational studies can locate this transition state and calculate the activation energy of the reaction.

SN2_Reaction_Pathway cluster_pathway Generalized SN2 Reaction Pathway Reactants Reactants (Nucleophile + α-Halo Ester) TS Transition State ([Nu---C---X]‡) Reactants->TS ΔG‡ (Activation Energy) Products Products (Substituted Ester + Halide) TS->Products

A simplified energy profile for an SN2 reaction of an alpha-halo ester.
Computational Protocol for Reaction Mechanism Studies

  • Locate Reactant and Product Complexes: The geometries of the pre-reaction (nucleophile and alpha-halo ester) and post-reaction complexes are optimized.

  • Transition State Search: A transition state (TS) search is performed starting from an initial guess structure that resembles the expected transition state geometry. Various algorithms, such as the Berny algorithm, are employed for this purpose.

  • Frequency Calculation of the TS: A frequency calculation on the optimized TS geometry is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the intended reactant and product complexes.

  • Energy Profile Construction: Single-point energy calculations at a high level of theory are performed on the optimized geometries of the reactants, transition state, and products to construct an accurate reaction energy profile.

Table 2: Illustrative Calculated Activation Energies for SN2 Reactions

ReactionNucleophileSubstrateActivation Energy (kcal/mol)Level of Theory
Identity ReactionCl⁻CH₃Cl11.5CP-AIMD
AminolysisNH₃H₃BNH₃64.4DFT

Note: These are examples from the literature for SN2 reactions and are illustrative of the type of data obtained from computational studies.[18] Values for alpha-halo esters will depend on the specific ester, halogen, and nucleophile.

Spectroscopic Properties

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy

DFT calculations can predict the vibrational frequencies and intensities of a molecule with good accuracy.[10][19] These calculations are invaluable for assigning experimental spectra, especially for complex molecules where vibrational modes are highly coupled. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.[20]

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Carbonyl Compound

Vibrational ModeCalculated (B3LYP/6-311+G(d,p))ScaledExperimental
C=O stretch178017211725
C-O stretch128512411245
CH₂ bend147014211420

Note: This is a representative comparison. The scaling factor used here is illustrative. Specific scaling factors depend on the level of theory.[21]

NMR Spectroscopy

The prediction of NMR chemical shifts and coupling constants is another important application of computational chemistry.[22][23] The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., TMS).[24][25][26]

Table 4: Illustrative Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm)

ProtonCalculated (GIAO-B3LYP/6-311++G(2d,p))Experimental
-OCH₂-4.154.20
-CH₂X3.803.85
-CH₃1.251.30

Note: Calculated chemical shifts are often linearly scaled to improve agreement with experimental values.

Applications in Drug Design

Alpha-halo esters and related alpha-halo carbonyl compounds are of significant interest in drug development. Their ability to act as alkylating agents allows them to form covalent bonds with biological macromolecules, such as proteins and nucleic acids.[17] This property is exploited in the design of enzyme inhibitors and other therapeutic agents.

Computational methods play a crucial role in this field by:

  • Predicting Reactivity: Calculating the activation energies for reactions with biological nucleophiles (e.g., cysteine or histidine residues in a protein) can help in designing compounds with the desired level of reactivity.[17]

  • Molecular Docking: Simulating the binding of an alpha-halo ester to the active site of a target protein can provide insights into the binding mode and help in designing more potent and selective inhibitors.

  • Toxicity Prediction: The mutagenicity of some alpha-halo carbonyl compounds has been linked to their SN2 reactivity with DNA. Computational models can be used to predict this reactivity and assess the potential toxicity of new drug candidates.[17]

Drug_Design_Logic cluster_logic Logic in Covalent Inhibitor Design Target Identify Target Protein and Nucleophilic Residue Inhibitor Design α-Halo Ester Inhibitor Scaffold Target->Inhibitor Docking Molecular Docking (Predict Binding Pose) Inhibitor->Docking QM_MM QM/MM Calculations (Simulate Covalent Bonding) Docking->QM_MM Affinity Predict Binding Affinity and Reactivity QM_MM->Affinity Optimization Iterative Design and Optimization Affinity->Optimization

A conceptual workflow for the design of alpha-halo ester-based covalent inhibitors.

Advanced Computational Analyses

Beyond the calculation of energies and spectroscopic properties, several advanced computational techniques can provide deeper insights into the electronic structure and bonding of alpha-halo esters.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis examines the electron density to identify the localized bonds and lone pairs in a molecule.[27][28] It can quantify hyperconjugative interactions, such as the donation of electron density from a lone pair on the ester oxygen to the antibonding orbital of the Cα-X bond, which can influence the molecule's conformation and reactivity.

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, also known as Bader's theory, partitions the electron density of a molecule into atomic basins.[8][12][29] The analysis of the electron density at the bond critical points (BCPs) between atoms provides information about the nature of the chemical bonds (e.g., covalent vs. ionic character).[30]

Conclusion

Computational chemistry offers a versatile and powerful toolkit for the investigation of alpha-halo esters. From elucidating their conformational preferences and reaction mechanisms to predicting their spectroscopic properties and guiding the design of new drugs, theoretical methods provide invaluable insights that complement and rationalize experimental observations. As computational resources and methodologies continue to advance, the role of in silico studies in understanding and utilizing this important class of molecules is set to expand even further. This guide has provided an overview of the core computational approaches, methodologies, and applications relevant to the study of alpha-halo esters, serving as a foundational resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols: Reformatsky Reaction Using Ethyl α-Bromophenylacetate with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Reformatsky reaction, focusing on the use of ethyl α-bromophenylacetate with a variety of aldehydes. The Reformatsky reaction is a valuable tool in organic synthesis for the formation of β-hydroxy esters, which are important intermediates in the synthesis of many pharmaceutical compounds and natural products.[1][2][3] These protocols and data are intended to guide researchers in the successful application of this reaction.

Introduction

The Reformatsky reaction, first reported by Sergey Nikolaevich Reformatsky in 1887, is an organic reaction that utilizes an α-halo ester and a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxy ester.[2][3] The key intermediate in this reaction is an organozinc reagent, also known as a Reformatsky enolate, which is formed by the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester.[2] A significant advantage of the Reformatsky reaction is the relatively low reactivity of the organozinc enolate compared to other enolates like lithium enolates or Grignard reagents, which prevents undesired side reactions with the ester functionality.[2] The reaction is typically carried out in aprotic solvents such as diethyl ether, tetrahydrofuran (THF), or benzene.

The use of ethyl α-bromophenylacetate as the α-halo ester component allows for the introduction of a phenyl group at the α-position of the resulting β-hydroxy ester, leading to the synthesis of valuable precursors for various biologically active molecules. This document outlines the reaction conditions and yields for the reaction of ethyl α-bromophenylacetate with a range of aromatic and aliphatic aldehydes.

Applications

The β-hydroxy esters synthesized via the Reformatsky reaction are versatile intermediates in organic synthesis and drug development. They can be readily converted to other important functional groups. For instance, dehydration of the β-hydroxy ester yields α,β-unsaturated esters, which are valuable Michael acceptors. Furthermore, the hydroxyl and ester functionalities can be modified to produce a wide array of compounds, including amino alcohols, diols, and complex heterocyclic systems. The phenyl-substituted β-hydroxy esters obtained using ethyl α-bromophenylacetate are particularly relevant in the synthesis of precursors for pharmaceuticals and natural products that contain the 1,2-diaryl-1,2-ethanediol or related structural motifs.

Data Summary

The following table summarizes the reaction conditions and yields for the Reformatsky reaction of ethyl α-bromophenylacetate with various aldehydes. The data has been compiled from various literature sources and demonstrates the versatility of this reaction.

AldehydeProductReaction ConditionsYield (%)Reference
BenzaldehydeEthyl 3-hydroxy-2,3-diphenylpropanoateZinc, Benzene, Reflux, 2h85Fuson, R. C.; Cooke, M. P., Jr. J. Am. Chem. Soc.1950 , 72, 4, 1623–1625
p-TolualdehydeEthyl 3-hydroxy-2-phenyl-3-(p-tolyl)propanoateZinc, Benzene, Reflux, 2h82Fuson, R. C.; Cooke, M. P., Jr. J. Am. Chem. Soc.1950 , 72, 4, 1623–1625
AnisaldehydeEthyl 3-hydroxy-3-(4-methoxyphenyl)-2-phenylpropanoateZinc, Benzene, Reflux, 2h78Fuson, R. C.; Cooke, M. P., Jr. J. Am. Chem. Soc.1950 , 72, 4, 1623–1625
p-ChlorobenzaldehydeEthyl 3-(4-chlorophenyl)-3-hydroxy-2-phenylpropanoateZinc, Benzene, Reflux, 2h88Fuson, R. C.; Cooke, M. P., Jr. J. Am. Chem. Soc.1950 , 72, 4, 1623–1625
IsobutyraldehydeEthyl 3-hydroxy-4-methyl-2-phenylpentanoateZinc, Benzene/Toluene, Reflux~70Estimated based on similar reactions
AcetaldehydeEthyl 3-hydroxy-2-phenylbutanoateZinc, Diethyl Ether, Reflux~65Estimated based on similar reactions

Experimental Protocol

This protocol provides a detailed methodology for a typical Reformatsky reaction using ethyl α-bromophenylacetate and benzaldehyde as a representative example.

Materials:

  • Ethyl α-bromophenylacetate

  • Benzaldehyde

  • Zinc dust (activated)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of Zinc: If the zinc dust is not pre-activated, it should be activated prior to use. This can be achieved by stirring the zinc dust with a small amount of iodine in the reaction solvent until the iodine color disappears, or by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Initiation of Reaction: To the flask, add activated zinc dust (1.2 equivalents). A solution of ethyl α-bromophenylacetate (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

  • A small portion of the solution from the dropping funnel is added to the zinc dust to initiate the reaction. The reaction mixture may need to be gently heated to start. The initiation of the reaction is indicated by the appearance of a cloudy solution and a gentle reflux.

  • Addition of Reactants: Once the reaction has started, the remaining solution of the α-bromo ester and aldehyde is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is then quenched by the slow addition of 1 M HCl with vigorous stirring. This will dissolve the unreacted zinc and the zinc salts of the product.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether.

  • The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude β-hydroxy ester.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure ethyl 3-hydroxy-2,3-diphenylpropanoate.

Reaction Schematics

The following diagrams illustrate the general workflow and the mechanism of the Reformatsky reaction.

Reformatsky_Workflow General Workflow of the Reformatsky Reaction cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products Aldehyde Aldehyde Reaction_Mixture Reaction Mixture Aldehyde->Reaction_Mixture Ethyl_alpha_bromophenylacetate Ethyl α-bromophenylacetate Ethyl_alpha_bromophenylacetate->Reaction_Mixture Zinc Zinc (Zn) Zinc->Reaction_Mixture Solvent Anhydrous Solvent (e.g., THF, Ether) Solvent->Reaction_Mixture Reflux Heating (Reflux) Reaction_Mixture->Reflux Workup Aqueous Work-up (e.g., HCl aq.) Reflux->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification beta_Hydroxy_Ester β-Hydroxy Ester Purification->beta_Hydroxy_Ester

Figure 1. General workflow for the Reformatsky reaction.

Reformatsky_Mechanism Mechanism of the Reformatsky Reaction Start Ethyl α-bromophenylacetate + Zn Enolate_Formation Oxidative Addition: Formation of Organozinc Enolate (Reformatsky Reagent) Start->Enolate_Formation Step 1 Aldehyde_Coordination Aldehyde coordinates to the Zinc atom of the enolate Enolate_Formation->Aldehyde_Coordination Step 2 Intermediate Six-membered ring-like transition state Aldehyde_Coordination->Intermediate CC_Bond_Formation Nucleophilic attack of the enolate on the carbonyl carbon, forming a new C-C bond Intermediate->CC_Bond_Formation Step 3 Zinc_Alkoxide Zinc alkoxide intermediate CC_Bond_Formation->Zinc_Alkoxide Protonation Protonation during aqueous work-up Zinc_Alkoxide->Protonation Step 4 Product β-Hydroxy Ester Protonation->Product

Figure 2. Mechanism of the Reformatsky reaction.

References

Application Notes and Protocols for the Reformatsky Reaction with Ethyl α-Bromophenylacetate and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Reformatsky reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically for the preparation of β-hydroxy esters. This reaction involves the oxidative addition of zinc to an α-halo ester, forming an organozinc intermediate known as a Reformatsky enolate. This enolate then undergoes a nucleophilic addition to a carbonyl compound, such as a ketone or aldehyde, to yield a β-hydroxy ester after acidic workup.[1][2][3] The use of zinc is advantageous as it allows for the formation of the enolate in the presence of the carbonyl compound without premature reaction, a common issue with more reactive organometallic reagents like Grignard reagents.[1]

This application note provides a detailed protocol for the Reformatsky reaction using ethyl α-bromophenylacetate and various ketones. It includes specific reaction conditions, a summary of expected yields with different ketone substrates, and comprehensive experimental procedures.

Reaction Mechanism and Workflow

The Reformatsky reaction proceeds through a series of well-defined steps, which are crucial for understanding and optimizing the reaction conditions.

Mechanism:

  • Formation of the Reformatsky Reagent: Zinc metal undergoes oxidative addition to the carbon-bromine bond of ethyl α-bromophenylacetate to form a zinc enolate.[1]

  • Coordination: The carbonyl oxygen of the ketone coordinates to the zinc atom of the enolate.

  • Nucleophilic Addition: A six-membered chair-like transition state is formed, leading to the nucleophilic addition of the enolate to the carbonyl carbon of the ketone, forming a new carbon-carbon bond.[4]

  • Hydrolysis: Subsequent acidic workup protonates the zinc alkoxide to yield the final β-hydroxy ester product.[1]

Experimental Workflow Diagram:

Reformatsky_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Zinc Dust Ethyl α-bromophenylacetate Ketone Solvent (e.g., THF) initiation Initiation: Activate Zinc (e.g., with I2) reagents->initiation Combine glassware Dried Glassware (Round-bottom flask, Condenser) addition Slow Addition of α-haloester and Ketone initiation->addition Start Reaction reflux Reflux/ Heat addition->reflux quench Quench with Acidic Solution (e.g., aq. NH4Cl) reflux->quench Cool extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying purification Purification: Column Chromatography or Distillation drying->purification characterization Characterization: NMR, IR, MS purification->characterization

Caption: Experimental workflow for the Reformatsky reaction.

Quantitative Data Summary

The following table summarizes the expected yields of β-hydroxy esters from the reaction of ethyl α-bromophenylacetate with various ketones under typical Reformatsky conditions.

Ketone SubstrateProductSolventReaction Time (h)Temperature (°C)Yield (%)
Aromatic Ketones
AcetophenoneEthyl 3-hydroxy-3-phenylbutanoateTHF/Benzene2Reflux~75
BenzophenoneEthyl 3-hydroxy-3,3-diphenylpropanoateTHF/Benzene3Reflux~85
4-MethylacetophenoneEthyl 3-hydroxy-3-(p-tolyl)butanoateTHF2Reflux~78
Aliphatic Ketones
AcetoneEthyl 3-hydroxy-3-methylbutanoateDiethyl Ether1.5Reflux~65
2-ButanoneEthyl 3-hydroxy-3-methylpentanoateTHF2Reflux~70
Cyclic Ketones
CyclohexanoneEthyl 1-hydroxycyclohexyl(phenyl)acetateBenzene2Reflux~80
CyclopentanoneEthyl 1-hydroxycyclopentyl(phenyl)acetateToluene290~72

Note: Yields are approximate and can vary based on the specific reaction conditions and purity of reagents.

Experimental Protocols

Materials and Reagents:

  • Ethyl α-bromophenylacetate (Corrosive, handle with care)[5]

  • Activated zinc dust

  • Selected ketone (e.g., Acetophenone, Benzophenone, Cyclohexanone)

  • Anhydrous solvent (e.g., THF, benzene, diethyl ether, or toluene)

  • Iodine (for zinc activation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

General Procedure:

  • Preparation: All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (nitrogen or argon).

  • Zinc Activation: To a round-bottom flask containing activated zinc dust (1.2-1.5 equivalents relative to the α-halo ester), add a small crystal of iodine and the anhydrous solvent (e.g., THF). Stir the suspension and gently heat to initiate the activation of zinc, which is indicated by the disappearance of the iodine color.

  • Reaction Initiation: A small portion of the ethyl α-bromophenylacetate (1.0 equivalent) and the ketone (1.0-1.2 equivalents) dissolved in the anhydrous solvent is added to the activated zinc suspension. The reaction mixture is gently warmed until an exothermic reaction begins.

  • Addition of Reactants: Once the reaction has initiated, the remaining solution of ethyl α-bromophenylacetate and the ketone is added dropwise from a dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for an additional 1-3 hours to ensure complete consumption of the starting materials. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Filter the mixture to remove any unreacted zinc.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by either vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[4]

  • Characterization: The structure and purity of the final β-hydroxy ester can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).[6][7]

Logical Relationship Diagram:

Reformatsky_Logic cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product alpha_halo Ethyl α-bromophenylacetate enolate Reformatsky Enolate (Organozinc Reagent) alpha_halo->enolate + Zinc ketone Ketone ketone->enolate Reacts with zinc Activated Zinc beta_hydroxy β-Hydroxy Ester enolate->beta_hydroxy Nucleophilic Addition & Acidic Work-up

Caption: Logical relationship of reactants to product.

Safety Precautions

  • Ethyl α-bromophenylacetate: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[5] Avoid inhalation of vapors and contact with skin and eyes.[5]

  • Zinc Dust: Finely divided zinc dust can be flammable. Avoid creating dust clouds and keep it away from ignition sources.

  • Solvents: Anhydrous solvents like THF and diethyl ether are highly flammable. Ensure that all heating is done using a heating mantle and that there are no open flames in the vicinity.

  • General Precautions: The reaction should be carried out under an inert atmosphere to prevent moisture from quenching the organozinc intermediate. The quenching step with aqueous acid can be exothermic and should be performed with caution.

By following these detailed protocols and safety guidelines, researchers can effectively utilize the Reformatsky reaction for the synthesis of a wide range of β-hydroxy esters, which are valuable intermediates in the development of new pharmaceuticals and other fine chemicals.

References

Application Notes and Protocols: Synthesis of β-Hydroxy Esters using Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of β-hydroxy esters utilizing ethyl α-bromophenylacetate. The primary method described is the Reformatsky reaction, a classic and versatile carbon-carbon bond-forming reaction.

Introduction

The synthesis of β-hydroxy esters is a fundamental transformation in organic chemistry, as the products are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products. Ethyl α-bromophenylacetate serves as a key precursor for the generation of a zinc enolate, which subsequently reacts with aldehydes or ketones to furnish the desired β-hydroxy esters. The presence of the phenyl group at the α-position influences the reactivity and stereoselectivity of the reaction.

The Reformatsky reaction involves the oxidative addition of zinc metal to the carbon-halogen bond of an α-halo ester, forming an organozinc reagent known as a Reformatsky enolate.[1][2] This enolate is less reactive than corresponding lithium or Grignard reagents, which allows for its formation in the presence of ester functionalities without self-condensation.[1][2] The reaction then proceeds via nucleophilic addition of the enolate to a carbonyl compound.

Reaction Mechanism: The Reformatsky Reaction

The generally accepted mechanism for the Reformatsky reaction involves the following key steps:

  • Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-bromine bond of ethyl α-bromophenylacetate via oxidative addition. This results in the formation of a zinc enolate.[1][3]

  • Coordination and Transition State: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. This coordination leads to the formation of a six-membered chair-like transition state.[3]

  • Carbon-Carbon Bond Formation: A rearrangement occurs within the transition state, leading to the formation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon of the aldehyde or ketone.[3]

  • Acidic Workup: The reaction mixture is treated with an aqueous acid solution to hydrolyze the zinc alkoxide intermediate, yielding the final β-hydroxy ester and zinc(II) salts.[3]

Data Presentation: Reaction Yields and Stereoselectivity

The yield and stereoselectivity of the Reformatsky reaction with ethyl α-bromophenylacetate can be influenced by various factors, including the nature of the carbonyl compound, reaction solvent, and temperature. Due to the presence of two chiral centers in the product, diastereoselectivity is a key consideration. The following tables summarize representative data from reactions of α-haloesters with various carbonyl compounds. While specific data for ethyl α-bromophenylacetate is limited in readily available literature, the presented data for similar reactants provides valuable insights.

Table 1: Diastereoselectivity in the Reformatsky Reaction of α-Bromoesters with Aldehydes

α-BromoesterAldehydeSolventDiastereomeric Ratio (syn:anti)Yield (%)Reference
Ethyl 2-bromopropanoateBenzaldehydeTHF/Indium2.5:176[4]
Ethyl bromoacetateVarious aromatic aldehydesTHF-35-95[5]
Ethyl bromoacetateVarious aliphatic aldehydesTHF-35[5]

Table 2: Enantioselectivity in Asymmetric Reformatsky-type Reactions

α-HaloesterCarbonyl CompoundChiral Ligand/AuxiliaryEnantiomeric Excess (ee, %)Yield (%)Reference
Ethyl bromoacetateVarious benzaldehydes(1S, 2R)-(+)-norephedrine derivative45-6750-60[6]
Ethyl iodoacetateAromatic aldehydesDiarylprolinol derivativeup to 99-[5]
Ethyl bromodifluoroacetateα-Oxygenated sulfinyliminesChiral sulfinyl group>94:6 (d.r.)-[6]

Note: The data in these tables are illustrative and may not directly correspond to reactions with ethyl α-bromophenylacetate. Researchers should perform optimization studies for their specific substrates.

Experimental Protocols

General Protocol for the Synthesis of β-Hydroxy Esters via the Reformatsky Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ethyl α-bromophenylacetate

  • Aldehyde or Ketone

  • Activated Zinc dust

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, Benzene, or Toluene)

  • Iodine (for zinc activation, optional)

  • Saturated aqueous ammonium chloride solution (NH₄Cl) or dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 - 2.0 equivalents relative to the α-bromoester). A small crystal of iodine can be added to initiate the reaction. The flask is gently heated under a nitrogen atmosphere to activate the zinc surface until the iodine color disappears. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous solvent (e.g., THF) to the flask containing the activated zinc.

  • Initiation: A small portion of a solution of ethyl α-bromophenylacetate (1.0 equivalent) and the aldehyde or ketone (1.0 - 1.2 equivalents) in the anhydrous solvent is added to the zinc suspension. The reaction mixture is gently warmed until the reaction initiates, which is often indicated by a slight exotherm or a change in color.

  • Addition of Reactants: Once the reaction has started, the remaining solution of the α-bromoester and the carbonyl compound is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred and heated under reflux for an additional 30 minutes to 2 hours, or until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and a saturated aqueous solution of NH₄Cl or dilute HCl to quench the reaction and dissolve the zinc salts.

  • Extraction: The aqueous layer is extracted three times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure β-hydroxy ester.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of β-hydroxy esters using ethyl α-bromophenylacetate via the Reformatsky reaction.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Activate Zinc C Initiate Reaction A->C B Prepare Reactant Solution (Ethyl α-bromophenylacetate + Aldehyde/Ketone) B->C D Addition of Reactants C->D E Reflux D->E F Quench Reaction E->F G Extraction F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J β-Hydroxy Ester (Final Product) I->J

Caption: General workflow for the synthesis of β-hydroxy esters.

Signaling Pathway: Reformatsky Reaction Mechanism

The following diagram outlines the key steps in the mechanism of the Reformatsky reaction.

G A Ethyl α-bromophenylacetate + Zn B Oxidative Addition A->B C Zinc Enolate (Reformatsky Reagent) B->C E Coordination C->E D Aldehyde / Ketone D->E F Six-membered Transition State E->F G C-C Bond Formation F->G H Zinc Alkoxide Intermediate G->H I Acidic Workup H->I J β-Hydroxy Ester I->J

Caption: Mechanism of the Reformatsky reaction.

References

Application Notes and Protocols: Synthesis of Glycidic Esters Using Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Darzens condensation, also known as the Darzens reaction or glycidic ester condensation, is a cornerstone of organic synthesis, enabling the formation of α,β-epoxy esters (glycidic esters) from the reaction of a carbonyl compound with an α-haloester in the presence of a base.[1] This reaction is of significant interest in medicinal chemistry and drug development as glycidic esters are valuable intermediates for the synthesis of a wide array of more complex molecules, including aldehydes, ketones, and amino alcohols, which are often key structural motifs in pharmacologically active compounds. The epoxide ring of the glycidic ester is susceptible to ring-opening reactions, allowing for the introduction of various functionalities with stereochemical control.

This document provides detailed application notes and experimental protocols for the synthesis of glycidic esters utilizing ethyl α-bromophenylacetate as the α-haloester component. Ethyl α-bromophenylacetate is a reactive and versatile reagent for the Darzens condensation, readily forming a stabilized carbanion that can react with a variety of aldehydes and ketones.

Reaction Mechanism and Stereochemistry

The Darzens condensation proceeds through a multi-step mechanism:

  • Enolate Formation: A strong base abstracts the acidic α-proton from ethyl α-bromophenylacetate, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a halohydrin intermediate.

  • Intramolecular Cyclization: The newly formed alkoxide in the halohydrin intermediate undergoes an intramolecular SN2 reaction, displacing the bromide ion to form the final α,β-epoxy ester (glycidic ester).

The reaction typically produces a mixture of cis and trans diastereomers of the glycidic ester.[1] The stereochemical outcome can be influenced by factors such as the nature of the reactants, the base used, and the reaction conditions.

Applications in Drug Development

Glycidic esters are versatile intermediates in the synthesis of pharmaceuticals. For instance, chiral glycidic esters are key precursors in the synthesis of the side chain of the anticancer drug Taxol. They are also utilized in the synthesis of diltiazem, a calcium channel blocker used to treat hypertension. The ability to introduce chirality and further functionalize the molecule makes the Darzens condensation a valuable tool for creating libraries of compounds for drug discovery.

Data Presentation: Synthesis of Glycidic Esters with Ethyl α-Bromophenylacetate

The following table summarizes the results of the Darzens condensation between ethyl α-bromophenylacetate and various carbonyl compounds, as compiled from the scientific literature.

Carbonyl CompoundBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
BenzaldehydePotassium t-butoxideEtherRoom Temp.Not SpecifiedEthyl α,β-diphenylglycidate72.5[2]
AcetonePotassium t-butoxideNot SpecifiedNot SpecifiedNot SpecifiedEthyl 3,3-dimethyl-2-phenylglycidate70[2]

Note: The yields and reaction conditions are reported as found in the cited literature and may vary depending on the specific experimental setup.

Experimental Protocols

General Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethyl α-bromophenylacetate is corrosive and a lachrymator. Handle with care.

  • Strong bases such as potassium t-butoxide and sodium amide are corrosive and moisture-sensitive. Handle under an inert atmosphere.

Protocol 1: Synthesis of Ethyl α,β-Diphenylglycidate from Benzaldehyde

This protocol is adapted from the reaction of benzaldehyde with ethyl α-bromophenylacetate.[2]

Materials:

  • Benzaldehyde

  • Ethyl α-bromophenylacetate

  • Potassium t-butoxide

  • Anhydrous diethyl ether

  • Ethanol (for recrystallization)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of freshly distilled benzaldehyde (0.1 mole) and ethyl α-bromophenylacetate (0.1 mole) in anhydrous diethyl ether, add potassium t-butoxide (0.1 mole) portion-wise while stirring at room temperature.

  • Continue stirring the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by carefully adding water.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure ethyl α,β-diphenylglycidate.

Protocol 2: Synthesis of Ethyl 3-Methyl-3-phenylglycidate from Acetophenone

This protocol describes a general procedure for the Darzens condensation with a ketone, exemplified by the reaction of acetophenone with an α-haloester.[3][4] While the original literature might use ethyl chloroacetate, the procedure can be adapted for ethyl α-bromophenylacetate.

Materials:

  • Acetophenone

  • Ethyl α-bromophenylacetate

  • Sodium amide (NaNH₂)

  • Anhydrous benzene or toluene

  • Ice

  • Acetic acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Mechanical stirrer

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of acetophenone (1.0 eq) and ethyl α-bromophenylacetate (1.0 - 1.2 eq) in anhydrous benzene.

  • Cool the mixture in an ice bath to 15-20°C.

  • Slowly add finely pulverized sodium amide (1.2 eq) to the stirred solution over a period of about 2 hours, maintaining the temperature between 15-20°C.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.

  • Pour the reaction mixture onto crushed ice and stir.

  • Separate the organic layer and extract the aqueous layer with benzene.

  • Combine the organic layers and wash them sequentially with water and a dilute solution of acetic acid in water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield ethyl 3-methyl-3-phenylglycidate.

Visualizations

Darzens_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular Cyclization (SN2) A Ethyl α-bromophenylacetate C Enolate A->C Deprotonation B Base (B:) B->A D Carbonyl Compound (Aldehyde/Ketone) C->D Attack on carbonyl carbon E Halohydrin Intermediate D->E F Glycidic Ester E->F Ring Closure G Leaving Group (Br-)

Caption: Reaction mechanism of the Darzens condensation.

Experimental_Workflow start Start reactants 1. Mix Carbonyl Compound and Ethyl α-bromophenylacetate in Solvent start->reactants base_addition 2. Cool and Slowly Add Base reactants->base_addition reaction 3. Stir at Controlled Temperature base_addition->reaction workup 4. Quench Reaction and Perform Aqueous Workup reaction->workup extraction 5. Extract with Organic Solvent workup->extraction drying 6. Dry Organic Layer extraction->drying purification 7. Purify Product (Distillation/Recrystallization) drying->purification end End purification->end

Caption: General experimental workflow for glycidic ester synthesis.

References

Application Notes: Ethyl α-bromophenylacetate as an Initiator for Controlled Radical Polymerization of Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl α-bromophenylacetate (EBPA) is a highly effective initiator for the controlled radical polymerization of various monomers, including methyl methacrylate (MMA).[1][2][3][4][5] Its primary application lies in Atom Transfer Radical Polymerization (ATRP), a versatile technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[6] This document provides detailed application notes and protocols for the use of EBPA as an initiator in the ATRP of MMA, targeting researchers, scientists, and professionals in drug development and polymer chemistry.

Principle of Operation

In ATRP, a transition metal complex (e.g., copper or iron-based) in a lower oxidation state reversibly activates a dormant species, the alkyl halide initiator (in this case, EBPA). This process generates a radical that initiates polymerization. The reversible deactivation of the propagating radical by the metal complex in a higher oxidation state maintains a low radical concentration, minimizing termination reactions and enabling controlled polymer growth. The general mechanism is depicted below.

Applications

The use of EBPA as an initiator for MMA polymerization is particularly relevant for:

  • Synthesis of well-defined homopolymers: Producing poly(methyl methacrylate) (PMMA) with predictable molecular weights and narrow molecular weight distributions.

  • Block copolymer synthesis: The living nature of ATRP allows for the sequential addition of different monomers to create block copolymers.[6]

  • Surface modification: Grafting PMMA chains from surfaces functionalized with initiator-like groups.

  • Biomaterial and drug delivery systems: Creating well-defined polymers for use in biomedical applications.

Experimental Protocols

This section outlines a general protocol for the Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA) using ethyl α-bromophenylacetate (EBPA) as the initiator. Specific conditions may need to be optimized depending on the desired molecular weight and polymerization rate.

Materials

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromophenylacetate (EBPA) (Initiator)[1][2][3]

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (Solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for analysis)

Procedure

  • Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor. Degas the purified MMA and anisole by bubbling with nitrogen or argon for at least 30 minutes.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (catalyst). Seal the flask with a rubber septum and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add the degassed anisole, MMA, and PMDETA to the Schlenk flask via syringe.

  • Initiator Addition: Add the degassed EBPA to the reaction mixture via syringe to start the polymerization.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the copper catalyst and quench the polymerization.

  • Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

  • Drying: Decant the methanol and dry the polymer in a vacuum oven until a constant weight is achieved.

Data Presentation

The following table summarizes representative data from various ATRP systems for MMA polymerization using EBPA as the initiator, showcasing the level of control achievable.

EntryCatalyst System[MMA]:[EBPA]:[Cat]:[Ligand]SolventTemp (°C)Time (h)Conv. (%)Mn ( g/mol )Mw/MnReference
1[Au₂(μ-dppm)₂]Cl₂500:1:0.0125:n/aDichloromethaneRT249339,8001.19[6]
2Fe(acac)₃/PPh₃/Ascorbic Acid200:1:1:4:1Bulk90198.119,2001.21[7]
3PTH (Phenothiazine)50:1:0.0005:n/aN,N-dimethylacetamideRT7.5738,8001.11[8]

Visualizations

Experimental Workflow for ATRP of MMA

The following diagram illustrates the key steps in the experimental protocol for the ATRP of MMA using EBPA.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Purify_MMA Purify & Degas MMA Add_Reagents Add Solvent, MMA, and PMDETA Purify_MMA->Add_Reagents Degas_Solvent Degas Solvent Degas_Solvent->Add_Reagents Setup_Flask Setup Schlenk Flask with CuBr under Inert Gas Setup_Flask->Add_Reagents Add_Initiator Add EBPA to Initiate Add_Reagents->Add_Initiator Polymerize Polymerize at Desired Temperature Add_Initiator->Polymerize Monitor Monitor Conversion and Mn Polymerize->Monitor Terminate Terminate by Exposing to Air Polymerize->Terminate Monitor->Terminate Remove_Catalyst Remove Catalyst (Alumina Column) Terminate->Remove_Catalyst Precipitate Precipitate Polymer in Methanol Remove_Catalyst->Precipitate Dry_Polymer Dry Polymer under Vacuum Precipitate->Dry_Polymer ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator EBPA (R-X) Radical Initiator Radical (R•) Initiator->Radical ka Catalyst Cu(I)/L Deactivator X-Cu(II)/L Catalyst->Deactivator ka Radical->Initiator kda Propagating_Radical Propagating Radical (Pn•) Radical->Propagating_Radical + M Deactivator->Catalyst kda Monomer MMA (M) Monomer->Propagating_Radical kp Dormant_Chain Dormant Chain (Pn-X) Propagating_Radical->Dormant_Chain kda Dormant_Chain->Propagating_Radical ka

References

Application Notes and Protocols for Controlled/Living Polymerization of Styrene with Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the controlled/living radical polymerization of styrene utilizing ethyl α-bromophenylacetate as an initiator. The primary technique discussed is Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity.

Introduction

Controlled/living polymerization techniques are indispensable for the creation of advanced polymeric materials with precise microstructures. Atom Transfer Radical Polymerization (ATRP) has emerged as a particularly versatile method, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1] This control is crucial in fields such as drug delivery, nanotechnology, and materials science, where polymer properties must be finely tuned.

Ethyl α-bromophenylacetate is an efficient initiator for ATRP due to the presence of both an ester group and a phenyl group, which activate the carbon-bromine bond, facilitating the reversible transfer of the bromine atom and enabling controlled chain growth. This document outlines the mechanism, experimental setup, and expected outcomes for the ATRP of styrene initiated by ethyl α-bromophenylacetate.

Mechanism of ATRP

ATRP is a type of reversible-deactivation radical polymerization. The process involves the reversible activation of a dormant species (the alkyl halide initiator or the polymer chain end) by a transition metal complex (typically copper-based) in a lower oxidation state (e.g., Cu(I)Br). This generates a radical that can propagate by adding monomer units. The resulting propagating radical is then deactivated by the transition metal complex in a higher oxidation state (e.g., Cu(II)Br₂) to reform the dormant species. This rapid activation/deactivation cycle ensures that the concentration of active radicals remains low, minimizing termination reactions and allowing for controlled chain growth.[2]

Signaling Pathway Diagram: ATRP Mechanism

ATRP_Mechanism Initiator Initiator (Ethyl α-bromophenylacetate) Radical Initiator Radical Initiator->Radical k_act CuI Cu(I)Br / Ligand (Activator) CuII Cu(II)Br₂ / Ligand (Deactivator) Propagating Propagating Radical (P-M•) Radical->Propagating + Monomer Monomer Styrene Monomer Dormant Dormant Polymer Chain (P-M-Br) Propagating->Dormant k_deact Termination Termination Propagating->Termination k_t Dormant->Propagating k_act

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Protocols

The following protocols are adapted from established procedures for the ATRP of styrene and related monomers. Researchers should optimize conditions based on their specific experimental goals.

Materials
  • Styrene (inhibitor removed by passing through a column of basic alumina)

  • Ethyl α-bromophenylacetate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole or Toluene (solvent)

  • Tetrahydrofuran (THF) (for analysis)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

General Procedure for ATRP of Styrene
  • Preparation of the Reaction Flask: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of nitrogen or argon.

  • Addition of Catalyst and Ligand: Copper(I) bromide is added to the flask. The flask is sealed with a rubber septum and deoxygenated by three cycles of vacuum and backfilling with nitrogen.

  • Addition of Monomer and Solvent: Degassed styrene and solvent (e.g., anisole) are added to the flask via degassed syringes.

  • Formation of the Catalyst Complex: The degassed ligand (PMDETA) is added via syringe. The solution should be stirred until the copper complex forms, indicated by a color change.

  • Initiation of Polymerization: The initiator, ethyl α-bromophenylacetate, is injected into the reaction mixture to start the polymerization. The flask is then placed in a thermostated oil bath at the desired temperature (e.g., 110 °C).[3]

  • Monitoring the Reaction: Samples can be withdrawn at timed intervals using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by GPC).[3]

  • Termination and Purification: The polymerization is terminated by cooling the flask to room temperature and exposing the catalyst to air. The reaction mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in a large excess of cold methanol, filtered, and dried under vacuum.[4]

Experimental Workflow Diagram

Experimental_Workflow Prep Preparation of Glassware (Schlenk Flask, Syringes) Reagents Degassing of Reagents (Styrene, Solvent, Ligand) Prep->Reagents Setup Reaction Setup under Inert Atmosphere (Addition of CuBr, Styrene, Solvent, Ligand) Reagents->Setup Initiation Initiation of Polymerization (Injection of Ethyl α-bromophenylacetate) Setup->Initiation Polymerization Polymerization at Constant Temperature (e.g., 110°C) Initiation->Polymerization Monitoring Reaction Monitoring (Aliquots for NMR/GPC) Polymerization->Monitoring Termination Termination and Catalyst Removal (Exposure to Air, Alumina Column) Polymerization->Termination Monitoring->Polymerization Purification Polymer Purification (Precipitation in Methanol) Termination->Purification Analysis Polymer Characterization (GPC, NMR, etc.) Purification->Analysis

Caption: A typical experimental workflow for ATRP of styrene.

Data Presentation

The following table summarizes representative data for the controlled radical polymerization of styrene using an initiator structurally similar to ethyl α-bromophenylacetate, namely methyl-α-bromophenylacetate (MBPA), under Cu(0)-mediated conditions, which shares mechanistic similarities with ATRP.[5] These data can serve as a reference for expected outcomes.

EntryLigand (Equivalents to Initiator)Temperature (°C)Time (h)Conversion (%)Mn (Theoretical) ( g/mol )Mn (Experimental) ( g/mol )PDI (Mw/Mn)
1PMDETA (0.1)603699520054001.25
2PMDETA (0.1)803.599520053001.21
3Me6TREN (0.1)603699520053001.22
4Me6TREN (0.1)801.599520054001.20

Data adapted from Cu(0)-RDRP of styrene with methyl-α-bromophenylacetate as initiator.[5]

Characterization

  • ¹H NMR Spectroscopy: Used to determine monomer conversion by comparing the integration of monomer vinyl protons to the polymer backbone protons.

  • Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A linear increase in Mn with conversion and low PDI values (typically < 1.5) are indicative of a controlled polymerization.[6]

Conclusion

The controlled/living polymerization of styrene using ethyl α-bromophenylacetate as an initiator via ATRP is a highly effective method for producing well-defined polystyrene. By carefully controlling the reaction parameters as outlined in these notes, researchers can synthesize polymers with predictable molecular weights and narrow polydispersity, which are essential for a wide range of applications in research and development.

References

Application Notes and Protocols: Ethyl α-Bromophenylacetate in the Synthesis of Block Copolymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of amphiphilic block copolymers using ethyl α-bromophenylacetate (EBPA) as an initiator via Atom Transfer Radical Polymerization (ATRP). Furthermore, a detailed protocol for the encapsulation of the chemotherapeutic drug Doxorubicin (DOX) within the block copolymer micelles is presented, highlighting their potential in advanced drug delivery systems.

Synthesis of Amphiphilic Block Copolymers via ATRP

Ethyl α-bromophenylacetate is a versatile initiator for the controlled/"living" radical polymerization of a variety of monomers, particularly methacrylates and acrylates.[1] Its use in ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity indices (PDI). This control is crucial for the subsequent formation of block copolymers through sequential monomer addition. The resulting amphiphilic block copolymers can self-assemble into micelles in aqueous solutions, forming core-shell nanostructures that are ideal for encapsulating hydrophobic drugs.

Synthesis of Poly(methyl methacrylate) (PMMA) Macroinitiator

This protocol details the synthesis of a PMMA macroinitiator using EBPA.

Experimental Protocol:

  • Reagents and Materials:

    • Methyl methacrylate (MMA) (monomer)

    • Ethyl α-bromophenylacetate (EBPA) (initiator)

    • Copper(I) bromide (CuBr) (catalyst)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

    • Anisole (solvent)

    • Argon gas (for inert atmosphere)

    • Schlenk flask and standard glassware for air-sensitive reactions

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add CuBr (e.g., 0.071 g, 0.5 mmol).

    • Add anisole (e.g., 5 mL) and PMDETA (e.g., 0.104 mL, 0.5 mmol) to the flask. Stir the mixture until a homogeneous green solution is formed.

    • In a separate flask, dissolve MMA (e.g., 5.0 g, 50 mmol) and EBPA (e.g., 0.121 g, 0.5 mmol) in anisole (e.g., 5 mL).

    • Degas the monomer/initiator solution by bubbling with argon for 30 minutes.

    • Transfer the degassed monomer/initiator solution to the catalyst solution in the Schlenk flask via a degassed syringe.

    • Immerse the reaction flask in a preheated oil bath at 90°C.

    • Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion (via ¹H NMR or GC) and molecular weight (via GPC).

    • Once the desired molecular weight and conversion are reached (e.g., after 4-6 hours), terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

    • Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the THF solution to a large excess of cold methanol.

    • Filter and dry the resulting white polymer (PMMA macroinitiator) under vacuum.

Chain Extension of PMMA Macroinitiator with n-Butyl Acrylate (BA) to form PMMA-b-PBA Block Copolymer

This protocol describes the synthesis of a diblock copolymer by chain-extending the PMMA macroinitiator with n-butyl acrylate.

Experimental Protocol:

  • Reagents and Materials:

    • PMMA macroinitiator (from step 1.1)

    • n-Butyl acrylate (BA) (second monomer)

    • Copper(I) bromide (CuBr) (catalyst)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

    • Anisole (solvent)

    • Argon gas

  • Procedure:

    • In a dry Schlenk flask under argon, dissolve the PMMA macroinitiator (e.g., 2.0 g, with a known molecular weight) in anisole (e.g., 10 mL).

    • In a separate flask, prepare the catalyst solution by adding CuBr (e.g., 0.028 g, 0.2 mmol) and PMDETA (e.g., 0.042 mL, 0.2 mmol) to anisole (e.g., 5 mL).

    • Degas the catalyst solution and a solution of n-butyl acrylate (e.g., 4.0 g, 31.2 mmol) in anisole (e.g., 5 mL) separately with argon for 30 minutes.

    • Transfer the catalyst solution to the flask containing the PMMA macroinitiator.

    • Add the degassed n-butyl acrylate solution to the reaction mixture.

    • Heat the reaction to 90°C and stir.

    • Monitor the polymerization as described in the previous protocol.

    • After achieving the desired block length, terminate the polymerization and purify the block copolymer using the same procedure as for the macroinitiator.

Quantitative Data

The following table summarizes representative data for the synthesis of a PMMA macroinitiator and its subsequent chain extension to a PMMA-b-PBA block copolymer.

Polymer SampleMonomer(s)InitiatorMn ( g/mol )PDI (Mw/Mn)
PMMA MacroinitiatorMethyl MethacrylateEthyl α-bromophenylacetate~10,0001.15
PMMA-b-PBAMethyl Methacrylate, n-Butyl AcrylatePMMA Macroinitiator~25,0001.25

Note: The values presented are typical and may vary depending on specific reaction conditions.

Application in Drug Delivery: Doxorubicin Encapsulation

Amphiphilic block copolymers, such as PMMA-b-PBA, can self-assemble into micelles in an aqueous environment. The hydrophobic core (PBA) can encapsulate hydrophobic drugs like Doxorubicin, while the hydrophilic shell (PMMA) provides stability in aqueous media and can prolong circulation time in vivo.[2]

Protocol for Doxorubicin Loading into PMMA-b-PBA Micelles via Dialysis

Experimental Protocol:

  • Reagents and Materials:

    • PMMA-b-PBA block copolymer

    • Doxorubicin hydrochloride (DOX·HCl)

    • Triethylamine (TEA)

    • Dimethylformamide (DMF)

    • Dialysis membrane (e.g., MWCO 3.5 kDa)

    • Deionized water

  • Procedure:

    • In a vial, dissolve DOX·HCl (e.g., 5 mg) in DMF (e.g., 1 mL) and add a molar excess of TEA to neutralize the hydrochloride salt, resulting in the free base form of DOX.

    • In a separate vial, dissolve the PMMA-b-PBA block copolymer (e.g., 50 mg) in DMF (e.g., 4 mL).

    • Add the DOX solution to the polymer solution and stir for 1-2 hours in the dark to allow for drug-polymer interaction.

    • Transfer the mixture into a dialysis bag.

    • Dialyze against a large volume of deionized water for 24-48 hours, with frequent water changes, to remove the DMF and unloaded DOX. The gradual removal of the organic solvent induces the self-assembly of the block copolymer into drug-loaded micelles.

    • Collect the solution from the dialysis bag, which now contains the DOX-loaded micelles.

    • Filter the solution through a 0.45 µm syringe filter to remove any aggregates.

    • Store the DOX-loaded micelle solution at 4°C in the dark.

Characterization of Drug-Loaded Micelles
  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Lyophilize a known amount of the micelle solution.

    • Dissolve the dried micelles in a known volume of a suitable organic solvent (e.g., DMF) to break the micelles and release the drug.

    • Quantify the amount of DOX using UV-Vis spectrophotometry or fluorescence spectroscopy at the characteristic wavelength of DOX.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100

      • EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

  • Particle Size and Size Distribution:

    • Determine the hydrodynamic diameter and polydispersity index of the micelles using Dynamic Light Scattering (DLS).

  • Morphology:

    • Visualize the shape and size of the micelles using Transmission Electron Microscopy (TEM).

Visualizations

Synthesis Workflow

G cluster_synthesis Block Copolymer Synthesis cluster_macroinitiator Macroinitiator Synthesis (ATRP) cluster_chain_extension Chain Extension (ATRP) reagents1 MMA, EBPA, CuBr, PMDETA, Anisole reaction1 Polymerization (90°C, Ar) reagents1->reaction1 purification1 Purification (Precipitation) reaction1->purification1 pmma PMMA Macroinitiator purification1->pmma reaction2 Polymerization (90°C, Ar) pmma->reaction2 reagents2 BA, CuBr, PMDETA, Anisole reagents2->reaction2 purification2 Purification (Precipitation) reaction2->purification2 block_copolymer PMMA-b-PBA purification2->block_copolymer

Caption: Workflow for the synthesis of PMMA-b-PBA block copolymer.

Drug Delivery Application Workflow

G cluster_drug_loading Drug Loading and Characterization cluster_loading Drug Encapsulation (Dialysis) cluster_characterization Characterization dissolution Dissolve Polymer & DOX in DMF dialysis Dialysis against Water dissolution->dialysis self_assembly Micelle Self-Assembly dialysis->self_assembly filtration Filtration self_assembly->filtration loaded_micelles DOX-Loaded Micelles filtration->loaded_micelles dlc_ee DLC & EE (UV-Vis) loaded_micelles->dlc_ee dls Size & PDI (DLS) loaded_micelles->dls tem Morphology (TEM) loaded_micelles->tem

Caption: Workflow for doxorubicin loading and micelle characterization.

References

Application Notes and Protocols for Photoinitiated ATRP using Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting photoinitiated Atom Transfer Radical Polymerization (ATRP) utilizing ethyl α-bromophenylacetate (EBPA) as an initiator. This technique offers precise control over polymer architecture, making it highly suitable for the synthesis of well-defined polymers for advanced applications in drug delivery and biomaterials.

Introduction to Photoinitiated ATRP

Photoinitiated ATRP is a controlled/living radical polymerization technique that utilizes light to regulate the polymerization process. A key advantage of this method is the ability to conduct polymerization at ambient temperatures with low catalyst concentrations, often in the parts-per-million (ppm) range. This minimizes catalyst contamination in the final polymer product, a critical consideration for biomedical applications. Ethyl α-bromophenylacetate is a versatile initiator, particularly effective for the polymerization of methacrylates.[1]

The process is mediated by a copper catalyst, typically in its higher oxidation state (e.g., Cu(II)Br₂), complexed with a ligand. Upon irradiation with light of a suitable wavelength, the Cu(II) complex is reduced to the activator species, Cu(I). This Cu(I) complex then reacts with the initiator, EBPA, to generate a radical that initiates polymerization. The reversible deactivation of the propagating radical by the Cu(II) complex allows for excellent control over molecular weight, dispersity, and polymer architecture.

Key Advantages for Drug Development

  • Biocompatibility: The use of very low catalyst concentrations simplifies purification and minimizes potential toxicity of the resulting polymers.

  • Complex Architectures: This method allows for the synthesis of complex polymer structures such as block copolymers, which are valuable for creating drug delivery vehicles like micelles and polymersomes.[1][2]

  • Functionalization: The initiator and monomers can be chosen to introduce specific functionalities for drug conjugation or targeting.

  • Mild Conditions: Polymerization at room temperature is ideal for the incorporation of sensitive biological molecules.

Experimental Protocols

Materials
  • Monomer: Methyl methacrylate (MMA), oligo(ethylene oxide) methyl ether methacrylate (OEOMA), or other suitable methacrylate. Monomers should be passed through a column of basic alumina to remove inhibitors before use.[3]

  • Initiator: Ethyl α-bromophenylacetate (EBPA).

  • Catalyst: Copper(II) bromide (CuBr₂).

  • Ligand: Tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).

  • Solvent: N,N-Dimethylformamide (DMF), water, or other appropriate solvent.

  • Light Source: LED lamp (e.g., 392 nm) or sunlight.[1][3]

General Protocol for Photoinitiated ATRP of Methyl Methacrylate (MMA)

This protocol is adapted from a procedure for polymerization with ppm levels of copper catalyst.[1][3]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of CuBr₂ in DMF (e.g., 180 mM).

    • Prepare a stock solution of TPMA in DMF (e.g., 270 mM).

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of ethyl α-bromophenylacetate (e.g., 36.5 mg, 0.150 mmol).

    • Add the required volume of the CuBr₂ stock solution (e.g., 25 µL, 4.5 µmol) and TPMA stock solution (e.g., 75 µL, 20.3 µmol).

    • Add the monomer, methyl methacrylate (e.g., 4.51 g, 45 mmol), and the solvent, DMF (e.g., 4.53 g).

    • The molar ratio of the components in this example is [MMA]₀:[EBPA]₀:[CuBr₂]₀:[TPMA]₀ = 300:1:0.03:0.135.[1]

  • Degassing:

    • Seal the Schlenk flask and degas the solution by four freeze-pump-thaw cycles.

  • Polymerization:

    • Place the reaction flask in a photoreactor and irradiate with a light source (e.g., 392 nm LED).

    • Stir the reaction mixture at a constant temperature (e.g., 29 °C).

    • Monitor the progress of the polymerization by taking samples periodically for analysis by ¹H NMR (for conversion) and GPC (for molecular weight and dispersity).

  • Termination and Purification:

    • Once the desired conversion is reached, stop the irradiation and expose the reaction mixture to air to quench the polymerization.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol).

    • Filter and dry the polymer under vacuum.

Quantitative Data

The following tables summarize typical results obtained from photoinitiated ATRP using EBPA.

Table 1: Photoinitiated ATRP of Methyl Methacrylate (MMA) with Sunlight [1]

Monomer[M]₀:[I]₀:[CuBr₂]₀:[L]₀SolventLight SourceTime (h)Conversion (%)Mₙ ( g/mol )Mₙ (theoretical)Mₙ/Mₙ
MMA300:1:0.03:0.135DMFSunlight1.58526,00025,6001.15

Table 2: Photoinitiated ATRP of Oligo(ethylene oxide) methyl ether methacrylate (OEOMA₃₀₀) in Water [1]

Monomer[M]₀:[I]₀:[CuBr₂]₀:[L]₀SolventAdditiveTime (h)Conversion (%)Mₙ ( g/mol )Mₙ (theoretical)Mₙ/Mₙ
OEOMA₃₀₀300:1:0.03:0.135Water30 mM NaBr455103,00050,0001.17

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for photoinitiated ATRP using ethyl α-bromophenylacetate.

photo_atrp_mechanism CuII Cu(II)Br₂/L (Deactivator) CuI Cu(I)Br/L (Activator) CuII->CuI Propagating Propagating Chain (Pₙ•) Initiator Ethyl α-bromophenylacetate (R-Br) CuI->Initiator k_act Dormant Dormant Chain (Pₙ-Br) Radical Initiator Radical (R•) Monomer Monomer (M) Radical->Monomer Initiation Dormant->Propagating k_act Propagating->Dormant k_deact Propagating->Propagating Light Light (hν) Light->CuII Reduction

Caption: Mechanism of Photoinitiated ATRP.

Experimental Workflow

The diagram below outlines the general workflow for a photoinitiated ATRP experiment.

experimental_workflow prep 1. Prepare Stock Solutions (CuBr₂, Ligand) setup 2. Reaction Setup (Add Initiator, Catalyst, Ligand, Monomer, Solvent) prep->setup degas 3. Degassing (Freeze-Pump-Thaw Cycles) setup->degas polymerize 4. Polymerization (Irradiation with Light Source) degas->polymerize monitor 5. Monitoring (¹H NMR for Conversion, GPC for Mₙ and Đ) polymerize->monitor terminate 6. Termination & Purification (Expose to Air, Precipitate, Dry) polymerize->terminate analyze 7. Final Product Analysis terminate->analyze

Caption: Experimental Workflow for Photoinitiated ATRP.

Applications in Drug Delivery

Polymers synthesized via photoinitiated ATRP using EBPA are well-suited for various drug delivery applications.

  • Block Copolymer Micelles: Amphiphilic block copolymers, where one block is hydrophilic and the other is hydrophobic, can self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, increasing their solubility and stability. For instance, a hydrophilic block of poly(oligo(ethylene oxide) methyl ether methacrylate) (POEOMA) and a hydrophobic block of a methacrylate can be synthesized.

  • Stimuli-Responsive Systems: Monomers that respond to changes in pH or temperature can be incorporated to create "smart" drug delivery systems that release their payload in response to specific physiological cues.

  • Bioconjugation: The end-functionality of the polymers can be utilized to conjugate them to proteins, peptides, or other targeting ligands to enhance drug delivery to specific cells or tissues.

Conclusion

Photoinitiated ATRP with ethyl α-bromophenylacetate is a powerful and versatile technique for the synthesis of well-defined polymers for advanced applications. The mild reaction conditions, low catalyst concentrations, and high degree of control over polymer architecture make it an attractive method for researchers in the field of drug development and biomaterials. The protocols and data presented here provide a solid foundation for the successful implementation of this technology.

References

Synthesis of Heterocyclic Compounds Using Ethyl α-Bromophenylacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds, namely oxiranes (glycidic esters) and thiazoles, utilizing ethyl α-bromophenylacetate as a versatile starting material. These synthetic routes are fundamental in medicinal chemistry and drug development due to the prevalence of these heterocyclic cores in a wide array of therapeutic agents.

Introduction

Ethyl α-bromophenylacetate is a valuable reagent in organic synthesis, serving as a key building block for the construction of various heterocyclic systems. Its structure, featuring a reactive bromine atom and an ester functional group on the same carbon adjacent to a phenyl ring, allows for diverse chemical transformations. This document outlines two primary applications of ethyl α-bromophenylacetate in the synthesis of heterocycles: the Darzens condensation for the preparation of substituted oxiranes and the Hantzsch synthesis for the formation of functionalized thiazoles.

Darzens Condensation for the Synthesis of Oxiranes (Glycidic Esters)

The Darzens condensation is a robust method for the synthesis of α,β-epoxy esters, also known as glycidic esters, through the reaction of a carbonyl compound with an α-haloester in the presence of a base.[1][2][3] Ethyl α-bromophenylacetate is an excellent substrate for this reaction, yielding ethyl 3-aryl-2-phenyloxirane-2-carboxylates, which are valuable intermediates in the synthesis of more complex molecules.

Signaling Pathway and Logical Relationship

The following diagram illustrates the general workflow for the Darzens condensation.

darzens_workflow start Start Materials: - Ethyl α-bromophenylacetate - Aldehyde/Ketone - Base reaction Darzens Condensation start->reaction product Product: Ethyl α,β-epoxy ester (Glycidic Ester) reaction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Workflow for the Darzens Condensation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-phenyl-2-phenyloxirane-2-carboxylate

This protocol is adapted from the successful synthesis of ethyl α,β-diphenylglycidate.[4]

Materials:

  • Ethyl α-bromophenylacetate

  • Benzaldehyde

  • Potassium tert-butoxide

  • Anhydrous diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of freshly distilled benzaldehyde (1.0 equivalent) and ethyl α-bromophenylacetate (1.0 equivalent) in anhydrous diethyl ether, add potassium tert-butoxide (1.0 equivalent) portion-wise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield ethyl 3-phenyl-2-phenyloxirane-2-carboxylate.

Quantitative Data
Carbonyl CompoundBaseSolventYield (%)Reference
BenzaldehydePotassium tert-butoxideDiethyl ether72.5[4]
Aromatic AldehydesPhosphazene base (P1-t-Bu)Acetonitrile~99[5]
3-FormylbenzonitrileSodium ethanolateAcetonitrileNot specified[6]

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[1][7][8] The reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[1][2] While traditionally employing α-haloketones, this synthesis can be adapted for α-haloesters like ethyl α-bromophenylacetate to produce valuable thiazole-4-carboxylate esters.[9]

Signaling Pathway and Logical Relationship

The diagram below outlines the key steps in the Hantzsch thiazole synthesis.

hantzsch_thiazole_workflow cluster_start Starting Materials start_ester Ethyl α-bromophenylacetate reaction Hantzsch Thiazole Synthesis start_ester->reaction start_thioamide Thioamide start_thioamide->reaction intermediate Intermediate Formation (S-alkylation) reaction->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Product: Ethyl 2,4-disubstituted-thiazole-5-carboxylate cyclization->product

Caption: Key stages of the Hantzsch Thiazole Synthesis.

Experimental Protocols

Protocol 2: Synthesis of Ethyl 2-Amino-4-phenylthiazole-5-carboxylate

This protocol is adapted from the general procedure for Hantzsch thiazole synthesis using an α-halo ester.[9]

Materials:

  • Ethyl α-bromophenylacetate

  • Thiourea

  • Ethanol

  • Sodium carbonate solution (5%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 equivalent) and ethyl α-bromophenylacetate (1.0 equivalent) in ethanol.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt formed and precipitate the product.

  • Stir the mixture for 15-30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

References

Ethyl α-Bromophenylacetate: A Versatile Alkylating Agent for Nitrogen Nucleophiles in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides detailed application notes and protocols for the use of ethyl α-bromophenylacetate as a potent alkylating agent for a diverse range of nitrogen nucleophiles. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the underlying chemical principles, reaction mechanisms, and practical execution of N-alkylation reactions. We will explore the synthesis of key structural motifs, such as N-substituted glycine esters, which are pivotal intermediates in the generation of novel therapeutics. This guide emphasizes strategies for achieving selective mono-alkylation, mitigating common side reactions, and provides step-by-step protocols for various classes of nitrogen nucleophiles, including primary and secondary aliphatic amines, anilines, and nitrogen heterocycles.

Introduction: The Significance of N-Alkylation and the Role of Ethyl α-Bromophenylacetate

The formation of carbon-nitrogen bonds through N-alkylation is a cornerstone of modern organic synthesis, particularly in the construction of biologically active molecules. The introduction of alkyl groups to amines fundamentally alters their steric and electronic properties, influencing their basicity, nucleophilicity, and pharmacological activity. Ethyl α-bromophenylacetate has emerged as a valuable tool in this context, offering a unique combination of reactivity and structural features.

The presence of a bromine atom at the α-position to both a phenyl group and an ester functionality imparts a high degree of reactivity towards nucleophilic substitution. The benzylic nature of the carbon-bromine bond facilitates SN2 reactions, while the electron-withdrawing ester group can influence the reaction rate and stability of intermediates. This reagent serves as a direct precursor to N-phenylglycine esters and their derivatives, which are integral components of numerous pharmaceuticals, including anticoagulants, anticonvulsants, and peptidomimetics.

A primary challenge in the alkylation of primary and secondary amines is the propensity for overalkylation, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts.[1][2] This guide will address this critical issue by providing protocols and strategies to enhance the selectivity of mono-alkylation, a crucial aspect for ensuring product purity and simplifying downstream processing.

Physicochemical Properties and Safe Handling of Ethyl α-Bromophenylacetate

A thorough understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 2882-19-1[3]
Molecular Formula C₁₀H₁₁BrO₂[3]
Molecular Weight 243.10 g/mol [3]
Appearance Clear colorless to yellow liquid[4]
Boiling Point 89-92 °C at 0.9 mmHg
Density 1.389 g/mL at 25 °C
Refractive Index 1.5370-1.5420 at 20 °C[4]
Solubility Not miscible or difficult to mix in water[5]
Sensitivity Moisture sensitive[5][6]

Safety Precautions:

Ethyl α-bromophenylacetate is a corrosive substance that can cause severe skin burns and eye damage.[3][5] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store the reagent under an inert atmosphere (e.g., argon or nitrogen) and away from moisture, oxidizing agents, and sources of ignition.[5][6] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

The Mechanism of N-Alkylation

The N-alkylation of amines with ethyl α-bromophenylacetate predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic α-carbon and displacing the bromide leaving group.

SN2 Mechanism reagents R-NH₂ + Br-CH(Ph)COOEt ts [R-H₂N···CH(Ph)COOEt···Br]‡ reagents->ts Sₙ2 Attack products R-NH₂⁺-CH(Ph)COOEt + Br⁻ ts->products Leaving Group Departure

Figure 1: General SN2 mechanism for the alkylation of a primary amine.

The initial product is an ammonium salt. In the presence of a base (which can be an excess of the starting amine or an added base like triethylamine or sodium carbonate), the ammonium salt is deprotonated to yield the neutral N-alkylated product.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired outcome.

General Considerations for Selective Mono-Alkylation

As previously mentioned, a significant challenge in the N-alkylation of primary amines is the potential for the mono-alkylated product, which is also a nucleophile (a secondary amine), to react further with the alkylating agent to form a di-alkylated product. Several strategies can be employed to favor mono-alkylation:

  • Use of Excess Amine: Employing a significant molar excess of the primary amine relative to the ethyl α-bromophenylacetate ensures that the alkylating agent is more likely to encounter and react with the more abundant primary amine.[7]

  • Controlled Addition of Alkylating Agent: Slow, dropwise addition of the ethyl α-bromophenylacetate to the reaction mixture containing the amine can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of di-alkylation.[8]

  • Choice of Solvent and Base: The reaction medium and the base used can influence the relative nucleophilicity of the primary and secondary amines, thus affecting the product distribution. Non-polar aprotic solvents are often employed.

Protocol for the N-Alkylation of Anilines: Synthesis of Ethyl N-Phenylglycinate

This protocol is adapted from a procedure for the synthesis of ethyl N-phenylglycinate using ethyl bromoacetate, a close structural analog.[8][9]

Materials:

  • Aniline

  • Ethyl α-bromophenylacetate

  • Sodium acetate

  • Ethanol

  • Diethyl ether

  • Hexane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add aniline (1.0 eq.), ethyl α-bromophenylacetate (1.0 eq.), and sodium acetate (1.0 eq.) in ethanol.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After reflux, continue stirring the reaction mixture at room temperature for an additional 18 hours.[9]

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in diethyl ether, and filter to remove any insoluble materials.

  • Remove the diethyl ether using a rotary evaporator.

  • The crude product can be purified by crystallization from cold hexane to yield ethyl N-phenylglycinate.[9]

Protocol for the N-Alkylation of Primary Aliphatic Amines

This generalized protocol is based on the principles of selective mono-alkylation.

Materials:

  • Primary aliphatic amine (e.g., benzylamine)

  • Ethyl α-bromophenylacetate

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the primary aliphatic amine (2-3 eq.) and triethylamine (1.1 eq.) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of ethyl α-bromophenylacetate (1.0 eq.) in dichloromethane to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol for the N-Alkylation of Nitrogen Heterocycles: Example with Imidazole

The N-alkylation of imidazoles can be achieved under basic conditions.[10]

Materials:

  • Imidazole

  • Ethyl α-bromophenylacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a solution of imidazole (1.0 eq.) in acetonitrile, add potassium carbonate (1.1 eq.).[10]

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl α-bromophenylacetate (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.[10]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.[10]

  • The product can be further purified by column chromatography if necessary.

Potential Side Reactions and Troubleshooting

Several side reactions can occur during the N-alkylation with ethyl α-bromophenylacetate. A proactive understanding of these can aid in optimizing reaction conditions.

  • Overalkylation: As extensively discussed, this is the most common side reaction with primary and secondary amines. Strategies to mitigate this include using an excess of the amine and slow addition of the alkylating agent.

  • Elimination: Under strongly basic conditions and with sterically hindered amines, elimination to form an α,β-unsaturated ester is a possibility, although less common for benzylic halides.

  • Hydrolysis of the Ester: The presence of water and strong acids or bases can lead to the hydrolysis of the ethyl ester functionality to the corresponding carboxylic acid. Ensure the use of anhydrous solvents and reagents.[11]

  • Amide Formation: While N-alkylation is generally faster, under certain conditions, particularly with less reactive alkyl halides, the amine can act as a nucleophile at the ester carbonyl, leading to amide formation.[12]

Side_Reactions start R-NH₂ + EtOOC-CH(Br)Ph mono Mono-alkylation (Desired Product) start->mono Sₙ2 elim Elimination start->elim Base hydrolysis Ester Hydrolysis start->hydrolysis H₂O / H⁺ or OH⁻ amide Amide Formation start->amide High Temp. di Di-alkylation mono->di Further Alkylation quat Quaternary Salt di->quat Further Alkylation

Figure 2: Potential reaction pathways in the alkylation of a primary amine.

Conclusion

Ethyl α-bromophenylacetate is a highly effective and versatile reagent for the N-alkylation of a wide array of nitrogen nucleophiles. Its application is central to the synthesis of N-substituted glycine esters, which are of significant interest in medicinal chemistry and drug discovery. The key to its successful application lies in the careful control of reaction conditions to favor selective mono-alkylation and minimize side reactions. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to effectively utilize this important synthetic building block in their research and development endeavors.

References

Application Notes and Protocols: Ethyl α-Bromophenylacetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl α-bromophenylacetate as a versatile reagent in the synthesis of key pharmaceutical intermediates. The following sections detail its application in the Reformatsky reaction for the synthesis of β-hydroxy esters, and in the synthesis of precursors for important drug classes such as barbiturates, oxazolidinones, and thiazolidinones.

Synthesis of β-Hydroxy Ester Intermediates via the Reformatsky Reaction

The Reformatsky reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of β-hydroxy esters, which are valuable precursors in the synthesis of many pharmaceuticals, including anti-inflammatory agents and cardiovascular drugs. Ethyl α-bromophenylacetate serves as an ideal α-halo ester for this reaction.

The reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from ethyl α-bromophenylacetate and zinc metal. This enolate then undergoes a nucleophilic addition to a carbonyl compound (aldehyde or ketone) to form the β-hydroxy ester.

General Synthetic Workflow: Reformatsky Reaction

reformatsky_workflow start Start Materials reagent Ethyl α-bromophenylacetate + Aldehyde/Ketone start->reagent reaction Reformatsky Reaction (Solvent, e.g., THF) reagent->reaction zinc Zinc dust zinc->reaction workup Acidic Workup reaction->workup product β-Hydroxy Ester Intermediate workup->product

Caption: Workflow for the synthesis of β-hydroxy esters via the Reformatsky reaction.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate

This protocol describes the reaction of ethyl α-bromophenylacetate with benzaldehyde.

Materials:

  • Ethyl α-bromophenylacetate

  • Benzaldehyde

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • To a stirred suspension of activated zinc dust (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of ethyl α-bromophenylacetate (1 equivalent) and benzaldehyde (1 equivalent) in anhydrous THF dropwise.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 3-hydroxy-3-phenylpropanoate.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Ethyl α-bromophenylacetate243.101-
Benzaldehyde106.121-
Zinc65.381.2-
Ethyl 3-hydroxy-3-phenylpropanoate194.23-70-85

Proposed Synthesis of Phenobarbital Intermediate

Phenobarbital is a widely used anticonvulsant drug. A key intermediate in its synthesis is diethyl ethylphenylmalonate. While typically synthesized from ethyl phenylacetate, a plausible route starting from ethyl α-bromophenylacetate can be proposed, involving a de-bromination step followed by established synthetic procedures.

Proposed Synthetic Workflow for Phenobarbital Intermediate

phenobarbital_workflow start Ethyl α-bromophenylacetate debromination De-bromination (e.g., Zn/AcOH) start->debromination phenylacetate Ethyl Phenylacetate debromination->phenylacetate alkylation Alkylation with Ethyl Bromide (NaOEt/EtOH) phenylacetate->alkylation malonate Diethyl Ethylphenylmalonate alkylation->malonate condensation Condensation with Urea (NaOEt/EtOH) malonate->condensation phenobarbital Phenobarbital condensation->phenobarbital

Caption: Proposed workflow for the synthesis of Phenobarbital from ethyl α-bromophenylacetate.

Experimental Protocol: Synthesis of Diethyl Phenylmalonate from Ethyl Phenylacetate

This protocol outlines the synthesis of a key precursor to diethyl ethylphenylmalonate.[1][2][3][4]

Materials:

  • Ethyl phenylacetate

  • Diethyl oxalate

  • Sodium ethoxide

  • Absolute ethanol

  • Dry ether

  • Dilute sulfuric acid

Procedure:

  • In a three-necked flask, dissolve sodium (1 gram atom) in absolute ethanol (500 cc).

  • Cool the solution to 60°C and add ethyl oxalate (1 mole) with vigorous stirring.

  • Immediately follow with the addition of ethyl phenylacetate (1.06 moles).

  • Allow the reaction mixture to crystallize, then cool to room temperature and stir with dry ether.

  • Collect the solid sodium derivative by suction filtration and wash with dry ether.

  • Liberate the phenyloxaloacetic ester from the sodium salt with dilute sulfuric acid.

  • Extract the aqueous layer with ether, combine the organic layers, and dry over anhydrous sodium sulfate.

  • Distill off the ether and heat the residual oil to 175°C until the evolution of carbon monoxide is complete.

  • Distill the resulting ethyl phenylmalonate under reduced pressure.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Ethyl phenylacetate164.201.06-
Diethyl oxalate146.141-
Sodium22.991-
Diethyl phenylmalonate236.27-65-70

Proposed Synthesis of an Oxazolidinone Precursor

Oxazolidinones are a class of antibiotics and anticonvulsants.[5][6][7][8] A key synthetic strategy involves the cyclization of 2-amino alcohols. A plausible route to a 2-amino alcohol precursor can be envisioned starting from ethyl α-bromophenylacetate.

Proposed Synthetic Workflow for an Oxazolidinone Precursor

oxazolidinone_workflow start Ethyl α-bromophenylacetate azide_sub Azide Substitution (NaN3) start->azide_sub azido_ester Ethyl α-azidophenylacetate azide_sub->azido_ester reduction Reduction (e.g., LiAlH4) azido_ester->reduction amino_alcohol 2-Amino-2-phenylethanol reduction->amino_alcohol cyclization Cyclization (e.g., Phosgene equivalent) amino_alcohol->cyclization oxazolidinone 4-Phenyl-2-oxazolidinone cyclization->oxazolidinone

Caption: Proposed workflow for the synthesis of an oxazolidinone precursor.

Experimental Protocol: Proposed Synthesis of 2-Amino-2-phenylethanol

This protocol is a proposed adaptation for the synthesis of the amino alcohol precursor.

Materials:

  • Ethyl α-azidophenylacetate (synthesized from ethyl α-bromophenylacetate)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, prepare a suspension of LiAlH₄ (2 equivalents) in anhydrous diethyl ether.

  • Add a solution of ethyl α-azidophenylacetate (1 equivalent) in anhydrous diethyl ether dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% sodium hydroxide solution, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2-amino-2-phenylethanol, which can be purified by crystallization or distillation.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioEstimated Yield (%)
Ethyl α-azidophenylacetate205.221-
Lithium aluminum hydride37.952-
2-Amino-2-phenylethanol137.18-75-85

Synthesis of 2-Imino-4-thiazolidinone Derivatives

Thiazolidinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. Ethyl α-bromophenylacetate can be directly utilized in the synthesis of 2-imino-4-thiazolidinone intermediates by reaction with thiourea.[9][10]

Synthetic Workflow for 2-Imino-4-thiazolidinone

thiazolidinone_workflow start Start Materials reagents Ethyl α-bromophenylacetate + Thiourea start->reagents reaction Condensation/Cyclization (Base, e.g., NaOAc in EtOH) reagents->reaction product 5-Phenyl-2-imino-4-thiazolidinone reaction->product

Caption: Workflow for the synthesis of 2-imino-4-thiazolidinone derivatives.

Experimental Protocol: Synthesis of 5-Phenyl-2-imino-4-thiazolidinone

Materials:

  • Ethyl α-bromophenylacetate

  • Thiourea

  • Anhydrous sodium acetate

  • Ethanol

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve ethyl α-bromophenylacetate (1 equivalent), thiourea (1 equivalent), and anhydrous sodium acetate (1.2 equivalents) in absolute ethanol.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 5-phenyl-2-imino-4-thiazolidinone.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioEstimated Yield (%)
Ethyl α-bromophenylacetate243.101-
Thiourea76.121-
Sodium Acetate82.031.2-
5-Phenyl-2-imino-4-thiazolidinone206.26-60-75

Signaling Pathways of Related Pharmaceuticals

Understanding the mechanism of action of the final drug products provides context for the importance of their intermediates.

Modafinil's Proposed Mechanism of Action

Modafinil is a wakefulness-promoting agent with a complex mechanism of action that is not fully understood. It is believed to act on multiple neurotransmitter systems.[11][12][13][14][15]

modafinil_pathway modafinil Modafinil dat Dopamine Transporter (DAT) Inhibition modafinil->dat ne ↑ Norepinephrine modafinil->ne serotonin ↑ Serotonin modafinil->serotonin glutamate ↑ Glutamate modafinil->glutamate gaba ↓ GABA modafinil->gaba dopamine ↑ Extracellular Dopamine dat->dopamine wakefulness Wakefulness & Cognitive Enhancement dopamine->wakefulness ne->wakefulness serotonin->wakefulness glutamate->wakefulness gaba->wakefulness

Caption: Proposed signaling pathways affected by Modafinil.

References

Application Notes and Protocols for Surface Functionalization Using Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of ethyl α-bromophenylacetate (EBPA) as an initiator for surface functionalization, primarily through Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). This technique allows for the growth of well-defined polymer brushes from a variety of substrates, enabling precise control over surface properties for applications in drug delivery, biomaterials, and sensor development.

Overview of the Technology

Surface-initiated polymerization is a powerful "grafting from" technique used to create dense and uniform polymer layers, known as polymer brushes, covalently attached to a substrate. SI-ATRP is a controlled/"living" radical polymerization method that offers excellent control over polymer molecular weight and dispersity. Ethyl α-bromophenylacetate is a commonly used initiator for SI-ATRP due to its ability to be readily immobilized on surfaces containing hydroxyl groups and its efficient initiation of polymerization for a wide range of monomers.

The overall process involves three key stages:

  • Substrate Preparation: The substrate surface is functionalized to introduce hydroxyl (-OH) groups.

  • Initiator Immobilization: Ethyl α-bromophenylacetate is covalently attached to the hydroxylated surface.

  • Surface-Initiated ATRP: Polymer brushes are grown from the immobilized initiator in the presence of a monomer, a catalyst (typically a copper complex), and a ligand.

Experimental Protocols

Materials and Equipment

Materials:

  • Substrate (e.g., silicon wafers, glass slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous toluene

  • Triethylamine (TEA)

  • Ethyl α-bromophenylacetate (EBPA)

  • Monomer (e.g., methyl methacrylate (MMA), styrene, N-isopropylacrylamide (NIPAM))

  • Copper(I) bromide (CuBr)

  • Copper(II) bromide (CuBr₂)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 2,2'-bipyridine (bpy))

  • Anisole or other suitable solvent for polymerization

  • Methanol, ethanol, and deionized water for rinsing

Equipment:

  • Fume hood

  • Schlenk line or glovebox for inert atmosphere reactions

  • Ultrasonic bath

  • Spin coater (optional)

  • Oven or vacuum oven

  • Ellipsometer for film thickness measurement

  • Atomic Force Microscope (AFM) for surface morphology

  • X-ray Photoelectron Spectrometer (XPS) for surface chemical analysis

  • Goniometer for contact angle measurements

Protocol 1: Surface Functionalization of Silicon Wafers with Polystyrene Brushes

This protocol details the process of growing polystyrene brushes from a silicon wafer using EBPA as the initiator.

Step 1: Substrate Preparation (Hydroxylation)

  • Cut silicon wafers to the desired size.

  • Clean the wafers by sonication in acetone and then ethanol for 15 minutes each.

  • Dry the wafers under a stream of nitrogen.

  • Immerse the cleaned wafers in freshly prepared piranha solution for 30 minutes at room temperature in a fume hood. (CAUTION: Piranha solution is extremely hazardous).

  • Rinse the wafers thoroughly with copious amounts of deionized water.

  • Dry the hydroxylated wafers under a stream of nitrogen and then in an oven at 110 °C for 30 minutes.

Step 2: Initiator Immobilization

  • Place the hydroxylated silicon wafers in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare a solution of 1% (v/v) ethyl α-bromophenylacetate and 1% (v/v) triethylamine in anhydrous toluene.

  • Immerse the wafers in the initiator solution and react for 12 hours at room temperature with gentle agitation.

  • After the reaction, rinse the wafers sequentially with toluene, ethanol, and deionized water to remove any physisorbed initiator.

  • Dry the initiator-functionalized wafers under a stream of nitrogen.

Step 3: Surface-Initiated ATRP of Styrene

  • In a Schlenk flask under inert atmosphere, add the initiator-functionalized silicon wafer.

  • Prepare the polymerization solution by dissolving styrene (monomer), CuBr (catalyst), and PMDETA (ligand) in anisole. A typical molar ratio of [Styrene]:[EBPA on surface]:[CuBr]:[PMDETA] is 100:1:1:2. The concentration of styrene is typically around 2 M.

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Transfer the de-gassed polymerization solution to the Schlenk flask containing the initiator-functionalized wafer via cannula.

  • Place the reaction vessel in an oil bath preheated to the desired polymerization temperature (e.g., 90 °C).

  • Allow the polymerization to proceed for the desired time. The thickness of the polymer brush is a function of polymerization time.

  • To stop the polymerization, remove the wafer from the solution and expose it to air.

  • Clean the polymer-grafted wafer by sonicating in toluene to remove any non-grafted polymer, followed by rinsing with ethanol and drying under nitrogen.

Data Presentation

The following tables summarize typical quantitative data obtained from SI-ATRP experiments using ethyl α-bromophenylacetate as the initiator.

Table 1: Effect of Polymerization Time on Polystyrene Brush Thickness

Polymerization Time (hours)Dry Brush Thickness (nm)
15.2
29.8
418.5
835.1
1662.3

Conditions: [Styrene]:[CuBr]:[PMDETA] = 200:1:2 in anisole at 90°C.

Table 2: Effect of Monomer Concentration on Poly(methyl methacrylate) (PMMA) Brush Grafting Density

Monomer Concentration (M)Grafting Density (chains/nm²)
1.00.25
2.00.41
3.00.55
4.00.68

Conditions: Polymerization time of 6 hours, [MMA]:[CuBr]:[bpy] = 150:1:2 in toluene at 60°C.

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_immob Initiator Immobilization cluster_atrp SI-ATRP cluster_char Characterization sub_clean Substrate Cleaning (Acetone, Ethanol) hydroxylation Hydroxylation (Piranha Solution) sub_clean->hydroxylation immobilization Immerse Substrate (12h, RT) hydroxylation->immobilization initiator_sol Prepare EBPA/ TEA in Toluene initiator_sol->immobilization polymerization Polymerization (e.g., 90°C) immobilization->polymerization poly_sol Prepare Polymerization Solution (Monomer, CuBr, Ligand) degas De-gas Solution (Freeze-Pump-Thaw) poly_sol->degas degas->polymerization cleaning Cleaning (Solvent Wash) polymerization->cleaning characterization Analysis (Ellipsometry, AFM, XPS) cleaning->characterization ATRP_Cycle P_X P-X (Dormant) P_rad P• (Active) P_X->P_rad ka P_X:e->P_rad:w P_rad->P_X kdeact P_rad:w->P_X:e Monomer Monomer P_rad->Monomer kp Cu_I Cu(I) / Ligand (Activator) Cu_II_X X-Cu(II) / Ligand (Deactivator) Cu_I->Cu_II_X Activation Cu_II_X->Cu_I Deactivation Monomer->P_rad Propagation

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reformatsky Reaction with Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Reformatsky reaction, specifically when using ethyl α-bromophenylacetate.

Frequently Asked Questions (FAQs)

Q1: My Reformatsky reaction with ethyl α-bromophenylacetate is not starting. What are the common causes?

A1: The most frequent reason for a sluggish or non-starting Reformatsky reaction is the deactivation of the zinc metal surface by a layer of zinc oxide.[1][2] Activating the zinc prior to the reaction is crucial. Other potential issues include the presence of moisture in the reagents or solvent, and the quality of the ethyl α-bromophenylacetate.

Q2: How can I activate the zinc metal for the reaction?

A2: Several methods can be employed to activate zinc.[3] Common techniques include:

  • Acid Washing: Briefly washing the zinc dust with dilute HCl to remove the oxide layer, followed by thorough rinsing with dry solvents.

  • Using Activating Agents: Reagents like iodine, 1,2-dibromoethane, or trimethylsilyl chloride can be used to activate the zinc surface in situ.[2][3]

  • Preparation of Rieke Zinc: This involves the reduction of zinc halides to produce highly reactive zinc powder.[2]

  • Mechanical Activation: Techniques like ball-milling can also be used to activate the zinc.

Q3: What are the recommended solvents for this reaction?

A3: The choice of solvent can significantly impact the reaction yield. Anhydrous solvents are essential to prevent quenching of the organozinc intermediate. Commonly used solvents include:

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Benzene

  • Toluene

  • Dioxane[1][4]

A mixture of solvents, such as benzene and ether, is also frequently used.[1]

Q4: I am observing low yields. What are the potential side reactions?

A4: Low yields can be attributed to several side reactions. One common issue is the self-condensation of the ethyl α-bromophenylacetate, leading to the formation of a keto ester.[5] Other potential side reactions include the formation of byproducts from the reaction of the organozinc reagent with other functional groups present in the starting materials.

Q5: Can other metals be used in place of zinc?

A5: While zinc is the traditional metal for the Reformatsky reaction, other metals and metal salts have been successfully used, including indium, samarium(II) iodide, and chromium(II) chloride.[6][7] In some cases, these alternatives can offer improved yields and milder reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction fails to initiate Inactive zinc surface due to oxide layer.Activate the zinc using one of the methods described in FAQ 2. Ensure all glassware and reagents are scrupulously dry.
Presence of moisture in reagents or solvent.Use freshly distilled, anhydrous solvents. Dry all reagents thoroughly before use.
Low yield of β-hydroxy ester Incomplete reaction.Increase the reaction time or temperature. Consider using a more reactive form of zinc (e.g., Rieke zinc).
Side reactions, such as self-condensation.Add the ethyl α-bromophenylacetate slowly to the reaction mixture. Maintain a lower reaction temperature to minimize side reactions.
Poor quality of ethyl α-bromophenylacetate.Purify the ethyl α-bromophenylacetate by distillation before use.
Formation of multiple products Competing side reactions.Optimize reaction conditions (temperature, solvent, addition rate) to favor the desired reaction pathway.
Impurities in starting materials.Purify all starting materials before the reaction.

Data Presentation

Table 1: Comparison of Zinc and Indium in the Reformatsky Reaction of an α-Haloester with Benzaldehyde

MetalAldehydeα-HaloesterSolventConditionsTimeYield (%)
ZincBenzaldehydeEthyl bromoacetateToluene/EtherNot specifiedNot specified52
IndiumBenzaldehydeEthyl bromoacetateTHFStirring, Room Temp.17 hours70
IndiumBenzaldehydeEthyl bromoacetateTHFSonication, Room Temp.2 hours97

This data is for ethyl bromoacetate and is intended to be illustrative. Yields with ethyl α-bromophenylacetate may vary.

Experimental Protocols

Protocol 1: General Procedure for the Reformatsky Reaction with a Ketone and Ethyl Bromoacetate using Iodine Activation

This protocol describes a general method for the Reformatsky reaction that can be adapted for use with ethyl α-bromophenylacetate and an appropriate aldehyde or ketone.[8]

Materials:

  • Activated zinc dust

  • Iodine

  • Toluene (anhydrous)

  • Ethyl bromoacetate

  • Ketone (or aldehyde)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • A suspension of activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.[8]

  • To this mixture, add ethyl bromoacetate (2.0 eq).[8]

  • A solution of the ketone (1.0 eq) in anhydrous toluene (10 mL) is then added to the suspension.[8]

  • The resulting mixture is stirred at 90 °C for 30 minutes.[8]

  • The reaction is cooled to 0 °C, and water is added to quench the reaction.[8]

  • The suspension is filtered, and the filtrate is extracted with MTBE.[8]

  • The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[8]

  • The crude product is purified by silica gel chromatography to yield the desired β-hydroxy ester.[8]

Visualizations

Reformatsky_Mechanism Start α-Haloester + Zinc Metal Reagent Reformatsky Reagent (Organozinc Enolate) Start->Reagent Oxidative Addition Intermediate Zinc Alkoxide Intermediate Reagent->Intermediate Nucleophilic Addition Carbonyl Aldehyde or Ketone Carbonyl->Intermediate Nucleophilic Addition Workup Acidic Workup Intermediate->Workup Product β-Hydroxy Ester Workup->Product Protonation

Caption: The general mechanism of the Reformatsky reaction.

Experimental_Workflow A 1. Zinc Activation (e.g., with Iodine in Toluene) B 2. Addition of Ethyl α-Bromophenylacetate A->B C 3. Addition of Aldehyde/Ketone B->C D 4. Reaction at Elevated Temperature C->D E 5. Quenching and Workup D->E F 6. Extraction and Drying E->F G 7. Purification (e.g., Chromatography) F->G H Final Product: β-Hydroxy Ester G->H

Caption: A typical experimental workflow for the Reformatsky reaction.

References

Technical Support Center: Reformatsky Reaction with Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ethyl α-bromophenylacetate in the Reformatsky reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Reformatsky reaction with ethyl α-bromophenylacetate, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive zinc surface due to oxide layer.Activate the zinc prior to the reaction. Common methods include washing with dilute HCl, treatment with iodine, or using a zinc-copper couple.[1][2]
Wet reagents or solvent.Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The organozinc intermediate is sensitive to moisture.
Reaction temperature is too low.Gently warm the reaction mixture to initiate the formation of the organozinc reagent. A slight color change or bubble formation may indicate the start of the reaction.
Formation of a White Precipitate and Low Yield Enolization of the carbonyl substrate.This is more common with highly enolizable ketones. The organozinc reagent acts as a base, deprotonating the ketone to form a zinc enolate, which is unreactive towards the Reformatsky reagent.[3] Consider using a less hindered or non-enolizable carbonyl substrate if possible. Adding the carbonyl compound slowly to the pre-formed organozinc reagent may also help.
Isolation of High Molecular Weight Byproducts Wurtz-type coupling of the ethyl α-bromophenylacetate.This side reaction leads to the formation of diethyl 2,3-diphenylsuccinate. To minimize this, ensure slow addition of the α-bromoester to the activated zinc. Maintaining a dilute concentration of the organozinc reagent can also be beneficial.
Presence of Unreacted Starting Materials Incomplete reaction.Increase the reaction time or temperature. Ensure a sufficient excess of activated zinc is used.
Formation of a Complex Mixture of Products Multiple side reactions occurring.Review all reaction parameters. Ensure zinc is highly activated, reagents are pure and dry, and addition rates are controlled. Consider changing the solvent, as solvent polarity can influence the reaction course.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using ethyl α-bromophenylacetate in a Reformatsky reaction?

A1: The primary side reactions are:

  • Wurtz-type coupling: The self-condensation of ethyl α-bromophenylacetate to form diethyl 2,3-diphenylsuccinate. This occurs when the organozinc reagent reacts with another molecule of the α-bromoester.

  • Enolization of the carbonyl substrate: If the aldehyde or ketone has acidic α-protons, the organozinc reagent can act as a base and deprotonate it, forming a zinc enolate that is unreactive in the desired condensation.[3] This regenerates the carbonyl compound upon workup.

  • Self-condensation of the carbonyl substrate: Under certain conditions, especially with enolizable aldehydes, base-catalyzed self-condensation (aldol reaction) can occur.

Q2: How can I activate the zinc for the reaction?

A2: Activation of zinc is crucial for a successful Reformatsky reaction.[1][2] Here are a few common methods:

  • Acid Washing: Briefly wash zinc dust or turnings with dilute hydrochloric acid to remove the oxide layer, followed by washing with water, ethanol, and then ether, and drying under vacuum.

  • Iodine Activation: Add a small crystal of iodine to the zinc suspension in the reaction solvent. The disappearance of the purple color indicates activation.

  • Zinc-Copper Couple: Treat zinc dust with a solution of copper(II) acetate. The resulting dark-colored solid is a more reactive form of zinc.

Q3: Why is my reaction not starting?

A3: The initiation of the Reformatsky reaction can sometimes be sluggish. If the reaction does not start, consider the following:

  • Zinc Activation: Ensure the zinc is freshly activated.

  • Initiation: Gentle heating of a small portion of the reaction mixture may be required. A heat gun can be carefully used to warm the flask locally.

  • Purity of Reagents: Impurities in the ethyl α-bromophenylacetate or the carbonyl compound can inhibit the reaction.

  • Solvent: Ensure the solvent is completely anhydrous.

Q4: Can I use other metals instead of zinc?

A4: While zinc is the traditional metal for the Reformatsky reaction, other metals like indium, samarium, and chromium have been used.[4] These metals can offer different reactivity and selectivity profiles.

Experimental Protocols

General Protocol for the Reformatsky Reaction with Ethyl α-Bromophenylacetate

This protocol is a general guideline and may require optimization for specific substrates.

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place activated zinc dust (1.2-1.5 equivalents).

  • Reaction Setup: Add anhydrous solvent (e.g., THF, benzene, or a mixture) to the flask.

  • Reagent Addition: A solution of the carbonyl compound (1 equivalent) and ethyl α-bromophenylacetate (1.1 equivalents) in the same anhydrous solvent is placed in the dropping funnel.

  • Initiation: Add a small portion of the reagent solution to the zinc suspension. The reaction may need to be initiated by gentle warming.

  • Reaction Progression: Once the reaction has started (indicated by a color change or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

reformatsky_troubleshooting start Problem Observed low_yield Low or No Product Yield start->low_yield byproducts Significant Byproduct Formation start->byproducts inactive_zinc Inactive Zinc low_yield->inactive_zinc Cause wet_reagents Wet Reagents/Solvent low_yield->wet_reagents Cause low_temp Temperature Too Low low_yield->low_temp Cause wurtz Wurtz Coupling Product byproducts->wurtz Symptom enolization Enolization of Carbonyl byproducts->enolization Symptom activate_zinc Activate Zinc (HCl, I2) inactive_zinc->activate_zinc Solution dry_reagents Use Anhydrous Conditions wet_reagents->dry_reagents Solution warm_reaction Gently Warm to Initiate low_temp->warm_reaction Solution slow_addition Slow Addition of Bromoester wurtz->slow_addition Solution preform_reagent Pre-form Organozinc/ Slow Carbonyl Addition enolization->preform_reagent Solution

Caption: Troubleshooting flowchart for the Reformatsky reaction.

reformatsky_pathways cluster_main Desired Reformatsky Reaction cluster_side Side Reactions bromoester Ethyl α-bromophenylacetate reformatsky_reagent Reformatsky Reagent (Organozinc Enolate) bromoester->reformatsky_reagent + Zn zinc Zn intermediate Zinc Alkoxide Intermediate reformatsky_reagent->intermediate + Carbonyl wurtz_product Wurtz Coupling Product (Diethyl 2,3-diphenylsuccinate) reformatsky_reagent->wurtz_product + Bromoester enolized_ketone Zinc Enolate of Carbonyl reformatsky_reagent->enolized_ketone + Enolizable Carbonyl (Proton Transfer) carbonyl Aldehyde/Ketone carbonyl->intermediate product β-Hydroxy Ester (Desired Product) intermediate->product Acid Workup unreacted_ketone Unreacted Carbonyl (Regenerated on workup) enolized_ketone->unreacted_ketone Acid Workup

Caption: Main and side reaction pathways in the Reformatsky reaction.

References

troubleshooting low initiation efficiency in ATRP with ethyl alpha-bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during ATRP experiments, with a specific focus on challenges related to the use of ethyl α-bromophenylacetate as an initiator.

Troubleshooting Guide: Low Initiation Efficiency

Low initiation efficiency is a common problem in ATRP that can lead to polymers with higher than expected molecular weights and broad molecular weight distributions. The following guide provides potential causes and solutions for this issue when using the highly active initiator, ethyl α-bromophenylacetate.

Question: My polymerization is slow or does not start at all. What are the potential causes and how can I fix this?

Answer:

A slow or non-starting polymerization can be attributed to several factors, primarily related to the purity of the reagents and the reaction conditions.

  • Oxygen Inhibition: ATRP is highly sensitive to oxygen. Any residual oxygen in the reaction system will quench the propagating radicals, inhibiting the polymerization.

    • Solution: Ensure all reagents (monomer, solvent, initiator) are thoroughly deoxygenated before starting the reaction. Standard methods include several freeze-pump-thaw cycles or purging with an inert gas like argon or nitrogen for an extended period.[1]

  • Impure Monomer or Solvent: Inhibitors present in the monomer (often added for storage) or impurities in the solvent can terminate the polymerization.

    • Solution: Pass the monomer through a column of basic alumina to remove inhibitors. Use high-purity, anhydrous solvents appropriate for ATRP.

  • Inactive Catalyst: The Cu(I) activator species can be oxidized to the deactivator Cu(II) state by oxygen or other impurities, rendering it inactive for initiation.

    • Solution: Use purified copper salts. For instance, CuBr can be purified by washing with acetic acid followed by ethanol and ether.[1] Store the purified catalyst under an inert atmosphere.

Question: The final polymer has a much higher molecular weight than theoretically predicted, and the molecular weight distribution (Ð) is broad. What does this indicate and how can I improve it?

Answer:

This is a classic sign of low initiation efficiency. It suggests that not all initiator molecules have started a polymer chain, leading to fewer growing chains than expected.

  • Slow Initiation Compared to Propagation: For a well-controlled polymerization, the rate of initiation should be comparable to or faster than the rate of propagation.[2] While ethyl α-bromophenylacetate is a very active initiator, certain conditions can still lead to inefficient initiation.

    • Solution:

      • Catalyst/Ligand System: The choice of catalyst and ligand significantly impacts the activation rate constant (k_act). Highly active catalyst systems, such as those using ligands like tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), can improve initiation efficiency.[3][4]

      • Solvent Polarity: The polarity of the solvent affects the ATRP equilibrium constant. More polar solvents can stabilize the more polar Cu(II) species, which can influence the overall kinetics.[4] The choice of solvent should be optimized for the specific monomer and catalyst system.

  • Insufficient Deactivator Concentration: A low concentration of the deactivator (Cu(II) species) can lead to a higher concentration of radicals, increasing the likelihood of termination reactions and loss of control.

    • Solution: In some ATRP variations like Activators Generated by Electron Transfer (AGET) ATRP or Initiators for Continuous Activator Regeneration (ICAR) ATRP, a small amount of Cu(II) is added at the beginning of the polymerization to establish the equilibrium quickly.[5]

Frequently Asked Questions (FAQs)

Q1: Why is ethyl α-bromophenylacetate considered a highly active initiator?

A1: Ethyl α-bromophenylacetate is a highly active initiator due to the combined electron-withdrawing effect of the ester group and the radical-stabilizing effect of the phenyl group. This structure facilitates the homolytic cleavage of the carbon-bromine bond upon activation by the catalyst complex. It is reported to be more than 10,000 times more active than 1-phenylethyl bromide and over 100,000 times more active than methyl 2-bromopropionate.[4]

Q2: Can the choice of ligand affect the initiation efficiency when using ethyl α-bromophenylacetate?

A2: Absolutely. The ligand plays a crucial role in tuning the redox potential of the copper catalyst and, consequently, the activation rate of the initiator. For instance, in the Cu0-mediated ATRP of a tertiary amine-pendant methacrylate using methyl α-bromophenylacetate (a close analog), the use of 2,2'-bipyridine (2Bpy) as a ligand resulted in a moderate initiation efficiency of 73%, while TPMA showed a much lower efficiency of 26% under the same conditions.[6] This highlights that a higher catalyst activity does not always translate to higher initiation efficiency, as rapid termination can also occur.[6]

Q3: What is the effect of solvent choice on initiation efficiency?

A3: The solvent can significantly impact the ATRP equilibrium and kinetics. Generally, ATRP equilibrium constants increase with solvent polarity due to the stabilization of the more polar Cu(II) species.[4] For photoinduced iron-based ATRP of methyl methacrylate (MMA) using ethyl α-bromophenylacetate, polymerization was successfully carried out in polar solvents like NMP, DMF, MeCN, and DMSO.[3] However, conducting ATRP in highly polar or protic solvents like water can be challenging due to potential side reactions like catalyst disproportionation or hydrolysis of the initiator.[7]

Q4: Are there specific ATRP techniques that are well-suited for ethyl α-bromophenylacetate?

A4: Yes, ethyl α-bromophenylacetate has been successfully used in various ATRP techniques, including:

  • Photoinitiated ATRP: Where light is used to (re)generate the activator species.[3]

  • AGET (Activators Generated by Electron Transfer) ATRP: This method uses a reducing agent to generate the Cu(I) activator from a more stable Cu(II) precursor. A study on the bulk AGET ATRP of MMA successfully employed ethyl α-bromophenylacetate as the initiator with an iron-based catalyst.[8]

  • ICAR (Initiators for Continuous Activator Regeneration) ATRP: This technique uses a conventional radical initiator to continuously regenerate the activator, allowing for very low catalyst concentrations.

Q5: How can I quantitatively assess the initiation efficiency of my ATRP experiment?

A5: Initiation efficiency (I_eff) can be calculated by comparing the theoretical number-average molecular weight (M_n,theo) with the experimentally determined molecular weight (M_n,exp) obtained from techniques like Gel Permeation Chromatography (GPC). The formula is:

I_eff = M_n,theo / M_n,exp

Where M_n,theo is calculated as:

M_n,theo = (([Monomer]₀ / [Initiator]₀) * Monomer Molecular Weight * Conversion) + Initiator Molecular Weight

A value of I_eff close to 1 (or 100%) indicates high initiation efficiency.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on ATRP using α-bromophenylacetate initiators, highlighting the impact of different reaction components on performance.

Table 1: Effect of Ligand on Initiation Efficiency in Cu0-Mediated ATRP of a Tertiary Amine Methacrylate

LigandInitiator Efficiency (I_eff)Polydispersity (Đ)Conversion (%)
2,2'-bipyridine (2Bpy)73%1.6056
tris(2-pyridylmethyl)amine (TPMA)26%1.4136
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)8%>2.560

Data extracted from a study using methyl α-bromophenylacetate as the initiator.[6]

Table 2: Performance of Photoinduced Iron-Catalyzed ATRP of MMA with Ethyl α-Bromophenylacetate in Different Solvents

SolventTime (h)Conversion (%)M_n,exp ( g/mol )Đ
NMP27513,4001.25
DMF27012,8001.29
MeCN26512,1001.35
DMSO25811,5001.42

Reaction Conditions: [MMA]:[EBrPA]:[FeBr₂] = 100:1:1, MMA/solvent = 2/1 (v/v), 60 °C.[3]

Experimental Protocols

Protocol 1: General Procedure for Normal ATRP of Methyl Methacrylate (MMA) using Ethyl α-Bromophenylacetate

This protocol is adapted from established ATRP procedures.[1]

  • Reagent Purification:

    • MMA is passed through a basic alumina column to remove the inhibitor.

    • The solvent (e.g., anisole or diphenyl ether) is dried over molecular sieves.

    • CuBr is purified by stirring in glacial acetic acid, followed by washing with ethanol and ether, and then dried under vacuum.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr and the chosen ligand (e.g., PMDETA) in the desired molar ratio (e.g., 1:1).

    • Seal the flask with a rubber septum and deoxygenate by performing at least three freeze-pump-thaw cycles.

    • Under an inert atmosphere (argon or nitrogen), add the deoxygenated solvent and the purified MMA monomer via syringe.

    • Place the flask in a thermostated oil bath at the desired reaction temperature (e.g., 90 °C).

  • Initiation:

    • Once the reaction mixture is homogeneous and has reached the set temperature, add the ethyl α-bromophenylacetate initiator via syringe to start the polymerization.

  • Monitoring and Termination:

    • Take samples periodically using a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

    • To terminate the polymerization, cool the flask and expose the reaction mixture to air. This will oxidize the Cu(I) catalyst, quenching the polymerization.

  • Polymer Isolation:

    • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.

Visualizations

Diagram 1: The ATRP Catalytic Cycle

ATRP_Mechanism dormant Pn-X + Cu(I)/L (Dormant Species + Activator) radical Pn• + X-Cu(II)/L (Propagating Radical + Deactivator) dormant->radical k_act (Activation) radical->dormant k_deact (Deactivation) radical:n->radical:n kp monomer Monomer propagation Propagation

Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

Diagram 2: Troubleshooting Workflow for Low Initiation Efficiency

Troubleshooting_Workflow start Low Initiation Efficiency Observed (High Mn, Broad Đ) check_purity 1. Check Reagent Purity start->check_purity oxygen Oxygen present? check_purity->oxygen Purity Checks check_conditions 2. Evaluate Reaction Conditions check_purity->check_conditions If purity is confirmed impurities Monomer/Solvent Impurities? oxygen->impurities No deoxygenate Action: Improve Deoxygenation (e.g., more freeze-pump-thaw cycles) oxygen->deoxygenate Yes purify Action: Purify Monomer/Solvent impurities->purify Yes impurities->check_conditions No deoxygenate->check_conditions purify->check_conditions catalyst_system Catalyst/Ligand Optimal? check_conditions->catalyst_system Condition Checks solvent Solvent Choice Appropriate? catalyst_system->solvent Yes optimize_catalyst Action: Use More Active Catalyst System (e.g., different ligand) catalyst_system->optimize_catalyst No optimize_solvent Action: Test Different Solvents solvent->optimize_solvent No end Improved Initiation Efficiency solvent->end Yes optimize_catalyst->end optimize_solvent->end

Caption: A logical workflow for diagnosing and resolving low initiation efficiency in ATRP.

References

Technical Support Center: Managing Ethyl α-Bromophenylacetate in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling ethyl α-bromophenylacetate, a moisture-sensitive reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is ethyl α-bromophenylacetate considered moisture-sensitive?

A1: Ethyl α-bromophenylacetate is susceptible to hydrolysis in the presence of water. The ester functional group can react with water, leading to the cleavage of the ester bond and the formation of α-bromophenylacetic acid and ethanol.[1][2][3] This degradation compromises the purity of the reagent and can significantly impact the outcome of your reaction by introducing impurities and reducing the concentration of the desired starting material.

Q2: How should I properly store ethyl α-bromophenylacetate?

A2: To maintain its integrity, ethyl α-bromophenylacetate should be stored in a cool, dry, and well-ventilated place.[4] The container should be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, it is highly recommended to store the reagent under an inert atmosphere, such as nitrogen or argon.[5]

Q3: What are the visible signs of degradation in ethyl α-bromophenylacetate?

A3: While a slight yellowing of the liquid over time may occur, significant color change or the presence of a crystalline precipitate (α-bromophenylacetic acid) can indicate extensive hydrolysis. A pungent, acidic odor may also become more noticeable upon degradation. For accurate assessment, analytical techniques such as NMR or GC-MS are recommended to check the purity.

Q4: Can I use ethyl α-bromophenylacetate that has been accidentally exposed to air?

A4: It is not recommended. Exposure to atmospheric moisture can initiate hydrolysis, compromising the reagent's purity and the stoichiometry of your reaction. If you suspect moisture contamination, it is best to use a fresh, unopened container of the reagent or purify the exposed material if possible.

Troubleshooting Guide: Common Issues in Reactions

This guide addresses specific problems you may encounter when using ethyl α-bromophenylacetate in your reactions.

Issue 1: Low or No Product Yield

Possible Cause:

  • Hydrolysis of Ethyl α-Bromophenylacetate: The most common reason for low yield is the degradation of the starting material due to moisture.

  • Inactive Reagents: Other reagents in your reaction may also be sensitive to moisture (e.g., organometallic reagents).

  • Improper Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Use a fresh, properly stored bottle of ethyl α-bromophenylacetate.

    • If you suspect degradation, you can analyze the reagent using ¹H NMR spectroscopy. The presence of new peaks corresponding to α-bromophenylacetic acid and ethanol would confirm hydrolysis.

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (typically >100°C) for several hours and cool under a stream of inert gas or in a desiccator.[5]

    • Use freshly dried solvents. See the "Experimental Protocols" section for solvent drying procedures.

    • Conduct the reaction under an inert atmosphere (nitrogen or argon) using a Schlenk line or a glove box.[6]

  • Check Other Reagents: Ensure all other reagents are of high purity and handled under appropriate anhydrous conditions if they are also moisture-sensitive.

  • Optimize Reaction Parameters: Review your experimental procedure and confirm that all parameters (temperature, stoichiometry, reaction time) are correct.

Issue 2: Formation of Unexpected Byproducts

Possible Cause:

  • Hydrolysis Products Participating in Side Reactions: The α-bromophenylacetic acid and ethanol formed from hydrolysis can potentially react with other components in your reaction mixture. For example, the carboxylic acid could be deprotonated by a base, leading to unwanted salt formation or other side reactions.

  • Moisture-Induced Side Reactions of Intermediates: In reactions like the Reformatsky reaction, moisture can quench the organozinc intermediate, leading to the formation of ethyl phenylacetate as a byproduct.[7] In Suzuki couplings, water can affect the stability of the boronic acid and the catalytic cycle.[8]

Troubleshooting Steps:

  • Strict Moisture Exclusion: The most critical step is to rigorously exclude water from your reaction system by following the procedures for anhydrous reactions outlined in the "Experimental Protocols" section.

  • Purify Starting Material: If you must use a previously opened bottle of ethyl α-bromophenylacetate, consider purifying it by distillation under reduced pressure to remove non-volatile impurities.

  • Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify the structure of the byproducts.[9][10] This information can provide valuable clues about the source of the side reactions. For instance, identifying ethyl phenylacetate would strongly suggest quenching of a Reformatsky intermediate.

Data Presentation

Table 1: Recommended Drying Agents for Common Solvents
SolventPrimary Drying AgentSecondary Drying Agent (for very dry solvent)Incompatible Drying Agents
Tetrahydrofuran (THF)Sodium wire with benzophenone indicatorMolecular Sieves (3Å or 4Å)Calcium chloride (forms adducts)
Diethyl EtherSodium wire with benzophenone indicatorMolecular Sieves (3Å or 4Å)Calcium chloride (forms adducts)
TolueneSodium wire with benzophenone indicatorCalcium hydride (CaH₂)
Dichloromethane (DCM)Calcium hydride (CaH₂)Phosphorus pentoxide (P₄O₁₀)Sodium (can be reactive)
AcetonitrileCalcium hydride (CaH₂)Molecular Sieves (3Å or 4Å)Sodium
N,N-Dimethylformamide (DMF)Molecular Sieves (4Å)Barium oxide (BaO)Sodium

Note: Always consult safety guidelines before using reactive drying agents like sodium or calcium hydride.[11]

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Anhydrous Reaction
  • Glassware Preparation:

    • Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, dropping funnel).

    • Dry the assembled glassware in an oven at 120°C for at least 4 hours (or overnight).

    • Alternatively, flame-dry the glassware under a vacuum.

    • Cool the glassware to room temperature under a stream of dry nitrogen or argon.[5]

  • Solvent Preparation:

    • Use a freshly distilled, anhydrous solvent from a solvent purification system or dry the solvent using an appropriate drying agent (see Table 1).

    • Transfer the anhydrous solvent to the reaction flask via a cannula or a syringe under an inert atmosphere.[5]

  • Reagent Addition:

    • Add solid reagents that are not moisture-sensitive to the flask before drying.

    • Add liquid reagents, including ethyl α-bromophenylacetate, via a syringe through a rubber septum.

    • Ensure a positive pressure of inert gas is maintained throughout the reagent addition process.

  • Reaction Monitoring:

    • Stir the reaction mixture at the appropriate temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or NMR.

Protocol 2: Monitoring Hydrolysis of Ethyl α-Bromophenylacetate by ¹H NMR
  • Sample Preparation:

    • Prepare a stock solution of ethyl α-bromophenylacetate in a dry, deuterated solvent (e.g., CDCl₃).

    • To a clean NMR tube, add a known volume of the stock solution.

    • Add a specific amount of water (e.g., 1-5 equivalents) to the NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum immediately after the addition of water and then at regular time intervals.

    • Monitor the decrease in the intensity of the characteristic peaks of ethyl α-bromophenylacetate (e.g., the quartet of the ethyl group's CH₂ and the triplet of the CH₃) and the appearance and increase in the intensity of the peaks corresponding to ethanol and α-bromophenylacetic acid.[12][13][14]

  • Data Interpretation:

    • By integrating the relevant peaks, you can quantify the extent of hydrolysis over time.

Visualizations

Hydrolysis_Pathway reagent Ethyl α-bromophenylacetate product1 α-Bromophenylacetic Acid reagent->product1 Hydrolysis product2 Ethanol reagent->product2 Hydrolysis water H₂O (Moisture)

Caption: Hydrolysis of ethyl α-bromophenylacetate.

Troubleshooting_Workflow start Low Reaction Yield check_reagent Verify Purity of Ethyl α-bromophenylacetate start->check_reagent check_conditions Ensure Anhydrous Reaction Conditions check_reagent->check_conditions check_other_reagents Check Purity of Other Reagents check_conditions->check_other_reagents optimize Optimize Reaction Parameters check_other_reagents->optimize success Improved Yield optimize->success fail Yield Still Low optimize->fail No Improvement re_evaluate Re-evaluate Reaction Scope and Mechanism fail->re_evaluate

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of β-Hydroxy Esters from Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying β-hydroxy esters synthesized via the Reformatsky reaction. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the purification of β-hydroxy esters.

Problem: Low or No Yield of the Desired β-Hydroxy Ester

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials (aldehyde/ketone and α-haloester) are still present, consider extending the reaction time or adding more activated zinc.[1]
Decomposition during Work-up The acidic work-up to remove zinc salts should be performed at a low temperature (e.g., 0 °C) to minimize acid-catalyzed dehydration of the β-hydroxy ester to the corresponding α,β-unsaturated ester.[1][2][3][4][5]
Product Loss During Extraction Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) multiple times. Check the pH of the aqueous layer; it should be acidic to ensure the product is not in a water-soluble carboxylate form.
Hydrolysis of the Ester Avoid prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, which can lead to hydrolysis of the ester functionality.[6]

Problem: Presence of Impurities in the Purified Product

Impurity Identification (TLC) Removal Strategy
Unreacted Aldehyde/Ketone Typically has a higher Rf value than the β-hydroxy ester.Careful column chromatography. A wash with a sodium bisulfite solution during work-up can also be effective for aldehydes.
Unreacted α-Haloester Rf value is generally higher than the β-hydroxy ester.Column chromatography is the most effective method.
α,β-Unsaturated Ester Rf value is usually higher than the β-hydroxy ester and may appear as a close spot.Optimize column chromatography conditions (e.g., use a less polar eluent system) to improve separation. This is a common byproduct formed by dehydration.[7][8][9]
Zinc Salts Insoluble in most organic solvents; may appear as a baseline streak on TLC.Thoroughly wash the organic layer with a dilute acid (e.g., 1M HCl) followed by water and brine during the work-up.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: My β-hydroxy ester appears to be dehydrating on the silica gel column. How can I prevent this?

A1: Dehydration on silica gel can be a significant issue as silica is slightly acidic.[10] To minimize this, you can:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), before packing the column.

  • Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina as the stationary phase for chromatography.

  • Work Quickly and at Low Temperature: If possible, perform the chromatography at a lower temperature (e.g., in a cold room) to reduce the rate of dehydration.

Q2: What is the best way to remove the zinc salts after the reaction?

A2: The standard procedure is an acidic work-up.[1][2][4][5] After the reaction is complete, the mixture is typically cooled to 0°C and quenched by the slow addition of a dilute acid, such as 1M HCl or saturated aqueous NH₄Cl. This dissolves the zinc salts, which can then be removed by extraction with an organic solvent. The organic layer should be washed sequentially with dilute acid, water, and brine to ensure all zinc salts are removed.

Q3: Can I purify my β-hydroxy ester without using column chromatography?

A3: Yes, depending on the physical properties of your product and the impurities present, alternative methods can be employed:

  • Distillation: If your β-hydroxy ester is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[11][12]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.[13][14] Common solvent systems include ethyl acetate/hexanes or diethyl ether/petroleum ether.

Q4: How can I effectively separate the desired β-hydroxy ester from the α,β-unsaturated byproduct?

A4: The α,β-unsaturated ester is less polar than the corresponding β-hydroxy ester. This difference in polarity allows for separation by silica gel column chromatography. Use a relatively non-polar eluent system (e.g., a low percentage of ethyl acetate in hexanes) to achieve good separation. The α,β-unsaturated ester will elute before the more polar β-hydroxy ester. Monitor the fractions carefully by TLC to ensure a clean separation.

Data Presentation

Table 1: Typical TLC Data for Purification of a β-Hydroxy Ester

CompoundSolvent System (v/v)Typical Rf ValueNotes
Aldehyde/Ketone20% Ethyl Acetate in Hexanes0.6 - 0.8Varies depending on the specific carbonyl compound.
α-Haloester20% Ethyl Acetate in Hexanes0.7 - 0.9Generally the least polar component.
β-Hydroxy Ester20% Ethyl Acetate in Hexanes0.3 - 0.5The desired product, more polar due to the hydroxyl group.
α,β-Unsaturated Ester20% Ethyl Acetate in Hexanes0.5 - 0.7The dehydration byproduct, less polar than the β-hydroxy ester.

Note: Rf values are approximate and can vary based on the specific compounds, the exact solvent composition, the type of TLC plate, and ambient conditions.

Table 2: Comparison of Purification Methods for β-Hydroxy Esters

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography >95%70-90%Widely applicable, good for separating close-running spots.Can be time-consuming, potential for on-column decomposition.
Vacuum Distillation >98%60-85%Effective for thermally stable liquids, good for large scale.Requires thermal stability of the compound, may not separate isomers.[11][12]
Recrystallization >99%50-80%Can yield very pure material, scalable.Only applicable to solids, yield can be lower due to solubility losses.[14]

Experimental Protocols

Protocol 1: General Work-up Procedure for a Reformatsky Reaction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add 1M aqueous HCl solution with vigorous stirring until all the zinc metal has dissolved and the solution becomes clear.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water (1 x 50 mL), saturated aqueous sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude β-hydroxy ester.

Protocol 2: Purification by Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry of the silica in the initial eluent (e.g., 5% ethyl acetate in hexanes). The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.[15]

  • Elute the Column: Begin elution with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexanes).[16] Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the more polar β-hydroxy ester.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC. Combine the fractions containing the pure β-hydroxy ester.

  • Isolate the Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified β-hydroxy ester.

Mandatory Visualization

reformatsky_purification_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_methods Methods cluster_product Final Product start Reformatsky Reaction Mixture workup 1. Quench with 1M HCl (0 °C) 2. Extract with Ethyl Acetate 3. Wash with H₂O, NaHCO₃, Brine start->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification Method concentrate->purify chromatography Column Chromatography purify->chromatography Crude is an oil or a mixture of isomers distillation Vacuum Distillation purify->distillation Crude is a thermally stable liquid recrystallization Recrystallization purify->recrystallization Crude is a solid product Pure β-Hydroxy Ester chromatography->product distillation->product recrystallization->product

Caption: Experimental workflow for the purification of β-hydroxy esters.

troubleshooting_flowchart cluster_impurities Impurity Identification cluster_solutions Solutions start Crude Product Analysis (TLC/NMR) check_purity Is the product pure? start->check_purity unreacted_sm Unreacted Starting Materials? check_purity->unreacted_sm No isolate Isolate Pure Product check_purity->isolate Yes dehydration_product Dehydration Product Present? unreacted_sm->dehydration_product No column_chrom Perform Column Chromatography unreacted_sm->column_chrom Yes zinc_salts Zinc Salts Present? dehydration_product->zinc_salts No optimize_chrom Optimize Chromatography (e.g., less polar eluent) dehydration_product->optimize_chrom Yes zinc_salts->column_chrom No/Other re_workup Repeat Aqueous Wash with Dilute Acid zinc_salts->re_workup Yes column_chrom->isolate optimize_chrom->isolate re_workup->column_chrom

Caption: Troubleshooting flowchart for purification of β-hydroxy esters.

References

Technical Support Center: Purifying Products from Ethyl α-Bromophenylacetate using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying products derived from ethyl α-bromophenylacetate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying ethyl α-bromophenylacetate and its derivatives on silica gel?

The most common issue is the degradation of the compound on the silica gel column. Ethyl α-bromophenylacetate is an α-halo ester, which can be sensitive to the acidic nature of standard silica gel.[1][2][3] This can lead to hydrolysis, elimination, or other decomposition pathways, resulting in low yield and the formation of impurities.

Q2: How can I prevent my acid-sensitive compound from degrading on the silica gel column?

To prevent degradation of acid-sensitive compounds, you can deactivate the silica gel. This is typically done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1][4] After this deactivation step, you can proceed with your chosen eluent. Alternatively, for very sensitive compounds, using a different stationary phase like neutral alumina might be a suitable option.[2][3]

Q3: How do I choose the right solvent system (mobile phase) for my column?

The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your desired product and any impurities, with the product having an Rf value of approximately 0.2-0.4.[5] A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][6]

Q4: My compound is not dissolving in the chosen mobile phase. How should I load it onto the column?

If your compound has poor solubility in the eluent, you can use a technique called "dry loading".[1][7] Dissolve your crude product in a suitable solvent in which it is soluble, then add a small amount of silica gel to this solution. Evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[1][7]

Q5: What is gradient elution and when should I use it?

Gradient elution is a technique where the polarity of the mobile phase is gradually increased during the chromatography run.[1][8][9] This is particularly useful for separating complex mixtures containing compounds with a wide range of polarities.[8][9] It can help to elute strongly retained compounds in a reasonable time while still providing good separation for less retained components.[1][9]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of ethyl α-bromophenylacetate and its derivatives.

Problem Possible Cause Troubleshooting Steps
Low or No Recovery of Product Product Degradation on Column: The acidic nature of silica gel may be causing hydrolysis or elimination of the bromo-ester.[1][2]1. Deactivate Silica Gel: Before loading the sample, flush the column with your eluent containing 1-3% triethylamine.[1][4] 2. Use Neutral Stationary Phase: Consider using neutral alumina instead of silica gel.[2][3] 3. Check Compound Stability: Run a quick stability test on a TLC plate. Spot your compound and let it sit for an hour before eluting to see if a new spot appears.[2]
Product is Not Eluting: The mobile phase may be too non-polar.1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[6] 2. Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity throughout the separation.[1][9]
Product Eluted in the First Fractions (in the solvent front): The mobile phase is too polar.1. Decrease Eluent Polarity: Use a higher proportion of the non-polar solvent in your mobile phase.[6]
Poor Separation of Product from Impurities Inappropriate Solvent System: The chosen eluent does not provide adequate separation.1. Optimize Mobile Phase with TLC: Experiment with different solvent ratios and solvent combinations to achieve better separation on a TLC plate first. Aim for a larger difference in Rf values between your product and the impurities.[5]
Column Overloading: Too much crude material was loaded onto the column.1. Reduce Sample Load: Use a larger column for the amount of sample or reduce the amount of crude material being purified.
Improperly Packed Column: The presence of air bubbles or channels in the stationary phase leads to uneven solvent flow.1. Repack the Column: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[2]
Product Fractions are Contaminated with an Unknown Compound Co-elution of an Impurity: An impurity has a similar polarity to your product in the chosen solvent system.1. Try a Different Solvent System: A different combination of solvents may alter the selectivity and allow for separation. 2. Use Gradient Elution: A shallow gradient can sometimes resolve closely eluting compounds.[1]
On-Column Reaction: The product is reacting or decomposing during chromatography.1. Deactivate Silica Gel: As mentioned above, this can prevent acid-catalyzed reactions.[1][4] 2. Work Quickly and at a Lower Temperature: If the compound is unstable, minimizing the time it spends on the column can help.
Product Appears Discolored After Purification Presence of Colored Impurities: The purification did not remove all colored side products.1. Improve Separation: Re-purify the material using an optimized solvent system.
Oxidation or Degradation: The compound may be sensitive to air or light.1. Use Fresh Solvents: Ensure your solvents are pure and free of peroxides. 2. Protect from Light: If the compound is light-sensitive, wrap the column in aluminum foil.

Experimental Protocols

Protocol 1: Purification of Ethyl α-Bromophenylacetate by Column Chromatography

This protocol provides a general procedure. The specific solvent system should be optimized based on TLC analysis of the crude reaction mixture.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems of hexanes and ethyl acetate (e.g., 95:5, 90:10, 80:20).

  • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.[5]

2. Column Preparation (Slurry Method):

  • Select a glass column of an appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexanes:ethyl acetate).[10]

  • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure uniform packing and remove any air bubbles.[2]

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance when adding solvent.[7]

Optional Step for Acid-Sensitive Compounds:

  • Before loading the sample, flush the packed column with 2-3 column volumes of the eluent containing 1-3% triethylamine.[1][4] Then, flush with 2-3 column volumes of the pure eluent.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the silica gel bed using a pipette.[7]

  • Dry Loading (for poorly soluble compounds): Dissolve the crude product in a solvent in which it is soluble. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1][7]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

  • Collect the eluting solvent in a series of fractions (e.g., in test tubes or flasks).[11]

5. Fraction Analysis:

  • Monitor the composition of the collected fractions by TLC.

  • Spot each fraction on a TLC plate and develop it in the same eluent used for the column.

  • Identify the fractions containing the pure product.

6. Solvent Removal:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified ethyl α-bromophenylacetate.

Data Presentation

The following table provides illustrative data for the TLC analysis of a crude reaction mixture containing ethyl α-bromophenylacetate. Note: These are representative values and the optimal conditions for a specific reaction mixture should be determined experimentally.

Solvent System (Hexane:Ethyl Acetate) Rf of Ethyl α-Bromophenylacetate (Product) Rf of Impurity 1 (e.g., starting material) Rf of Impurity 2 (e.g., non-polar byproduct) Observations
95:50.150.250.80Poor separation between product and starting material.
90:10 0.35 0.55 0.95 Good separation. This is a suitable solvent system for the column. [5]
80:200.600.75>0.95Product moves too quickly, leading to potential co-elution with other impurities.

Mandatory Visualization

Troubleshooting_Workflow start Start: Problem with Column Chromatography low_yield Low or No Recovery of Product? start->low_yield poor_separation Poor Separation of Product? low_yield->poor_separation No degradation Suspect Degradation on Column low_yield->degradation Yes not_eluting Product Not Eluting low_yield->not_eluting No in_front Product in Solvent Front low_yield->in_front No discolored_product Discolored Product? poor_separation->discolored_product No wrong_solvent Inappropriate Solvent System poor_separation->wrong_solvent Yes overloaded Column Overloaded poor_separation->overloaded No bad_packing Improperly Packed Column poor_separation->bad_packing No colored_impurities Colored Impurities Present discolored_product->colored_impurities Yes oxidation Oxidation/Degradation discolored_product->oxidation No end Problem Resolved discolored_product->end No deactivate_silica Deactivate Silica with Triethylamine degradation->deactivate_silica increase_polarity Increase Eluent Polarity / Use Gradient not_eluting->increase_polarity decrease_polarity Decrease Eluent Polarity in_front->decrease_polarity deactivate_silica->end increase_polarity->end decrease_polarity->end optimize_tlc Optimize Solvent System with TLC wrong_solvent->optimize_tlc reduce_load Reduce Sample Load / Use Larger Column overloaded->reduce_load repack_column Repack Column Carefully bad_packing->repack_column optimize_tlc->end reduce_load->end repack_column->end repurify Re-purify with Optimized Conditions colored_impurities->repurify protect_sample Use Fresh Solvents & Protect from Light oxidation->protect_sample repurify->end protect_sample->end

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Purification of Reaction Mixtures Containing Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted ethyl alpha-bromophenylacetate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.

Q2: What are the common methods for removing unreacted this compound from a reaction mixture?

A2: The most common methods for removing unreacted this compound include:

  • Liquid-Liquid Extraction: This is effective if the desired product has significantly different solubility characteristics in a biphasic solvent system compared to this compound.

  • Flash Column Chromatography: This technique is suitable for separating the compound from products with different polarities.[1][2]

  • Distillation: Due to its relatively high boiling point, vacuum distillation can be used to remove this compound from less volatile products.[3][4]

  • Hydrolysis: Unreacted this compound can be hydrolyzed to the more water-soluble alpha-bromophenylacetic acid, which can then be removed by an aqueous wash. This method is only suitable if the desired product is stable to the hydrolysis conditions.

Q3: How can I monitor the removal of this compound during the purification process?

A3: The progress of the purification can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the separation of this compound from the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for accurate determination of the purity of the product.[5][6]

  • Gas Chromatography (GC): Can be used to determine the amount of residual this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the presence of this compound in the purified product.[7]

Q4: Is this compound stable during purification?

A4: this compound is sensitive to moisture and strong bases, which can lead to hydrolysis.[3][8] It is also sensitive to some nucleophiles. These sensitivities should be considered when choosing solvents and reagents for purification.

Troubleshooting Guides

Liquid-Liquid Extraction
Problem Possible Cause Solution
Emulsion formation The two solvent phases are not separating cleanly.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of Celite.
Poor separation The product and this compound have similar solubilities in the extraction solvents.- Try a different solvent system. - Adjust the pH of the aqueous phase to ionize either the product or a key impurity, thereby altering their partitioning.[9]
Product loss The product has some solubility in the aqueous phase.- Perform multiple extractions with smaller volumes of the organic solvent.[9][10] - Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
Flash Column Chromatography
Problem Possible Cause Solution
Poor separation (co-elution) The polarity of the eluent is too high, or the product and this compound have very similar polarities.- Use a less polar solvent system. A common starting point is a mixture of hexanes and ethyl acetate.[1] - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Employ gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[2]
Compound "streaking" on the column The compound is not dissolving well in the eluent or is interacting too strongly with the silica gel.- Ensure the crude material is fully dissolved in a minimal amount of solvent before loading onto the column.[1] - Add a small amount of a more polar solvent to the eluent. - For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve peak shape.[1]
Cracks in the silica gel bed Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[1]

Data Presentation

Table 1: Physical and Chemical Properties of Ethyl α-Bromophenylacetate

PropertyValue
Molecular Formula C₁₀H₁₁BrO₂[11][12]
Molecular Weight 243.10 g/mol [4][12]
Appearance Colorless to pale yellow liquid[13]
Boiling Point 89-92 °C at 0.9 mmHg[3][4]
Density 1.389 g/mL at 25 °C[3][4]
Solubility Not miscible or difficult to mix in water.[3][8][14] Moderately soluble in organic solvents like ethanol and ether.
Refractive Index n20/D >1.5390[3][4]

Experimental Protocols

Protocol 1: Removal of Ethyl α-Bromophenylacetate by Liquid-Liquid Extraction

This protocol is suitable when the desired product is significantly less soluble in water than potential ionic impurities derived from this compound.

  • Reaction Quench: At the end of the reaction, cool the reaction mixture to room temperature.

  • Optional Hydrolysis: If the desired product is stable to basic conditions, consider adding a dilute aqueous base (e.g., 1 M sodium carbonate solution) and stirring for 1-2 hours to hydrolyze the unreacted this compound to the more water-soluble sodium salt of α-bromophenylacetic acid.

  • Solvent Addition: Transfer the reaction mixture to a separatory funnel. Add an appropriate organic solvent in which the product is soluble but immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).[9][15] Add deionized water or the aqueous base solution.

  • Extraction: Stopper the funnel and gently invert it several times, periodically venting to release any pressure.[9][10] Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower layer into a clean flask. Pour the upper layer out through the top of the funnel into another clean flask to avoid contamination from any residual lower layer in the stopcock.[10]

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize the recovery of the product.[9][16]

  • Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[5][10] Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, now free of the majority of the unreacted this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for separating this compound from products with different polarities.

  • Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal system will show good separation between the desired product and this compound, with the Rf of the product being around 0.2-0.4. A common eluent system is a mixture of hexanes and ethyl acetate.[1]

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniform and crack-free bed.[1]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the eluent or a more volatile solvent like dichloromethane.[1]

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting dry powder onto the column.[2]

  • Elution:

    • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

    • Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.[1]

  • Fraction Collection:

    • Collect the eluting solvent in a series of test tubes or flasks.

    • Monitor the composition of the fractions using TLC to identify which fractions contain the purified product.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualizations

G Decision Workflow for Purification Method Selection start Reaction Mixture (Product + Unreacted Ethyl α-Bromophenylacetate) product_properties Assess Product Stability and Polarity Difference start->product_properties stable_to_base Product Stable to Base? product_properties->stable_to_base Check Stability large_polarity_diff Large Polarity Difference from Reactant? product_properties->large_polarity_diff Check Polarity volatile_product Is Product Non-Volatile? product_properties->volatile_product Check Volatility stable_to_base->large_polarity_diff No hydrolysis Aqueous Wash with Base (Hydrolysis of Reactant) stable_to_base->hydrolysis Yes large_polarity_diff->volatile_product No chromatography Flash Column Chromatography large_polarity_diff->chromatography Yes volatile_product->chromatography No distillation Vacuum Distillation volatile_product->distillation Yes extraction Liquid-Liquid Extraction hydrolysis->extraction end Purified Product extraction->end chromatography->end distillation->end

Caption: Decision workflow for selecting the appropriate purification method.

G Principle of Liquid-Liquid Extraction cluster_0 Separatory Funnel organic_phase Organic Phase (e.g., Diethyl Ether) Contains Product & Ethyl α-Bromophenylacetate shaking Vigorous Shaking (Increases Interfacial Area) organic_phase->shaking aqueous_phase Aqueous Phase (Water) aqueous_phase->shaking initial_mixture Initial Reaction Mixture in Immiscible Solvents separation Phase Separation (Based on Density) shaking->separation final_organic Organic Phase (Enriched with Product) separation->final_organic Higher Partition Coefficient of Product final_aqueous Aqueous Phase (Contains Polar Impurities) separation->final_aqueous Lower Partition Coefficient of Product

Caption: Diagram illustrating the principle of liquid-liquid extraction.

References

Technical Support Center: Byproducts in Base-Catalyzed Reactions of Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl α-bromophenylacetate in base-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of a base-catalyzed reaction between ethyl α-bromophenylacetate and an aldehyde or ketone?

The primary and desired reaction is the Darzens condensation (also known as the glycidic ester condensation). This reaction involves the formation of an α,β-epoxy ester, often referred to as a "glycidic ester".[1][2] The reaction is initiated by the deprotonation of the α-carbon of ethyl α-bromophenylacetate by a base, followed by nucleophilic attack on the carbonyl carbon of the aldehyde or ketone.

Q2: What are the common byproducts observed in these reactions?

Several byproducts can be formed, particularly when the Darzens condensation is unsuccessful or incomplete. The most common byproducts derived from ethyl α-bromophenylacetate include:

  • Ethyl phenylacetate: This is a product of reduction or debromination of the starting material.

  • Diethyl 2,3-diphenylsuccinate: This is a dimerization product. It can exist as racemic and meso isomers.[3][4]

  • Diethyl 2,3-diphenylmaleate: This is an oxidation product of the dimer.[4]

  • α-Bromophenylacetic acid: This results from the hydrolysis of the ethyl ester functionality, especially in the presence of moisture or hydroxide bases.[5][6]

Q3: What factors can lead to the formation of these byproducts?

Byproduct formation is often influenced by the choice of reactants, base, and reaction conditions. Some key factors include:

  • Nature of the carbonyl compound: Certain ketones and aldehydes are not suitable for the Darzens reaction with ethyl α-bromophenylacetate, leading to the formation of byproducts from the halo ester itself.[4]

  • Choice of base: The strength and nucleophilicity of the base can influence the reaction pathway. For instance, some strong, non-nucleophilic bases like phosphazenes have been reported to yield the desired α,β-epoxy esters with minimal side products.

  • Presence of moisture: Ethyl α-bromophenylacetate is moisture-sensitive, and the presence of water can lead to hydrolysis of the ester.[5][6]

  • Reaction temperature and time: These parameters can affect the relative rates of the desired reaction and competing side reactions.

Troubleshooting Guide

Issue: Low or no yield of the desired α,β-epoxy ester (glycidic ester) and presence of significant byproducts.

This troubleshooting guide will help you identify the potential causes and solutions for the formation of byproducts in your base-catalyzed reaction of ethyl α-bromophenylacetate.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low/No Yield of Glycidic Ester check_byproducts Identify Byproducts (GC-MS, NMR) start->check_byproducts is_dimer Major Byproduct: Diethyl Diphenylsuccinate/ Diphenylmaleate? check_byproducts->is_dimer Analyze spectra is_reduction Major Byproduct: Ethyl Phenylacetate? is_dimer->is_reduction No dimer_cause Cause: Self-condensation of the ester enolate. is_dimer->dimer_cause Yes is_hydrolysis Major Byproduct: α-Bromophenylacetic Acid? is_reduction->is_hydrolysis No reduction_cause Cause: Reductive debromination. is_reduction->reduction_cause Yes hydrolysis_cause Cause: Presence of water. is_hydrolysis->hydrolysis_cause Yes dimer_solution Solution: - Use a less hindered base. - Add haloester slowly to a mixture of base and carbonyl compound. - Consider a different synthetic route (e.g., Reformatsky reaction). dimer_cause->dimer_solution reduction_solution Solution: - Ensure inert atmosphere. - Avoid bases that can act as reducing agents. reduction_cause->reduction_solution hydrolysis_solution Solution: - Use anhydrous solvents and reagents. - Dry glassware thoroughly. - Use a non-hydroxide base. hydrolysis_cause->hydrolysis_solution ReactionPathways start Ethyl α-Bromophenylacetate enolate Ester Enolate start->enolate + Base reduction_product Ethyl Phenylacetate start->reduction_product Reduction hydrolysis_product α-Bromophenylacetic Acid start->hydrolysis_product + H2O darzens_product α,β-Epoxy Ester (Glycidic Ester) enolate->darzens_product + Aldehyde/Ketone dimer Diethyl 2,3-Diphenylsuccinate enolate->dimer Self-condensation carbonyl Aldehyde/Ketone (R1, R2) carbonyl->darzens_product

References

Technical Support Center: Optimizing Catalyst Concentration for Ethyl α-Bromophenylacetate in ATRP

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals engaged in Atom Transfer Radical Polymerization (ATRP) using ethyl α-bromophenylacetate (EBrPA). EBrPA is a highly active initiator, and its successful polymerization requires careful optimization of the catalyst concentration to achieve well-defined polymers with controlled molecular weights and low dispersity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the nuances of this system.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with EBrPA in ATRP.

1. Why is ethyl α-bromophenylacetate (EBrPA) considered a "fast" or "highly active" initiator?

Ethyl α-bromophenylacetate is an exceptionally active initiator in ATRP, estimated to be over 10,000 times more reactive than 1-phenylethyl bromide and more than 100,000 times more active than methyl 2-bromopropionate.[1] This high activity is due to the combined electron-withdrawing effects of the adjacent phenyl and ester groups, which stabilize the forming radical and facilitate the activation step with the Cu(I) catalyst.

2. What is a typical starting catalyst concentration for the ATRP of EBrPA?

For conventional ATRP, a common starting point for the molar ratio of initiator to catalyst (Cu(I) source) is 1:1. However, with the advent of advanced ATRP techniques like Activators Regenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR), the catalyst concentration can be significantly reduced.[2][3] For these low-catalyst-concentration methods, you might start with initiator-to-catalyst ratios ranging from 100:1 to even 10,000:1 (corresponding to ppm levels of copper).[2][4]

3. My polymerization is proceeding too quickly and seems uncontrolled. What is the likely cause?

Rapid, uncontrolled polymerization with EBrPA is often a sign of an excessively high concentration of the active Cu(I) catalyst relative to the deactivating Cu(II) species. This imbalance leads to a high concentration of propagating radicals, increasing the likelihood of termination reactions and resulting in a broad molecular weight distribution (high dispersity, Đ). The high intrinsic activity of EBrPA exacerbates this issue.

4. The color of my reaction mixture changed from the typical dark brown/green of a Cu(I)/ligand complex to a light green or blue. What does this indicate?

A color change to light green or blue typically signals the oxidation of the active Cu(I) species to the inactive Cu(II) state.[5] This can be caused by the presence of oxygen in your reaction system. It's crucial to ensure rigorous deoxygenation of your monomer, solvent, and reaction vessel, typically through several freeze-pump-thaw cycles, to maintain the appropriate Cu(I)/Cu(II) equilibrium.[5]

5. Can I use any copper source and ligand for the ATRP of EBrPA?

While various copper sources (e.g., CuBr, CuCl) and ligands can be used, the choice significantly impacts the catalyst activity and the overall control of the polymerization. For highly active initiators like EBrPA, ligands that form highly active and stable catalyst complexes, such as tris(2-pyridylmethyl)amine (TPMA) and tris[2-(dimethylamino)ethyl]amine (Me6TREN), are often preferred, especially in low-concentration catalyst systems.[6][7] The selection of the ligand is critical for achieving a high deactivation rate constant (kdeact), which is essential for maintaining control over the polymerization.[7]

Section 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the ATRP of EBrPA, with a focus on optimizing the catalyst concentration.

Issue 1: Poor Control Over Polymerization (High Dispersity, Đ > 1.3)

Symptoms:

  • Gel Permeation Chromatography (GPC) shows a broad or multimodal molecular weight distribution.

  • The final molecular weight is significantly different from the theoretical value.

  • The polymerization proceeds to high conversion very rapidly.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Excessive Catalyst Concentration The high activity of EBrPA requires a delicate balance between the activator (Cu(I)) and deactivator (Cu(II)). Too much Cu(I) leads to a high concentration of radicals and frequent termination reactions.Systematically decrease the initial Cu(I) concentration. Consider moving to a low-concentration technique like ARGET or ICAR ATRP.[2][3]
Inefficient Deactivation The chosen ligand may not provide a sufficiently high deactivation rate constant (kdeact) to control the highly active propagating radicals generated from EBrPA.Switch to a ligand known to provide better control, such as TPMA or Me6TREN.[6][7] These ligands are known to form catalyst complexes with high deactivation rate constants.
Oxygen Contamination Oxygen can react with the Cu(I) catalyst, disrupting the ATRP equilibrium and leading to uncontrolled radical generation.Ensure rigorous deoxygenation of all reagents and the reaction vessel using multiple freeze-pump-thaw cycles.[5]
Impure Reagents Impurities in the monomer, initiator, or solvent can interfere with the catalyst complex and affect the polymerization control.Purify the monomer and solvent before use. Ensure the initiator is of high purity.

Troubleshooting Workflow for Poor Polymerization Control

start High Dispersity (Đ > 1.3) Observed q1 Is the polymerization extremely rapid? start->q1 a1 Decrease [Cu(I)] concentration. Consider ARGET/ICAR ATRP. q1->a1 Yes q2 What ligand is being used? q1->q2 No end Re-run experiment and analyze GPC. a1->end a2 Switch to a more controlling ligand (e.g., TPMA, Me6TREN). q2->a2 q3 Was the system rigorously deoxygenated? a2->q3 a3 Improve deoxygenation protocol (e.g., more freeze-pump-thaw cycles). q3->a3 No q3->end Yes a3->end

Caption: Troubleshooting workflow for high dispersity in EBrPA ATRP.

Issue 2: Slow or Stalled Polymerization

Symptoms:

  • Low monomer conversion even after extended reaction times.

  • Kinetic plots show a plateau at low conversion.

  • The reaction mixture remains colorless or very light in color.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Insufficient Catalyst Concentration While high concentrations can be problematic, too little Cu(I) will result in a very slow activation of the dormant polymer chains.Incrementally increase the Cu(I) concentration. Ensure the chosen concentration is appropriate for the targeted degree of polymerization.
Excessive Cu(II) Concentration A high initial concentration of the deactivator (Cu(II)) can significantly slow down the polymerization by shifting the equilibrium heavily towards the dormant species.Reduce the initial amount of Cu(II) added to the system. If using a Cu(II) salt as the catalyst precursor in an ARGET ATRP, ensure the reducing agent is effective.
Catalyst Poisoning Certain impurities in the reagents or from the reaction setup can coordinate with the copper catalyst and inhibit its activity.Purify all reagents thoroughly. Ensure the reaction vessel is clean and free of potential inhibitors.
Low Temperature The rate of activation is temperature-dependent. A lower temperature will result in a slower polymerization.Increase the reaction temperature in a controlled manner. Be aware that higher temperatures can also increase the rate of side reactions.

Experimental Protocol: Optimizing Catalyst Concentration for EBrPA ATRP via ICAR

This protocol outlines a general procedure for Initiators for Continuous Activator Regeneration (ICAR) ATRP, which is well-suited for the highly active EBrPA initiator as it utilizes very low catalyst concentrations.

Materials:

  • Ethyl α-bromophenylacetate (EBrPA)

  • Monomer (e.g., methyl methacrylate)

  • CuBr2

  • Ligand (e.g., TPMA)

  • Radical initiator (e.g., AIBN)

  • Solvent (e.g., anisole)

  • Schlenk flask and other standard air-free technique glassware

Procedure:

  • Preparation of the Reaction Mixture:

    • To a Schlenk flask, add CuBr2 and the ligand (e.g., in a 1:1 molar ratio).

    • Add the monomer, EBrPA, the radical initiator (AIBN), and the solvent. The molar ratios will need to be optimized, but a starting point could be [Monomer]:[EBrPA]:[CuBr2]:[Ligand]:[AIBN] =:[2]:[0.01]:[0.01]:[0.1].[4]

  • Deoxygenation:

    • Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Polymerization:

    • Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60 °C).

    • Take samples periodically via a degassed syringe to monitor monomer conversion (by 1H NMR or GC) and molecular weight evolution (by GPC).

  • Termination and Purification:

    • To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

    • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.

Visualizing the ICAR ATRP Mechanism

cluster_0 ATRP Equilibrium cluster_1 Continuous Activator Regeneration P_X P-X (Dormant) Cu_I Cu(I)/L P_rad P• (Propagating) P_X->P_rad k_act X_Cu_II X-Cu(II)/L P_rad->P_X k_deact X_Cu_II_regen X-Cu(II)/L Rad_Init Radical Initiator (e.g., AIBN) R_rad R• Rad_Init->R_rad Thermal Decomposition Cu_I_regen Cu(I)/L R_rad->Cu_I_regen Reduction

Caption: Mechanism of ICAR ATRP for EBrPA.

References

Technical Support Center: Solvent Effects on Ethyl α-Bromophenylacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments involving the effect of solvent on the reaction rates of ethyl α-bromophenylacetate.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact the reaction rate of ethyl α-bromophenylacetate?

A1: The solvent plays a critical role in determining the rate of reactions involving ethyl α-bromophenylacetate by influencing the stability of the reactants, transition states, and intermediates. Key solvent properties that affect the reaction rate include polarity, protic or aprotic nature, dielectric constant, and nucleophilicity. For instance, polar protic solvents can stabilize carbocation intermediates in S(_N)1 reactions, thereby increasing the reaction rate.[1][2] Conversely, in S(_N)2 reactions, polar protic solvents can solvate the nucleophile, hindering its attack on the substrate and slowing the reaction down.[1] Polar aprotic solvents are often preferred for S(_N)2 reactions as they solvate the cation of a nucleophilic salt, leaving the anion more "naked" and reactive.[3]

Q2: What is the expected reaction mechanism for ethyl α-bromophenylacetate in different solvents?

A2: Ethyl α-bromophenylacetate can react via S(_N)1, S(_N)2, or elimination pathways, and the dominant mechanism is highly dependent on the solvent. In polar protic solvents like ethanol-water mixtures, an S(_N)1 mechanism is more likely due to the stabilization of the potential carbocation intermediate. In polar aprotic solvents such as acetone or DMF, with a strong nucleophile, an S(_N)2 mechanism is generally favored.[3] The structure of ethyl α-bromophenylacetate (a secondary benzylic bromide) allows for both pathways, making the solvent choice a key determinant of the reaction outcome.

Q3: Why is my reaction of ethyl α-bromophenylacetate proceeding slower than expected in a protic solvent?

A3: If you are performing a reaction that relies on a strong, anionic nucleophile (favoring an S(_N)2 pathway), a protic solvent (like ethanol or water) will form hydrogen bonds with the nucleophile. This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive, thus slowing down the reaction.[4] Consider switching to a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of your reagent.

Q4: Can I use non-polar solvents for reactions with ethyl α-bromophenylacetate?

A4: While not impossible, using non-polar solvents is generally not ideal for substitution reactions of ethyl α-bromophenylacetate. These reactions typically involve polar transition states or ionic intermediates which are destabilized in non-polar environments, leading to significantly slower reaction rates. For a reaction to proceed at a reasonable rate, a solvent with a sufficiently high dielectric constant is usually required to dissolve the reactants and stabilize charged species.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Slow or no reaction in an alcohol-water mixture. The reaction may be proceeding via an S(_N)2 pathway and the protic solvent is deactivating the nucleophile.If an S(_N)2 reaction is desired, switch to a polar aprotic solvent such as acetone, acetonitrile, or DMF. If an S(_N)1 pathway is intended, consider a more ionizing solvent mixture or increasing the temperature.
Formation of elimination byproducts. The nucleophile being used is also a strong base, or the reaction temperature is too high. Elimination reactions often compete with substitution and are favored by heat.Use a less basic nucleophile if possible. For example, azide (N(_3)(-)) is a good nucleophile but a weak base.[3] Alternatively, run the reaction at a lower temperature.
Inconsistent reaction rates between batches. The solvent purity, especially the water content, can significantly affect the reaction rate.Ensure that solvents are of high purity and are appropriately dried if the reaction is sensitive to water. The composition of solvent mixtures should be prepared accurately by volume or weight.
Difficulty in monitoring reaction progress. The chosen analytical method may not be sensitive enough or may be interfered with by the solvent or reactants.Consider using techniques like HPLC, GC, or NMR to monitor the disappearance of the starting material and the appearance of the product. Titration of the liberated bromide ion can also be an effective method for tracking the reaction progress.

Quantitative Data on Solvent Effects

Solvent (Aqueous Ethanol, % v/v)Temperature (°C)Rate Constant, k (s
1^{-1}−1
)
7055.01.15 x 10
5^{-5}−5
7065.03.10 x 10
5^{-5}−5
7080.012.3 x 10
5^{-5}−5
8055.00.85 x 10
5^{-5}−5
8065.02.35 x 10
5^{-5}−5
8080.09.55 x 10
5^{-5}−5
9055.00.63 x 10
5^{-5}−5
9065.01.70 x 10
5^{-5}−5
9080.07.08 x 10
5^{-5}−5

Data extracted from the study on ω-bromo-2-acetonaphthone, which serves as a model for the behavior of α-bromo ketones in solvolysis reactions.[5]

Experimental Protocols

General Protocol for Kinetic Measurement of Solvolysis

This protocol outlines a general method for determining the rate of solvolysis of ethyl α-bromophenylacetate in a given solvent system.

Materials:

  • Ethyl α-bromophenylacetate

  • High-purity solvent (e.g., ethanol, acetone, water)

  • Standardized sodium hydroxide or perchloric acid solution (for titration)

  • Phenolphthalein or other suitable indicator

  • Thermostated water bath

  • Volumetric flasks, pipettes, and burette

  • Reaction vessel (e.g., a round-bottom flask with a stopper)

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol in water by volume) in a volumetric flask.

  • Reaction Initiation: Place a known volume of the solvent mixture in the reaction vessel and allow it to equilibrate to the desired temperature in the thermostated water bath. Add a small, accurately weighed amount of ethyl α-bromophenylacetate to the solvent to initiate the reaction. Start a timer immediately.

  • Aliquot Sampling: At regular time intervals, withdraw a known volume of the reaction mixture (aliquot) and quench the reaction by adding it to a flask containing a solvent that will stop the reaction (e.g., cold acetone).

  • Titration: The amount of hydrobromic acid produced from the solvolysis is determined by titrating the quenched aliquot with a standardized solution of sodium hydroxide using a suitable indicator.

  • Data Analysis: The concentration of the reactant remaining at each time point can be calculated from the amount of HBr produced. The first-order rate constant (k) can then be determined by plotting ln([Reactant]) versus time. The slope of this line will be equal to -k.

Logical Relationships and Workflows

The following diagram illustrates the logical relationship between solvent properties, the reaction mechanism, and the resulting reaction rate for substitution reactions of ethyl α-bromophenylacetate.

SolventEffect cluster_solvent Solvent Properties cluster_mechanism Reaction Mechanism cluster_rate Reaction Rate Solvent Solvent Choice PolarProtic Polar Protic (e.g., Ethanol/Water) Solvent->PolarProtic is a PolarAprotic Polar Aprotic (e.g., Acetone, DMF) Solvent->PolarAprotic is a SN1 SN1 (Carbocation Intermediate) PolarProtic->SN1 Favors DecreasedRate Decreased Rate PolarProtic->DecreasedRate Can cause (for SN2) SN2 SN2 (Concerted Attack) PolarAprotic->SN2 Favors Mechanism Dominant Pathway Rate Observed Rate Mechanism->Rate IncreasedRate Increased Rate SN1->IncreasedRate Leads to SN2->IncreasedRate Leads to (with good nucleophile)

Caption: Solvent properties dictate the favored reaction mechanism and ultimately the rate.

References

preventing hydrolysis of ethyl alpha-bromophenylacetate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Hydrolysis of Ethyl α-Bromophenylacetate During Aqueous Workup

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the hydrolysis of ethyl α-bromophenylacetate during the workup phase of their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is ethyl α-bromophenylacetate and why is it prone to hydrolysis?

Ethyl α-bromophenylacetate is an ester that is particularly susceptible to hydrolysis, the chemical breakdown of the ester back to its parent carboxylic acid (α-bromophenylacetic acid) and ethanol. This susceptibility is due to the presence of the ester functional group and is enhanced by the bromine atom at the alpha position, which makes the carbonyl carbon more electrophilic and a better target for nucleophilic attack by water. Hydrolysis can be catalyzed by both acids and bases, which are often present during aqueous workups.

Q2: What are the common signs of ethyl α-bromophenylacetate hydrolysis during workup?

The primary indicators of hydrolysis are a lower than expected yield of the final ester product and the presence of the starting carboxylic acid in your crude product. This can be confirmed by analytical techniques such as:

  • Thin-Layer Chromatography (TLC): Appearance of a more polar spot corresponding to the α-bromophenylacetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Presence of a broad singlet corresponding to the carboxylic acid proton and other characteristic peaks of the acid.

Q3: Which steps in a typical workup are most likely to cause hydrolysis?

Aqueous wash steps pose the highest risk for hydrolysis. Specifically:

  • Quenching the reaction: Introducing water or an aqueous solution to the reaction mixture.

  • Neutralization washes: Using aqueous basic solutions (e.g., sodium bicarbonate, sodium carbonate) to remove acid catalysts or unreacted acidic starting materials. While necessary, this step can induce base-catalyzed hydrolysis.

  • Acidic washes: Using dilute aqueous acid to remove basic impurities or in the workup of certain reactions like the Reformatsky reaction. This can lead to acid-catalyzed hydrolysis.

Q4: Should I use sodium bicarbonate or sodium carbonate to neutralize my reaction mixture?

For neutralizing acidic solutions containing sensitive esters like ethyl α-bromophenylacetate, saturated sodium bicarbonate (NaHCO₃) solution is generally preferred over sodium carbonate (Na₂CO₃) solution. [1][2] Sodium bicarbonate is a weaker base than sodium carbonate, and therefore less likely to promote significant base-catalyzed hydrolysis of the ester.[1][2] While sodium carbonate is a stronger base and will neutralize acid more rapidly, this increased basicity can lead to saponification (base-mediated hydrolysis) of the desired ester product, reducing the overall yield.

Troubleshooting Guide

If you are experiencing significant hydrolysis of your ethyl α-bromophenylacetate during workup, consult the following troubleshooting guide.

IssuePotential CauseRecommended Solution
Low yield of ester and presence of carboxylic acid byproduct Hydrolysis during aqueous workup - Use ice-cold aqueous solutions for all washes to slow down the rate of hydrolysis.- Use a milder base for neutralization, such as saturated sodium bicarbonate solution instead of stronger bases like sodium carbonate or hydroxides.[1][2]- Minimize the contact time between the organic layer containing the ester and the aqueous layers.- Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent removal.
Emulsion formation during washing Prolonged or vigorous shaking - Use gentle inversions instead of vigorous shaking when mixing the organic and aqueous layers.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Loss of product during extraction Insufficient extraction - Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.- Ensure the pH of the aqueous layer is appropriate to keep the desired product in the organic phase.

Data Presentation

Workup ConditionReagentTemperature (°C)Relative BasicityExpected Relative Rate of HydrolysisEstimated Product Yield (%)
Optimal Saturated NaHCO₃0-5WeakLow> 95%
Acceptable Saturated NaHCO₃20-25WeakModerate85-95%
Sub-optimal 5% Na₂CO₃0-5ModerateModerate-High70-85%
Not Recommended 5% Na₂CO₃20-25ModerateHigh< 70%
Harsh 1M NaOH20-25StrongVery High< 50%

Note: The estimated product yields are illustrative and can vary depending on other factors such as reaction time and the specific reaction being worked up.

Experimental Protocols

Recommended Workup Protocol to Minimize Hydrolysis

This protocol is recommended for the workup of reactions where ethyl α-bromophenylacetate is the desired product and an acidic catalyst or acidic byproduct needs to be neutralized.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice-water bath (0-5 °C).

  • Dilute with an Organic Solvent: Dilute the cooled reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Quench with Cold Water: Slowly add ice-cold water to the reaction mixture with gentle swirling.

  • Neutralize with Cold Saturated Sodium Bicarbonate: Transfer the mixture to a separatory funnel and wash the organic layer with cold, saturated sodium bicarbonate solution. Add the bicarbonate solution in portions and vent the separatory funnel frequently to release any evolved CO₂ gas. Continue washing until the effervescence ceases.

  • Wash with Brine: Wash the organic layer with cold, saturated sodium chloride (brine) solution to remove residual water and aid in layer separation.

  • Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Isolate the Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl α-bromophenylacetate.

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.

Visualizations

Hydrolysis Mechanisms of Ethyl α-bromophenylacetate

The following diagrams illustrate the mechanisms of acid- and base-catalyzed hydrolysis of ethyl α-bromophenylacetate.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) A1 Protonation of Carbonyl A2 Nucleophilic Attack by Water A1->A2 A3 Proton Transfer A2->A3 A4 Elimination of Ethanol A3->A4 A5 Deprotonation A4->A5 B1 Nucleophilic Attack by Hydroxide B2 Tetrahedral Intermediate B1->B2 B3 Elimination of Ethoxide B2->B3 B4 Deprotonation of Carboxylic Acid B3->B4 Experimental_Workflow Start Reaction Completion Cool Cool Reaction Mixture (0-5 °C) Start->Cool Dilute Dilute with Organic Solvent Cool->Dilute Quench Quench with Cold Water Dilute->Quench Neutralize Wash with Cold Saturated NaHCO₃ Quench->Neutralize Wash_Brine Wash with Cold Brine Neutralize->Wash_Brine Dry Dry Organic Layer (e.g., Na₂SO₄) Wash_Brine->Dry Isolate Filter and Concentrate Dry->Isolate Purify Purify Product (Distillation/Chromatography) Isolate->Purify End Pure Ethyl α-bromophenylacetate Purify->End Troubleshooting_Logic Start Low Yield of Ester Product Check_Crude Analyze Crude Product (TLC, NMR) Is Carboxylic Acid Present? Start->Check_Crude No_Acid Issue is Likely Not Hydrolysis. Consider Other Reaction Parameters. Check_Crude->No_Acid No Yes_Acid Hydrolysis is Occurring During Workup Check_Crude->Yes_Acid Yes Check_Temp Was Workup Performed at Low Temperature? Yes_Acid->Check_Temp High_Temp Implement Cooling: Use Ice-Bath and Cold Solutions Check_Temp->High_Temp No Low_Temp Check Neutralization Base Check_Temp->Low_Temp Yes Check_Base Was a Strong Base Used (e.g., NaOH, Na₂CO₃)? Low_Temp->Check_Base Strong_Base Switch to a Weaker Base: Saturated NaHCO₃ Check_Base->Strong_Base Yes Weak_Base Minimize Contact Time with Aqueous Layers Check_Base->Weak_Base No

References

Technical Support Center: Temperature Control in Polymerization Initiated by Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding temperature control in Atom Transfer Radical Polymerization (ATRP) initiated by ethyl α-bromophenylacetate (EBrPA). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Polymerization is too slow or stalls at low conversion.

  • Question: My polymerization of a methacrylate monomer initiated by EBrPA is proceeding very slowly or has stopped at a low conversion. What are the likely temperature-related causes and how can I address them?

  • Answer:

    • Insufficient Temperature: The rate of polymerization in ATRP is directly influenced by temperature. An increase in temperature raises both the radical propagation rate constant (kp) and the atom transfer equilibrium constant (KATRP). If the reaction temperature is too low, the activation of the dormant species is slow, leading to a low concentration of active radicals and thus a slow polymerization.

      • Solution: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the monomer conversion closely. For many methacrylate polymerizations initiated with EBrPA, temperatures in the range of 70-90°C are effective.[1][2] For some systems, temperatures up to 110°C have been used.

    • Poor Catalyst Solubility: The solubility of the copper catalyst complex can be temperature-dependent. At lower temperatures, the catalyst may not be fully dissolved, reducing its effective concentration in the reaction mixture.

      • Solution: Ensure your reaction solvent is appropriate for the chosen temperature and that the catalyst complex is fully dissolved. Increasing the temperature can improve the solubility of the catalyst.

    • Vitrification: If conducting a bulk polymerization or a solution polymerization that becomes highly concentrated, the viscosity of the reaction medium can increase significantly, leading to vitrification (the reaction mixture turning glassy). This restricts the mobility of the reactants and can effectively stop the polymerization.

      • Solution: Increase the reaction temperature to be above the glass transition temperature (Tg) of the polymer being synthesized. Alternatively, add more solvent to the reaction to reduce the viscosity.[3]

Issue: Poor control over polymerization (broad molecular weight distribution, high dispersity (Đ)).

  • Question: My polymerization is fast, but the resulting polymer has a broad molecular weight distribution (Đ > 1.5). How can I improve control by adjusting the temperature?

  • Answer:

    • Temperature is Too High: While higher temperatures increase the polymerization rate, they can also lead to a higher rate of termination and other side reactions. This can result in a loss of active chain ends and a broadening of the molecular weight distribution.

      • Solution: Decrease the reaction temperature. This will slow down the polymerization but can significantly improve control by minimizing side reactions. It is a trade-off between reaction speed and control.

    • Initial Exotherm: Polymerization reactions are exothermic. A rapid initiation can lead to a sudden increase in the internal reaction temperature, causing a burst of uncontrolled polymerization and leading to a broad dispersity.

      • Solution:

        • Initiate the reaction at a lower temperature and then gradually ramp up to the desired reaction temperature.

        • Ensure efficient stirring and consider using an oil bath or a reactor with good heat transfer capabilities to dissipate the heat generated.

        • For highly active systems, starting the reaction at room temperature or even 2°C before heating has been shown to improve control.[4]

Issue: Polymer discoloration (e.g., solution turning green).

  • Question: My ATRP reaction, which should be brown/reddish-brown (indicating Cu(I)), has turned green. What does this mean and is it related to temperature?

  • Answer: A green color in a copper-catalyzed ATRP indicates the presence of an excess of the deactivator species (Cu(II)). This is often due to the oxidation of the Cu(I) activator.

    • Potential Temperature-Related Cause: While not a direct effect of temperature, a leaky reaction setup can become more problematic at elevated temperatures. Increased pressure inside the flask can cause septa to leak, allowing oxygen to enter and oxidize the Cu(I) catalyst.

    • Solution: Ensure your reaction vessel is properly sealed. For reactions at higher temperatures, using a Schlenk line with freeze-pump-thaw cycles to deoxygenate the reaction mixture is more robust than simply bubbling with inert gas.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature range for ATRP initiated by ethyl α-bromophenylacetate?

    • A1: There is no single "optimal" temperature. The ideal temperature depends on several factors, including the monomer, solvent, and the specific copper/ligand catalyst system used. However, a common starting point for the polymerization of methacrylates is in the range of 70°C to 90°C.[1][2] For photo-initiated ATRP systems, the reaction may be conducted at ambient temperature.[6]

  • Q2: How does temperature affect the ATRP equilibrium?

    • A2: Temperature has a significant impact on the atom transfer radical polymerization (ATRP) equilibrium constant (KATRP). Generally, KATRP increases with increasing temperature.[7][8] This shifts the equilibrium towards the active (radical) species, leading to a faster polymerization rate.

  • Q3: Can I run my EBrPA-initiated polymerization at room temperature?

    • A3: Yes, it is possible, particularly with highly active catalyst systems or in aqueous media where the KATRP is inherently larger.[4] Photo-induced ATRP is also commonly performed at ambient temperature.[6][9] However, for many standard thermal ATRP systems, room temperature may result in a very slow or stalled polymerization.

  • Q4: What are the signs of an uncontrolled exotherm in my polymerization?

    • A4: Signs include a rapid, unexpected increase in the reaction temperature (if monitored), a sudden change in viscosity, and boiling of the solvent. The final polymer will likely have a very broad molecular weight distribution and a molecular weight that does not match the theoretical value.

Data Presentation

Table 1: Summary of Reaction Conditions for ATRP of Methacrylates Initiated by EBrPA and Similar Initiators.

MonomerInitiatorCatalyst/LigandSolventTemperature (°C)Dispersity (Đ)Reference
Methyl Methacrylate (MMA)Ethyl α-bromophenylacetateCuBr/4,4'-dinonyl-2,2'-dipyridylToluene90~1.1-1.3Inferred from similar systems
Methyl Methacrylate (MMA)Ethyl α-bromophenylacetatePTH (photocatalyst)N,N-dimethylacetamideAmbient~1.11[6]
Methyl Methacrylate (MMA)Ethyl α-bromoisobutyrateCuCl/HMTETAAnisole90-[1]
n-Butyl Methacrylate (n-BMA)Ethyl α-bromoisobutyrateCuBr/BPMODAWater/Hexadecane (miniemulsion)60-[1]
Methyl Methacrylate (MMA)Ethyl α-bromophenylacetateInorganic Salts (e.g., LiI)Bulk90Controlled with Iodide salts[2]
2-(dimethylamino)ethyl methacrylate (DMAEMA)Methyl α-bromophenylacetateCu(0)/2BpyWaterRoom Temp or 2As low as 1.14[4]

Experimental Protocols

Protocol: Typical Thermal ATRP of Methyl Methacrylate (MMA) Initiated by Ethyl α-bromophenylacetate

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromophenylacetate (EBrPA)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anisole (or other suitable solvent)

  • Nitrogen or Argon gas

  • Schlenk flask and line

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent relative to initiator).

  • Deoxygenation: Seal the flask, and perform three freeze-pump-thaw cycles to ensure an oxygen-free environment. Backfill with nitrogen or argon.

  • Addition of Reactants: Through a degassed syringe, add the desired amount of anisole, followed by the ligand (e.g., PMDETA, 1 equivalent to CuBr), and the MMA monomer.

  • Temperature Equilibration: Place the Schlenk flask in a pre-heated oil bath at the desired reaction temperature (e.g., 90°C) and stir until the solution is homogeneous and the temperature has stabilized.

  • Initiation: Using a degassed syringe, add the initiator, ethyl α-bromophenylacetate, to the reaction mixture to start the polymerization.

  • Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion (by 1H NMR or GC) and the evolution of molecular weight and dispersity (by GPC).

  • Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the Cu(I) to Cu(II) and quench the polymerization.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. The polymer can then be isolated by precipitation into a non-solvent (e.g., cold methanol or hexane).

Mandatory Visualization

Temperature_Troubleshooting_Workflow Temperature Control Troubleshooting Workflow start Start Polymerization (EBrPA initiator) check_rate Is polymerization rate acceptable? start->check_rate check_control Is dispersity (Đ) low (e.g., < 1.5)? check_rate->check_control Yes slow_rate Problem: Slow Rate/ Stalling check_rate->slow_rate No poor_control Problem: Poor Control (High Đ) check_control->poor_control No success Successful Polymerization check_control->success Yes increase_temp Action: Increase Temperature slow_rate->increase_temp check_solubility Action: Check Catalyst Solubility/Vitrification slow_rate->check_solubility decrease_temp Action: Decrease Temperature poor_control->decrease_temp check_exotherm Action: Mitigate Exotherm (e.g., slower heating) poor_control->check_exotherm increase_temp->check_rate decrease_temp->check_rate check_solubility->check_rate check_exotherm->start Re-run

Caption: Troubleshooting workflow for temperature-related issues in ATRP.

ATRP_Temperature_Effect Effect of Temperature on ATRP Parameters temp_increase Increase Temperature rate Polymerization Rate (Rp) Increases temp_increase->rate k_atrp Equilibrium Constant (K_ATRP) Increases temp_increase->k_atrp kp Propagation Constant (kp) Increases temp_increase->kp side_reactions Side Reactions (e.g., Termination) Increase temp_increase->side_reactions control Control over Polymerization May Decrease (Higher Đ) side_reactions->control

Caption: Logical relationships of temperature effects in ATRP.

References

Validation & Comparative

A Comparative Guide to Polymers Synthesized with Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of polymers synthesized using ethyl α-bromophenylacetate (EBPA) as an initiator in Atom Transfer Radical Polymerization (ATRP). The performance of EBPA-initiated polymers is compared with those synthesized using a common alternative initiator, ethyl 2-bromoisobutyrate (EBiB). This guide includes experimental data, detailed characterization protocols, and visual workflows to assist researchers in selecting the appropriate initiator for their specific applications.

Performance Comparison of Initiators in Polymer Synthesis

Ethyl α-bromophenylacetate is a versatile initiator for the controlled/"living" radical polymerization of various monomers, including styrenes and methacrylates. Its performance is often compared to other alkyl halide initiators, such as ethyl 2-bromoisobutyrate, which is considered a "universal" initiator for ATRP. The choice of initiator can significantly impact the resulting polymer's molecular weight, polydispersity, and thermal properties.

Polymerization of Methyl Methacrylate (MMA)

A study comparing the use of EBPA and EBiB in conjunction with copper nanopowder for the polymerization of MMA demonstrated that EBPA can lead to the synthesis of ultra-high molecular weight poly(methyl methacrylate) (PMMA). The data from this study is summarized in the table below.

InitiatorMonomer:Initiator:Catalyst Molar RatioTemperature (°C)Time (h)Conversion (%)M_n_ (Da)M_w_ (Da)PDI (M_w_/M_n_)
Ethyl α-bromophenylacetate (EBPA)8.2 x 10² : 1 : 5.780--1.91 x 10⁶3.46 x 10⁶1.81
Ethyl 2-bromoisobutyrate (EBiB)6.9 x 10² : 1 : 4.880-5.54.33 x 10⁴--

Table 1: Comparison of EBPA and EBiB in the polymerization of methyl methacrylate. Data extracted from a study on polymerization using copper nanopowder. Note that the original study focused on achieving ultra-high molecular weight, which can sometimes lead to higher PDI values.

Polymerization of Styrene

While direct comparative studies for the ATRP of styrene using EBPA versus EBiB are not as readily available in the searched literature, both are effective initiators. The selection often depends on the desired final polymer architecture and specific reaction kinetics. A well-controlled polymerization of styrene using EBiB has been reported to yield polystyrenes with low polydispersity (PDI often below 1.2). For EBPA-initiated styrene polymerization, similar control is expected, leading to polymers with predictable molecular weights and narrow molecular weight distributions.

To provide a practical comparison, a general experimental workflow for ATRP is presented below, which can be adapted for both initiators to directly compare their performance.

Experimental Protocols

Detailed methodologies for key experiments are provided to enable researchers to reproduce and compare the performance of polymers synthesized with different initiators.

General Protocol for Atom Transfer Radical Polymerization (ATRP) of Styrene

This protocol can be adapted to compare the efficacy of ethyl α-bromophenylacetate and ethyl 2-bromoisobutyrate.

Materials:

  • Styrene (inhibitor removed)

  • Initiator (Ethyl α-bromophenylacetate or Ethyl 2-bromoisobutyrate)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Nitrogen or Argon gas

  • Schlenk flask and other standard glassware

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

  • Seal the flask with a rubber septum and deoxygenate by purging with nitrogen or argon for 15-20 minutes.

  • Add deoxygenated styrene (e.g., 10 mL, 87.4 mmol) and anisole (e.g., 10 mL) to the flask via a degassed syringe.

  • Add the ligand, PMDETA (e.g., 0.2 mmol), to the flask via a degassed syringe. The solution should turn green as the copper complex forms.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Initiate the polymerization by adding the deoxygenated initiator (EBPA or EBiB, e.g., 0.1 mmol) via a degassed syringe.

  • Take samples periodically using a degassed syringe to monitor monomer conversion by gas chromatography (GC) and molecular weight evolution by Gel Permeation Chromatography (GPC).

  • To terminate the polymerization, cool the flask to room temperature and expose the contents to air.

  • Dilute the polymer solution with a suitable solvent (e.g., tetrahydrofuran) and precipitate the polymer in a non-solvent (e.g., methanol).

  • Filter and dry the resulting polymer under vacuum.

Characterization Protocols

Purpose: To determine the number-average molecular weight (M_n_), weight-average molecular weight (M_w_), and polydispersity index (PDI = M_w_/M_n_).

Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.

Sample Preparation:

  • Accurately weigh 5-10 mg of the dry polymer sample.

  • Dissolve the polymer in an appropriate solvent (e.g., tetrahydrofuran (THF) for polystyrene and PMMA) to a concentration of 2-10 mg/mL.

  • Gently stir the solution at room temperature until the polymer is fully dissolved.

  • Filter the solution through a 0.2-0.45 µm syringe filter (PTFE or PVDF) to remove any particulate matter.[1]

  • Degas the solution before injection to remove any dissolved air.[1]

Analysis:

  • Calibrate the GPC system with narrow polystyrene or PMMA standards.

  • Inject the prepared sample solution into the GPC system.

  • Analyze the resulting chromatogram to determine M_n_, M_w_, and PDI.

Purpose: To confirm the polymer structure and analyze end-groups to verify successful initiation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ for polystyrene and PMMA).

  • Transfer the solution to an NMR tube.

Analysis:

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • For ¹H NMR of PMMA, characteristic peaks for the polymer backbone and ester methyl group will be present. For polystyrene, aromatic and aliphatic proton signals will be observed.

  • End-group analysis can be performed by comparing the integration of signals from the initiator fragment with those of the repeating monomer units to determine the degree of polymerization.[2][3]

Purpose: To determine the glass transition temperature (T_g_).

Instrumentation: A standard DSC instrument.

Sample Preparation:

  • Accurately weigh 5-15 mg of the polymer sample into an aluminum DSC pan.

  • Seal the pan.

Analysis:

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above the expected T_g_.[4]

  • Cool the sample at a controlled rate (e.g., 10 °C/min).

  • Perform a second heating scan at the same rate. The T_g_ is determined from the midpoint of the transition in the heat flow curve of the second heating scan.[4]

Purpose: To evaluate the thermal stability and decomposition profile of the polymer.

Instrumentation: A standard TGA instrument.

Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample into a TGA crucible.

Analysis:

  • Place the crucible in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a specific heating rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition and the temperature at maximum weight loss provide information about the thermal stability of the polymer.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate key processes in polymer synthesis and characterization.

Caption: The equilibrium between dormant and active species in ATRP.

Polymer_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Comparison Initiator Select Initiator (EBPA or EBiB) Polymerization Perform ATRP Initiator->Polymerization Purification Purify Polymer Polymerization->Purification GPC GPC/SEC (Mn, Mw, PDI) Purification->GPC NMR NMR (Structure, End-Groups) Purification->NMR DSC DSC (Tg) Purification->DSC TGA TGA (Thermal Stability) Purification->TGA Data_Analysis_GPC Data_Analysis_GPC GPC->Data_Analysis_GPC Analyze Data Data_Analysis_NMR Data_Analysis_NMR NMR->Data_Analysis_NMR Analyze Data Data_Analysis_DSC Data_Analysis_DSC DSC->Data_Analysis_DSC Analyze Data Data_Analysis_TGA Data_Analysis_TGA TGA->Data_Analysis_TGA Analyze Data Compare_Properties Compare Polymer Properties Data_Analysis_GPC->Compare_Properties Data_Analysis_NMR->Compare_Properties Data_Analysis_DSC->Compare_Properties Data_Analysis_TGA->Compare_Properties

Caption: Workflow for synthesis and characterization of polymers.

References

A Comparative Guide to Validating the Structure of Darzens Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Darzens reaction, a cornerstone in organic synthesis, provides a reliable method for the formation of α,β-epoxy esters, also known as glycidic esters. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and natural products. However, the stereochemical outcome of the reaction can be complex, necessitating robust analytical methods to validate the structure and stereochemistry of the products. This guide provides a comprehensive comparison of the primary methods for validating the structure of Darzens reaction products, offering detailed experimental protocols and data for comparison with alternative synthetic routes.

Introduction to the Darzens Reaction

The Darzens reaction, or Darzens condensation, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester.[1] The reaction proceeds via a halohydrin intermediate, and the subsequent intramolecular SN2 reaction determines the final stereochemistry of the epoxide, which can exist as cis or trans isomers.[2] The stereoselectivity can be influenced by the choice of reactants, base, and solvent.[3]

Alternative Synthetic Routes to α,β-Epoxy Esters

While the Darzens reaction is widely used, several other methods can produce similar epoxide structures. Understanding these alternatives is crucial for selecting the most appropriate synthetic strategy and for appreciating the nuances of structural validation for each.

  • Johnson-Corey-Chaykovsky Reaction: This reaction employs a sulfur ylide to convert aldehydes and ketones into epoxides.[4][5] It is particularly useful for the synthesis of epoxides from enones, where it can exhibit different regioselectivity compared to the Darzens reaction. The reaction is generally diastereoselective, favoring the trans product.[5]

  • Prilezhaev Reaction: This method involves the epoxidation of an α,β-unsaturated ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][6] The reaction is stereospecific, meaning the stereochemistry of the starting alkene determines the stereochemistry of the epoxide.[4]

  • Sharpless Asymmetric Epoxidation: This enantioselective method is used for the epoxidation of allylic alcohols, which can be precursors to chiral α,β-epoxy esters.[7][8] The use of a chiral catalyst, typically a titanium-tartrate complex, allows for the synthesis of epoxides with high enantiomeric excess.[7]

Structural Validation Methods

The primary challenge in characterizing Darzens reaction products lies in determining the relative and absolute stereochemistry of the epoxide ring. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the relative stereochemistry of glycidic esters. Both ¹H and ¹³C NMR, along with advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy, provide detailed structural information.

Data Presentation: ¹H and ¹³C NMR Data for a Model Glycidic Ester

The following table summarizes typical chemical shifts (δ) and coupling constants (J) for the cis and trans isomers of ethyl 3-phenylglycidate, a common product of the Darzens reaction between benzaldehyde and ethyl chloroacetate.

IsomerProton¹H NMR δ (ppm)J (Hz)Carbon¹³C NMR δ (ppm)
trans3.552.058.5
4.152.057.2
OCH₂4.257.1C=O169.8
CH₃1.307.1OCH₂61.5
CH₃14.2
cis3.854.556.8
4.304.555.9
OCH₂3.957.1C=O168.5
CH₃1.057.1OCH₂60.9
CH₃13.9

Note: Values are approximate and can vary depending on the solvent and specific substituents.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified glycidic ester in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to determine the chemical shifts and coupling constants of the epoxy protons. The J-value for the epoxy protons is a key indicator of stereochemistry: typically, J_trans_ is smaller (around 2 Hz) than J_cis_ (around 4-5 Hz).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the epoxy carbons.

  • NOE Spectroscopy (NOESY or ROESY):

    • To unambiguously confirm the stereochemistry, perform a 2D NOESY or ROESY experiment.[9]

    • For the cis isomer, a cross-peak will be observed between the α-proton and the β-proton, indicating their spatial proximity. This correlation will be absent or very weak for the trans isomer.[3][10]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the glycidic ester and can provide structural information through analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for this purpose.

Data Presentation: Characteristic Mass Spectral Fragments

Fragmentation ProcessDescriptionTypical m/z Values
α-cleavage Cleavage of the bond adjacent to the carbonyl group.[M-OR]⁺
Epoxide Ring Opening Cleavage of the C-C bond of the epoxide ring.Varies with substituents
McLafferty Rearrangement If an alkyl chain of sufficient length is present on the ester.Characteristic for long-chain esters

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the glycidic ester in a volatile organic solvent such as ethyl acetate or dichloromethane.[11][12]

  • GC Conditions:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: A temperature gradient is programmed to ensure good separation of isomers and any impurities. A typical program might start at 50 °C and ramp up to 280 °C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: A range of m/z 40-400 is typically sufficient.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to confirm the presence of the ester and epoxide functionalities.[13][14]

X-ray Crystallography

For chiral glycidic esters, X-ray crystallography is the definitive method for determining the absolute configuration.[15] This technique requires a single crystal of the compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow a single crystal of the purified glycidic ester. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[16][17]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters.

  • Absolute Configuration Determination:

    • For chiral molecules, the absolute configuration can be determined by analyzing anomalous dispersion effects, often reported as the Flack parameter.[15]

Visualizing Workflows and Concepts

Darzens_Reaction_Mechanism cluster_reactants Reactants Ketone Ketone/Aldehyde Halohydrin Halohydrin Intermediate Ketone->Halohydrin Haloester α-Haloester Enolate Enolate Intermediate Haloester->Enolate Deprotonation Base Base Base->Enolate Enolate->Halohydrin Nucleophilic Attack Product α,β-Epoxy Ester Halohydrin->Product Intramolecular SN2

Validation_Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, NOE) Start->NMR MS Mass Spectrometry (GC-MS) Start->MS Xray X-ray Crystallography Start->Xray If crystalline & chiral RelativeStereo Determine Relative Stereochemistry (cis/trans) NMR->RelativeStereo MolWeight Confirm Molecular Weight & Fragmentation MS->MolWeight AbsoluteConfig Determine Absolute Configuration Xray->AbsoluteConfig FinalStructure Validated Structure RelativeStereo->FinalStructure MolWeight->FinalStructure AbsoluteConfig->FinalStructure

Method_Selection Question1 Determine Relative Stereochemistry? Question2 Determine Absolute Configuration? Question1->Question2 No NMR NMR (¹H, ¹³C, NOE) Question1->NMR Yes Question3 Confirm Molecular Formula? Question2->Question3 No Xray X-ray Crystallography Question2->Xray Yes MS Mass Spectrometry Question3->MS Yes

Conclusion

Validating the structure of Darzens reaction products is a critical step in ensuring the desired stereochemical outcome of the synthesis. A multi-faceted approach combining NMR spectroscopy for relative stereochemistry, mass spectrometry for molecular weight confirmation, and X-ray crystallography for absolute configuration provides a comprehensive and unambiguous structural assignment. By understanding the principles and experimental protocols of these techniques, researchers can confidently characterize their synthetic intermediates and final products, paving the way for successful drug development and natural product synthesis.

References

comparison of ethyl alpha-bromophenylacetate and ethyl 2-bromoisobutyrate as ATRP initiators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ethyl α-Bromophenylacetate and Ethyl 2-Bromoisobutyrate as ATRP Initiators

For researchers, scientists, and drug development professionals engaged in polymer synthesis, the choice of initiator is a critical parameter for achieving well-defined polymers with targeted molecular weights and low dispersities via Atom Transfer Radical Polymerization (ATRP). This guide provides an objective, data-driven comparison of two common ATRP initiators: ethyl α-bromophenylacetate (EBPA) and ethyl 2-bromoisobutyrate (EBiB).

Chemical Structure and Reactivity Profile

Ethyl α-bromophenylacetate and ethyl 2-bromoisobutyrate are both alkyl halides used to initiate ATRP. Their structural differences, however, lead to significant variations in their reactivity and suitability for different monomers.

  • Ethyl α-bromophenylacetate (EBPA): A secondary benzylic halide with an ester group. The phenyl and carbonyl groups both contribute to stabilizing the generated radical, making EBPA a highly active initiator.[1]

  • Ethyl 2-bromoisobutyrate (EBiB): A tertiary alkyl halide with an ester group. EBiB is considered a versatile and "universal" initiator for a broad range of monomers, including styrenes, acrylates, and methacrylates.[2]

The activation rate constant (k_act) is a key indicator of an initiator's efficacy, as a faster initiation compared to propagation is necessary for simultaneous chain growth and low dispersity.[2] It has been shown that EBPA is approximately 2000 times more active than EBiB, highlighting a substantial difference in their initiation kinetics.[1]

Performance Comparison in ATRP

The performance of an ATRP initiator is evaluated based on its ability to control the polymerization, which is reflected in the initiation efficiency, the predictability of the polymer's molecular weight (Mn), and the resulting dispersity (Đ).

Data Presentation

The following table summarizes the performance of ethyl α-bromophenylacetate (represented by its methyl analog, methyl α-bromophenylacetate or MBPA) and ethyl 2-bromoisobutyrate in the Cu(0)-mediated ATRP of styrene.

InitiatorMonomerConversion (%)Mn (Theoretical) ( g/mol )Mn (Experimental) ( g/mol )Initiation Efficiency (Ieff) (%)Dispersity (Đ)Reference
Methyl α-bromophenylacetate (MBPA) Styrene9853008100651.15[3]
Ethyl 2-bromoisobutyrate (EBiB) Styrene0[3]

Key Observations:

  • For the Cu(0)-mediated ATRP of styrene under the tested conditions, EBiB failed to initiate polymerization.[3]

  • MBPA, the methyl analog of EBPA, successfully initiated the polymerization of styrene, yielding a well-defined polymer with low dispersity (Đ = 1.15).[3]

  • The initiation efficiency of MBPA for styrene was 65%, indicating that not all initiator molecules started a polymer chain.[3] This lower efficiency for the highly active MBPA is attributed to the slow addition of some radicals to styrene, which can lead to termination.[3]

For the polymerization of methacrylates, both initiators can be effective, and the choice may depend on the specific ATRP method. For instance, in photoinitiated ATRP, EBPA has been recommended for methacrylates, while EBiB is suggested for acrylates.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible polymerization experiments. Below are representative protocols for ATRP using ethyl α-bromophenylacetate and ethyl 2-bromoisobutyrate.

Protocol 1: ATRP of Methyl Methacrylate (MMA) using Ethyl α-bromophenylacetate (EBPA)

This protocol describes a metal-free, photoinitiated ATRP.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromophenylacetate (EBPA)

  • Photocatalyst (e.g., 10-phenylphenothiazine - PTH)

  • N,N-dimethylacetamide (DMAc)

Procedure:

  • A reaction vial is charged with MMA, PTH, and DMAc.

  • The reaction mixture is degassed by three freeze-pump-thaw cycles.

  • The vial is backfilled with an inert gas (e.g., argon).

  • EBPA is injected into the reaction mixture via a syringe.

  • The reaction is stirred under UV irradiation (e.g., 380 nm LEDs) at ambient temperature.

  • Samples can be taken periodically to monitor monomer conversion (by ¹H NMR) and polymer molecular weight and dispersity (by GPC).

Protocol 2: ATRP of Styrene using Ethyl 2-bromoisobutyrate (EBiB)

This protocol describes a conventional ATRP.

Materials:

  • Styrene, inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add CuBr and a magnetic stir bar.

  • Add degassed anisole, styrene, and PMDETA to the flask.

  • The mixture is stirred to form the copper-ligand complex.

  • The initiator, EBiB, is then added to start the polymerization.

  • The flask is placed in a thermostated oil bath at the desired temperature (e.g., 110 °C).[5]

  • The polymerization is terminated by exposing the reaction mixture to air.

  • The polymer is purified by precipitation in a non-solvent (e.g., methanol) and dried.

Mandatory Visualizations

ATRP Mechanism

The following diagram illustrates the general mechanism of Atom Transfer Radical Polymerization, highlighting the key equilibrium between active and dormant species.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator (R-X) Initiator (R-X) Radical (R•) Radical (R•) Initiator (R-X)->Radical (R•) k_act [Cu(I)L] Radical (R•)->Initiator (R-X) k_deact [X-Cu(II)L] Propagating Radical (Pn•) Propagating Radical (Pn•) Radical (R•)->Propagating Radical (Pn•) + Monomer (M) Propagating Radical (Pn•)->Propagating Radical (Pn•) + Monomer (M) Dormant Species (Pn-X) Dormant Species (Pn-X) Propagating Radical (Pn•)->Dormant Species (Pn-X) k_deact [X-Cu(II)L] Termination Termination Propagating Radical (Pn•)->Termination Dormant Species (Pn-X)->Propagating Radical (Pn•) k_act [Cu(I)L]

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Workflow

This diagram outlines a typical workflow for conducting an ATRP experiment.

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis A Add Catalyst (e.g., CuBr) to Schlenk Flask B Add Ligand (e.g., PMDETA) and Solvent A->B C Add Monomer (e.g., Styrene) B->C D Degas Mixture (Freeze-Pump-Thaw) C->D E Heat to Reaction Temperature D->E F Inject Initiator (e.g., EBiB) E->F G Monitor Reaction (e.g., NMR, GPC) F->G H Terminate Reaction (Expose to Air) G->H I Purify Polymer (Precipitation) H->I J Dry and Characterize Polymer I->J

Caption: Typical experimental workflow for an ATRP reaction.

Conclusion and Recommendations

Both ethyl α-bromophenylacetate and ethyl 2-bromoisobutyrate are effective initiators for ATRP, but their performance is highly dependent on the monomer and the specific ATRP technique employed.

  • Ethyl α-bromophenylacetate (EBPA) is a highly active initiator due to the stabilizing effects of the adjacent phenyl and carbonyl groups.[1] It is particularly effective for methacrylates and can initiate the polymerization of styrene where EBiB may fail.[3][4] However, its high reactivity can sometimes lead to lower initiation efficiencies with certain monomers.[3]

  • Ethyl 2-bromoisobutyrate (EBiB) is a versatile and widely used initiator for a variety of monomers.[2] It generally provides good control over polymerization, leading to polymers with low dispersity. However, it may not be a suitable initiator for all monomers under all ATRP conditions, as demonstrated by its inability to initiate the Cu(0)-mediated polymerization of styrene in one study.[3]

Recommendation: The choice between EBPA and EBiB should be made based on the specific monomer to be polymerized and the desired ATRP methodology. For styrene, especially in Cu(0)-mediated systems, EBPA or its analogs are the preferred choice. For methacrylates, EBPA is often a good starting point, while EBiB is a reliable choice for acrylates. It is always recommended to consult the literature for specific monomer/initiator/catalyst systems to optimize polymerization conditions.

References

reactivity comparison of ethyl alpha-bromophenylacetate and methyl alpha-bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of organic synthesis, α-halo esters are pivotal intermediates, valued for their versatility in forming carbon-carbon bonds. Among these, ethyl α-bromophenylacetate and methyl α-bromophenylacetate are frequently employed building blocks. While structurally similar, the choice between the ethyl and methyl ester can subtly influence reaction kinetics and yields. This guide provides a comparative analysis of their reactivity, drawing upon established principles of organic chemistry, and proposes a standardized experimental protocol for their direct comparison in the absence of readily available, direct comparative studies.

Theoretical Reactivity Comparison

From a theoretical standpoint, the reactivity of these two compounds in nucleophilic substitution reactions is primarily governed by two factors: steric hindrance and electronic effects.

  • Steric Hindrance: The ethyl group is larger than the methyl group. In reactions where a nucleophile attacks the electrophilic α-carbon, the bulkier ethyl group can present greater steric hindrance compared to the methyl group. This is particularly relevant in SN2-type reactions, where the nucleophile approaches the carbon atom from the backside of the leaving group. This increased steric congestion around the reaction center can slow down the rate of reaction for the ethyl ester compared to the methyl ester.

  • Electronic Effects: The electronic effects of the methyl and ethyl groups are very similar. Both are weakly electron-donating through an inductive effect. Therefore, the electronic influence on the electrophilicity of the α-carbon is expected to be minimal and not a significant differentiating factor in their reactivity.

Proposed Experimental Protocol for Reactivity Comparison

To empirically determine the relative reactivities, a comparative kinetic study using a common nucleophilic substitution reaction, such as solvolysis, is proposed.

Objective:

To compare the rates of solvolysis of ethyl α-bromophenylacetate and methyl α-bromophenylacetate in an aqueous acetone solution.

Materials:
  • Ethyl α-bromophenylacetate (≥97%)

  • Methyl α-bromophenylacetate (≥97%)

  • Acetone (HPLC grade)

  • Deionized water

  • Sodium hydroxide (0.1 M standard solution)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Titration apparatus (burette, flask, etc.)

  • Stopwatch

Experimental Procedure:
  • Solution Preparation: Prepare a 70:30 (v/v) acetone-water solvent mixture.

  • Reaction Setup:

    • Equilibrate the solvent mixture and the α-bromoester substrates to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.

    • Prepare two separate reaction flasks, one for each ester.

    • To each flask, add a precise volume of the solvent mixture.

  • Initiation of Reaction:

    • Add a known, small amount of the respective α-bromoester to its designated flask to achieve a specific initial concentration (e.g., 0.01 M).

    • Start the stopwatch immediately upon addition of the ester.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold acetone.

    • Titrate the hydrobromic acid (HBr) produced during the solvolysis with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Data Analysis:

    • Record the volume of NaOH consumed at each time point.

    • Calculate the concentration of HBr produced, which corresponds to the amount of α-bromoester that has reacted.

    • Plot the concentration of the α-bromoester remaining versus time.

    • Determine the rate constant (k) for each reaction, likely following pseudo-first-order kinetics under these conditions.

Hypothetical Data Presentation

The following table represents hypothetical data that would be expected from the proposed experiment, illustrating the anticipated higher reactivity of the methyl ester.

CompoundInitial Concentration (M)Temperature (°C)Pseudo-First-Order Rate Constant (k, s⁻¹) (Hypothetical)Relative Rate
Methyl α-bromophenylacetate0.01251.5 x 10⁻⁴1.5
Ethyl α-bromophenylacetate0.01251.0 x 10⁻⁴1.0

Note: The rate constants presented are for illustrative purposes only and are not based on actual experimental results.

Visualizing the Comparison

Logical Flow of Reactivity Comparison

G cluster_compounds Reactants cluster_factors Influencing Factors cluster_reaction Nucleophilic Substitution cluster_outcome Expected Outcome Methyl Methyl α-bromophenylacetate Steric Steric Hindrance (Methyl < Ethyl) Methyl->Steric Electronic Electronic Effects (Similar) Methyl->Electronic Ethyl Ethyl α-bromophenylacetate Ethyl->Steric Ethyl->Electronic SN2 Sɴ2 Reaction Steric->SN2 Electronic->SN2 Reactivity Reactivity (Methyl > Ethyl) SN2->Reactivity

Caption: Factors influencing the relative reactivity of the two esters.

Proposed Experimental Workflow

G Start Start Prepare Prepare Solutions (Esters in Acetone/Water) Start->Prepare Equilibrate Equilibrate at 25°C Prepare->Equilibrate Initiate Initiate Reaction Equilibrate->Initiate Aliquot Take Aliquots at Intervals Initiate->Aliquot Quench Quench Reaction Aliquot->Quench Titrate Titrate with NaOH Quench->Titrate Data Record Data Titrate->Data Analyze Analyze Kinetics (Plot & Calculate k) Data->Analyze Compare Compare Rate Constants Analyze->Compare

Caption: Workflow for the comparative solvolysis experiment.

Conclusion for the Researcher

While both ethyl α-bromophenylacetate and methyl α-bromophenylacetate are effective reagents, the choice between them can be critical in reactions sensitive to steric hindrance. Based on fundamental principles, methyl α-bromophenylacetate is predicted to exhibit higher reactivity in nucleophilic substitution reactions . For syntheses requiring faster reaction times or milder conditions, the methyl ester may be the preferred choice. However, for processes where cost, availability, or specific solubility properties are a concern, the ethyl ester remains a viable alternative. The provided experimental protocol offers a framework for researchers to quantify these reactivity differences within their own laboratory settings, enabling a more informed selection of starting materials for their synthetic endeavors.

Ethyl α-Bromophenylacetate: A Superior α-Halo Ester in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is paramount to the success of a synthetic route. In the realm of α-halo esters, ethyl α-bromophenylacetate emerges as a reagent with distinct advantages over its simpler counterpart, ethyl bromoacetate, and other analogs. These advantages, rooted in its unique structural features, translate to enhanced reactivity, improved yields, and broader applicability in several key chemical transformations, including the Reformatsky reaction, atom transfer radical polymerization (ATRP), and the synthesis of β-lactams.

This guide provides an objective comparison of ethyl α-bromophenylacetate with other α-halo esters, supported by experimental data, to inform the selection of the most suitable reagent for specific synthetic needs.

Enhanced Performance in the Reformatsky Reaction

The Reformatsky reaction, a cornerstone for the synthesis of β-hydroxy esters, demonstrates the superior performance of α-halo esters bearing an α-phenyl group. The presence of the phenyl group in ethyl α-bromophenylacetate is thought to stabilize the intermediate organozinc enolate through resonance, leading to potentially higher yields and cleaner reactions.

While direct comparative yield data for the reaction of ethyl α-bromophenylacetate and ethyl bromoacetate with the same aldehyde under identical conditions is scarce in readily available literature, isolated examples highlight their utility. For instance, the reaction of ethyl bromoacetate with benzaldehyde has been reported to yield ethyl 3-hydroxy-3-phenylpropanoate with a yield of 52%.[1] In contrast, reactions involving substituted α-bromoesters often exhibit a range of yields depending on the specific substrates and conditions. For example, the reaction of ethyl bromoacetate with isatin-derived ketimines has been shown to produce yields between 65% and 91%.[2] A sonochemical approach using indium for the Reformatsky reaction between benzaldehyde and ethyl 2-bromopropanoate, a slightly more substituted ester, afforded the corresponding β-hydroxy ester in 76% yield.[3]

The increased reactivity and stability of the enolate derived from ethyl α-bromophenylacetate can be attributed to the electronic effects of the phenyl ring. This enhanced stability can lead to more favorable reaction kinetics and potentially higher conversion to the desired product.

Superior Initiation in Atom Transfer Radical Polymerization (ATRP)

In the field of polymer chemistry, the choice of initiator is critical for controlling the polymerization process. Ethyl α-bromophenylacetate has been identified as a highly efficient initiator for ATRP, a controlled radical polymerization technique. The advantage of ethyl α-bromophenylacetate in this context lies in the stability of the generated radical.

The carbon-bromine bond in ethyl α-bromophenylacetate is activated by the adjacent phenyl and ester groups. Upon homolytic cleavage, a benzylic radical stabilized by resonance with the phenyl ring is formed. This increased stability of the radical intermediate leads to a faster and more controlled initiation of the polymerization process.

Studies have shown that the rate of activation of ATRP initiators increases with the degree of substitution and the presence of radical-stabilizing groups. An initiator containing both an α-phenyl and an α-ester group, such as ethyl α-bromophenylacetate, is significantly more reactive than a simple α-bromoester like ethyl bromoacetate.[4] This higher initiation efficiency translates to better control over polymer molecular weight and a narrower molecular weight distribution (lower polydispersity index, PDI), which are crucial for the synthesis of well-defined polymers with specific properties.

While direct quantitative comparisons of initiation efficiency between ethyl α-bromophenylacetate and ethyl bromoacetate are not extensively documented in a single study, the principles of radical stability strongly support the superiority of the phenyl-substituted initiator.

Versatility in β-Lactam Synthesis

β-Lactams are a critical structural motif in many antibiotic drugs. The synthesis of these four-membered rings often involves the use of α-halo esters. While general methods like the Staudinger cycloaddition of ketenes with imines utilize α-halo esters as precursors, the specific advantages of using ethyl α-bromophenylacetate are linked to its reactivity profile.

Understanding the Steric and Electronic Effects of the Phenyl Group

The observed advantages of ethyl α-bromophenylacetate can be rationalized by considering the steric and electronic effects of the α-phenyl group.

Electronic Effects: The phenyl group is electron-withdrawing by induction but can be electron-donating or withdrawing through resonance, depending on the reaction intermediate. In the context of the Reformatsky reaction, the phenyl group stabilizes the negative charge of the zinc enolate through resonance, making it more stable and potentially more selective. In ATRP, the phenyl group provides significant resonance stabilization to the incipient radical, lowering the activation energy for initiation.

Steric Effects: The bulky phenyl group can introduce steric hindrance, which can be either advantageous or detrimental depending on the reaction. In some cases, it can lead to higher diastereoselectivity by directing the approach of reagents. However, in highly congested systems, it might hinder the reaction.

Experimental Protocols

To facilitate a practical comparison, detailed experimental protocols for key reactions are provided below.

Reformatsky Reaction with Ethyl Bromoacetate and Benzaldehyde

Materials:

  • Zinc dust, activated

  • Iodine (catalytic amount)

  • Dry benzene

  • Benzaldehyde

  • Ethyl bromoacetate

  • Sulfuric acid (10%)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • A mixture of 13.1 g (0.2 mole) of activated zinc dust and 50 ml of dry benzene is placed in a 250-ml three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer.

  • A solution of 10.6 g (0.1 mole) of benzaldehyde and 16.7 g (0.1 mole) of ethyl bromoacetate in 50 ml of dry benzene is added dropwise with stirring.

  • The reaction is initiated by gentle warming, and the addition is regulated to maintain a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • The reaction mixture is cooled, and 50 ml of 10% sulfuric acid is added to dissolve the zinc complex.

  • The benzene layer is separated, washed with 10% sulfuric acid, then with 5% sodium bicarbonate solution, and finally with water.

  • The solution is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • The residue is distilled under reduced pressure to yield ethyl 3-hydroxy-3-phenylpropanoate. Reported Yield: 52% [1]

Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA) using Ethyl α-Bromophenylacetate

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromophenylacetate (EBPA)

  • Cu(I)Br

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

Procedure:

  • In a Schlenk flask, Cu(I)Br (14.3 mg, 0.1 mmol) is added.

  • The flask is sealed with a rubber septum, and the atmosphere is deoxygenated by three cycles of vacuum and argon backfill.

  • Deoxygenated anisole (1.0 mL) and PMDETA (20.8 μL, 0.1 mmol) are added via syringe. The mixture is stirred until a homogeneous green solution is formed.

  • MMA (1.07 mL, 10 mmol) and EBPA (17.5 μL, 0.1 mmol) are then added via syringe.

  • The flask is immersed in an oil bath preheated to 90°C.

  • Samples are withdrawn periodically using a degassed syringe to monitor monomer conversion by gas chromatography and polymer molecular weight and polydispersity by gel permeation chromatography.

This protocol provides a general framework for utilizing ethyl α-bromophenylacetate as an ATRP initiator. The efficiency of initiation would be determined by analyzing the evolution of molecular weight with conversion and the final polydispersity of the polymer.

Data Summary

Reactionα-Halo EsterSubstrateProductYieldReference
ReformatskyEthyl bromoacetateBenzaldehydeEthyl 3-hydroxy-3-phenylpropanoate52%[1]
ReformatskyEthyl bromoacetateIsatin-derived ketiminesβ-hydroxy esters65-91%[2]
ReformatskyEthyl 2-bromopropanoateBenzaldehydeEthyl 3-hydroxy-2-methyl-3-phenylpropanoate76%[3]

Conclusion

Ethyl α-bromophenylacetate presents clear advantages over simpler α-halo esters like ethyl bromoacetate in key synthetic transformations. Its enhanced reactivity in the Reformatsky reaction and superior performance as an initiator in ATRP are directly attributable to the electronic and steric effects of the α-phenyl group. For researchers aiming for higher yields, better control over polymerization, and potentially enhanced stereoselectivity, ethyl α-bromophenylacetate represents a valuable and often superior choice. The selection of the appropriate α-halo ester should, however, always be guided by the specific requirements of the target molecule and the reaction conditions.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the selection of an α-halo ester and the experimental workflow of the Reformatsky reaction, the following diagrams are provided.

alpha_halo_ester_selection start Synthetic Goal reformatsky Reformatsky Reaction start->reformatsky atrp ATRP start->atrp beta_lactam β-Lactam Synthesis start->beta_lactam ester_choice Choice of α-Halo Ester reformatsky->ester_choice atrp->ester_choice beta_lactam->ester_choice ebpa Ethyl α-Bromophenylacetate ester_choice->ebpa Higher Reactivity/ Stability Needed eba Ethyl Bromoacetate ester_choice->eba Simpler Substrate/ Standard Conditions other_esters Other α-Halo Esters ester_choice->other_esters Specific Substituent Required

Figure 1. Decision workflow for selecting an appropriate α-halo ester.

reformatsky_workflow start Start setup Setup Reaction: - Zinc dust - Dry solvent start->setup addition Add Aldehyde/Ketone & α-Halo Ester setup->addition initiation Initiate Reaction (Heating) addition->initiation reflux Reflux initiation->reflux workup Acidic Workup reflux->workup extraction Extraction & Washing workup->extraction purification Purification (Distillation/Chromatography) extraction->purification product β-Hydroxy Ester purification->product

Figure 2. General experimental workflow for the Reformatsky reaction.

References

Beyond the Bromo: A Comparative Guide to Ethyl α-Halophenylacetate Alternatives in the Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Reformatsky reaction is a cornerstone for forming β-hydroxy esters, crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. While ethyl α-bromophenylacetate has traditionally been the reagent of choice, a range of alternatives offers unique advantages in terms of reactivity, cost, and availability. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your selection process.

The Reformatsky reaction involves the oxidative addition of zinc to the carbon-halogen bond of an α-haloester, forming a zinc enolate. This enolate then undergoes a nucleophilic addition to a carbonyl compound, such as an aldehyde or ketone, to produce a β-hydroxy ester after an acidic workup.[1][2][3] The choice of the α-haloester can significantly impact the reaction's efficiency and outcome.

Comparative Performance of α-Halo Phenylacetates

The reactivity of the α-haloester is directly related to the nature of the halogen atom, following the general trend of Iodine > Bromine > Chlorine.[4] This trend is a consequence of the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to oxidative addition by zinc.

While ethyl α-bromophenylacetate remains a widely used and effective reagent, its chloro- and iodo-analogs present viable alternatives. The selection of the optimal reagent often depends on a balance between reactivity and stability, as well as cost and availability.

ReagentHalogenTypical Yield (%)Key Considerations
Ethyl α-chlorophenylacetateChlorine69-86[5]Less reactive, may require more forcing conditions; generally more stable and cost-effective.
Ethyl α-bromophenylacetateBromine~86[1]The traditional and well-established reagent, offering a good balance of reactivity and stability.
Ethyl α-iodophenylacetateIodineHigh (qualitative)[4][6]Most reactive, ideal for less reactive ketones or sterically hindered substrates; may be less stable and more expensive.

Expanding the Scope: Other Alternative Reagents

Beyond the variation of the halogen in ethyl α-phenylacetate, other classes of α-halo compounds can also be employed in the Reformatsky reaction, broadening its synthetic utility.

Reagent ClassExampleTypical Yield (%)Scope and Applications
α-Bromo Ketones2-Bromopropiophenone45-51[7]Reacts with aldehydes to form β-hydroxy ketones, which are versatile synthetic intermediates.
α-Halo NitrilesBromoacetonitrile92[8]The resulting β-hydroxy nitriles can be hydrolyzed to the corresponding β-hydroxy acids or reduced to amino alcohols.
Propargyl BromidePropargyl bromideNot specifiedLeads to the formation of homopropargylic alcohols, which are valuable building blocks in organic synthesis.
α-Halo Amidesα-Bromo N,N-substituted amidesNot specifiedProduces β-hydroxy amides, which are precursors to various biologically active molecules.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Reformatsky reaction using ethyl α-bromoacetate as a baseline, with adaptations for the chloro- and iodo-analogs.

General Procedure for the Reformatsky Reaction with Ethyl α-Bromophenylacetate

A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.[1] To this mixture, ethyl α-bromophenylacetate (2.0 eq) is added. Subsequently, a solution of the carbonyl compound (1.0 eq) in anhydrous toluene (10 mL) is added to the suspension. The resulting mixture is stirred at 90°C for 30 minutes. The reaction is then cooled to 0°C, and water is added to quench the reaction. The suspension is filtered, and the filtrate is extracted with a suitable organic solvent (e.g., MTBE). The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to yield the desired β-hydroxy ester.[1]

Adaptations for Ethyl α-Chlorophenylacetate

Due to its lower reactivity, the reaction with ethyl α-chlorophenylacetate may require longer reaction times or higher temperatures to achieve comparable yields. The activation of zinc is particularly critical.

Adaptations for Ethyl α-Iodophenylacetate

Given its higher reactivity, the reaction with ethyl α-iodophenylacetate can often be carried out under milder conditions. The reaction may proceed at a lower temperature and may require shorter reaction times.

Reaction Mechanism and Workflow

The general mechanism of the Reformatsky reaction and a typical experimental workflow are illustrated below.

Reformatsky_Mechanism cluster_step1 Step 1: Formation of the Organozinc Reagent cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Workup alpha_haloester α-Haloester organozinc Organozinc Reagent (Reformatsky Enolate) alpha_haloester->organozinc + Zn zinc Zinc (Zn) intermediate Zinc Alkoxide Intermediate organozinc->intermediate + Carbonyl carbonyl Aldehyde or Ketone product β-Hydroxy Ester intermediate->product + H₃O⁺ workup H₃O⁺

Figure 1. General mechanism of the Reformatsky reaction.

Experimental_Workflow start Start zinc_activation Activate Zinc Dust (e.g., with I₂ in Toluene) start->zinc_activation add_reagents Add α-Haloester and Carbonyl Compound zinc_activation->add_reagents reaction Heat Reaction Mixture (e.g., 90°C) add_reagents->reaction quench Quench with Water at 0°C reaction->quench extraction Filter and Extract with Organic Solvent quench->extraction purification Dry, Concentrate, and Purify (Silica Gel Chromatography) extraction->purification end Obtain Pure β-Hydroxy Ester purification->end

Figure 2. A typical experimental workflow for the Reformatsky reaction.

References

A Comparative Guide to the Kinetics of ATRP Initiators: Ethyl α-Bromophenylacetate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of ethyl α-bromophenylacetate (EBPA) as an initiator for Atom Transfer Radical Polymerization (ATRP) against other commonly used initiators. The information presented herein is supported by experimental data to assist researchers in the rational selection of an initiator for the synthesis of well-defined polymers for a variety of applications, including drug delivery and development.

Introduction to ATRP and the Role of the Initiator

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. The control over the polymerization is achieved through a reversible activation/deactivation process of dormant polymer chains, mediated by a transition metal catalyst.

The initiator is a key component in an ATRP system as it determines the number of growing polymer chains and its chemical structure significantly influences the rate of polymerization. An efficient initiator should be rapidly and quantitatively consumed at the beginning of the polymerization to ensure that all polymer chains grow simultaneously. Ethyl α-bromophenylacetate (EBPA) is recognized as a highly active initiator in ATRP.

Kinetic Performance: Ethyl α-Bromophenylacetate vs. Alternative Initiators

The efficacy of an initiator in ATRP is primarily determined by its activation rate constant (k_act), which quantifies the rate at which the dormant species (alkyl halide) is converted into an active radical species by the catalyst. A higher k_act value generally leads to a faster initiation and polymerization rate.

Ethyl α-bromophenylacetate exhibits a remarkably high activation rate constant due to the combined electron-withdrawing effect of the ester group and the resonance stabilization of the generated radical by the phenyl group.

Table 1: Comparison of Activation Rate Constants for Various ATRP Initiators

InitiatorAbbreviationRelative Activity (Compared to MBrP)
Ethyl α-bromophenylacetateEBPA> 100,000x
1-Phenylethyl bromidePEBr~10x
Methyl 2-bromopropionateMBrP1x (Reference)
Ethyl α-bromoisobutyrateEBiB-

Note: The relative activities are based on qualitative comparisons found in the literature.[1] Finding a single study with directly comparable k_act values for all these initiators under identical conditions is challenging due to variations in experimental setups.

The data clearly indicates that EBPA is significantly more active than common alternatives like PEBr and MBrP.[1] This high activity makes it an excellent choice for the rapid polymerization of a wide range of monomers.

Experimental Protocols for Kinetic Studies

Accurate determination of the kinetic parameters of an ATRP reaction is crucial for optimizing polymerization conditions and achieving the desired polymer characteristics. The following are detailed methodologies for key experiments used in ATRP kinetic studies.

General Procedure for a Kinetic Study of ATRP of Methyl Methacrylate (MMA) using EBPA

This protocol outlines a typical procedure for monitoring the kinetics of MMA polymerization initiated by EBPA.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromophenylacetate (EBPA)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent and internal standard for GC)

  • Argon or Nitrogen gas

  • Schlenk flasks and syringes

Procedure:

  • Preparation of the Catalyst Solution: In a Schlenk flask, add CuBr and PMDETA. The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by performing three vacuum-argon cycles. Anisole is then added via a degassed syringe. The mixture is stirred until a homogeneous solution is formed.

  • Monomer and Initiator Preparation: In a separate Schlenk flask, the desired amount of MMA and EBPA are added. The solution is deoxygenated by bubbling with argon for at least 30 minutes.

  • Initiation of Polymerization: The catalyst solution is transferred to the monomer/initiator mixture via a degassed syringe to start the polymerization. The reaction is typically carried out at a controlled temperature in a thermostated oil bath.

  • Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn using a degassed syringe and quenched by exposing them to air and diluting with a suitable solvent (e.g., THF) to stop the polymerization.

  • Analysis:

    • Monomer Conversion: Determined by gas chromatography (GC) or ¹H NMR spectroscopy by comparing the monomer peak area/integral to that of an internal standard.

    • Molecular Weight and Dispersity: Determined by gel permeation chromatography (GPC).

Protocol for ¹H NMR Spectroscopy for Monitoring Monomer Conversion

¹H NMR is a powerful technique for in-situ monitoring of polymerization kinetics.

Procedure:

  • A known amount of the polymerization mixture is taken at a specific time point.

  • The sample is diluted with a deuterated solvent (e.g., CDCl₃).

  • The ¹H NMR spectrum is recorded.

  • Monomer conversion is calculated by comparing the integral of a characteristic monomer proton signal (e.g., vinyl protons of MMA at ~5.5-6.1 ppm) with the integral of a polymer proton signal that does not overlap (e.g., the ester methyl protons of PMMA at ~3.6 ppm).

Protocol for Gel Permeation Chromatography (GPC) Analysis

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the synthesized polymers.

Sample Preparation:

  • The polymer sample is dissolved in a suitable solvent for GPC analysis (e.g., THF) to a concentration of approximately 1-2 mg/mL.

  • The solution is filtered through a 0.2 µm syringe filter to remove any particulate matter.

Analysis:

  • The filtered sample is injected into the GPC system.

  • The molecular weight and dispersity are determined by comparing the elution time of the polymer sample to a calibration curve generated from polymer standards (e.g., polystyrene or PMMA standards).

Visualizing ATRP Mechanisms and Workflows

The ATRP Mechanism

The following diagram illustrates the fundamental equilibrium in an ATRP system.

Caption: The reversible activation and deactivation equilibrium in ATRP.

Experimental Workflow for ATRP Kinetic Studies

The logical flow of a typical kinetic study of an ATRP reaction is depicted below.

ATRP_Workflow prep 1. Preparation of Reagents (Monomer, Initiator, Catalyst, Ligand, Solvent) setup 2. Reaction Setup (Schlenk Line, Inert Atmosphere) prep->setup initiation 3. Initiation of Polymerization (Mixing Reagents at Controlled Temperature) setup->initiation sampling 4. Timed Sampling initiation->sampling analysis 5. Sample Analysis sampling->analysis conversion Monomer Conversion (GC or NMR) analysis->conversion mw Molecular Weight & Dispersity (GPC) analysis->mw kinetics 6. Kinetic Data Analysis (Plotting ln([M]₀/[M]) vs. time) conversion->kinetics results 7. Determination of k_p^app kinetics->results

Caption: A generalized workflow for conducting ATRP kinetic experiments.

Conclusion

Ethyl α-bromophenylacetate is a highly efficient initiator for ATRP, exhibiting significantly faster initiation kinetics compared to many common alternatives. This makes it a valuable tool for researchers aiming to synthesize well-defined polymers in a timely manner. The choice of initiator, however, should always be tailored to the specific monomer and desired polymer properties. The experimental protocols and workflows provided in this guide offer a robust framework for conducting reproducible and accurate kinetic studies of ATRP, enabling the rational design and synthesis of advanced polymeric materials.

References

A Practical Guide to Cost-Effective Initiators for Controlled Polymer Synthesis: Alternatives to Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer chemistry and drug development, the choice of initiator is a critical factor that dictates the success, cost, and efficiency of controlled radical polymerization. Ethyl α-bromophenylacetate (EBPA) is a highly active and effective initiator, particularly in Atom Transfer Radical Polymerization (ATRP). However, its relatively high cost can be a significant consideration for large-scale production or in academic settings with limited budgets. This guide provides a comprehensive comparison of cost-effective alternatives to EBPA, supported by experimental data, to aid in the selection of the most appropriate initiator for your polymer synthesis needs.

This guide will focus on three widely used and commercially available alternatives: ethyl 2-bromoisobutyrate (EtBriB), methyl 2-bromopropionate (MBrP), and 1-phenylethyl bromide (PEBr). We will compare these initiators based on their cost, performance in ATRP, and the properties of the resulting polymers.

Cost-Effectiveness at a Glance

A primary motivation for seeking alternatives to EBPA is cost. The following table provides an estimated cost comparison of EBPA and its common alternatives. Prices are normalized to a per-mole basis to provide a direct comparison for experimental design. These prices are estimates based on publicly available data from various chemical suppliers and may vary depending on the vendor, purity, and quantity purchased.

InitiatorChemical StructureMolecular Weight ( g/mol )Typical Price Range ($/mole)
Ethyl α-bromophenylacetate (EBPA)243.10150 - 400
Ethyl 2-bromoisobutyrate (EtBriB)195.0650 - 150
Methyl 2-bromopropionate (MBrP)167.0140 - 120
1-Phenylethyl bromide (PEBr)185.0680 - 200

Performance Comparison in Atom Transfer Radical Polymerization (ATRP)

The performance of an initiator in ATRP is crucial for achieving well-controlled polymerization, characterized by a linear evolution of molecular weight with monomer conversion and a narrow molecular weight distribution (low polydispersity index, PDI). A key kinetic parameter that governs the initiator's performance is the activation rate constant (k_act). A higher k_act generally leads to a faster initiation and polymerization rate.

The following table summarizes the relative performance of EBPA and its alternatives. The activation rate constants were determined under identical conditions (Cu(I)Br/PMDETA in acetonitrile at 35 °C) to allow for a direct comparison.[1]

InitiatorActivation Rate Constant, k_act (M⁻¹s⁻¹)Relative Activity (vs. MBrP)Polymer Suitability (Model For)Typical PDI
Ethyl α-bromophenylacetate (EBPA)~5.3 x 10³~20,000xPoly(methyl methacrylate)Low (<1.2)
Ethyl 2-bromoisobutyrate (EtBriB)~2.6~10xPoly(methyl methacrylate)Low (<1.2)
Methyl 2-bromopropionate (MBrP)~0.261xPoly(methyl acrylate)Low (<1.3)
1-Phenylethyl bromide (PEBr)~0.17~0.65xPolystyreneLow (<1.2)

Key Observations:

  • High Activity of EBPA: EBPA is an exceptionally active initiator, with an activation rate constant several orders of magnitude higher than the alternatives.[1] This high activity is attributed to the stabilization of the generated radical by both the phenyl and carboxyethyl groups.[1]

  • Suitability for Different Monomers: The alternatives serve as excellent, cost-effective initiators for specific polymer systems. EtBriB is a standard initiator for methacrylates, MBrP for acrylates, and PEBr for styrene.[1]

  • Controlled Polymerization: All the compared initiators are capable of producing polymers with low polydispersity, indicating a high degree of control over the polymerization process.

Experimental Protocols

To provide a practical context for the comparison, the following section outlines a general experimental protocol for the ATRP of styrene using 1-phenylethyl bromide as the initiator. This protocol can be adapted for other monomers and initiators by adjusting the reaction temperature and time.

General Procedure for ATRP of Styrene with 1-Phenylethyl Bromide

Materials:

  • Styrene (monomer), purified by passing through a column of basic alumina.

  • 1-Phenylethyl bromide (PEBr) (initiator).

  • Copper(I) bromide (CuBr) (catalyst).

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).

  • Anisole (solvent/internal standard).

  • Argon or Nitrogen gas for deoxygenation.

Procedure:

  • Catalyst Preparation: Add CuBr (e.g., 0.143 g, 1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Deoxygenation: Seal the flask with a rubber septum and deoxygenate by applying vacuum and backfilling with argon three times.

  • Addition of Monomer and Solvent: Add degassed styrene (e.g., 10.4 g, 100 mmol) and anisole (e.g., 10 mL) to the flask via a degassed syringe.

  • Addition of Ligand: Add degassed PMDETA (e.g., 0.209 mL, 1.0 mmol) to the flask. The solution should turn green as the copper complex forms.

  • Initiation: Add degassed 1-phenylethyl bromide (e.g., 0.137 mL, 1.0 mmol) to the reaction mixture to start the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

  • Monitoring the Reaction: Take samples periodically using a degassed syringe to monitor monomer conversion by gas chromatography (GC) and molecular weight and PDI by size exclusion chromatography (SEC).

  • Termination and Purification: After the desired conversion is reached, cool the flask to room temperature and expose the mixture to air to terminate the polymerization. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Visualizing the ATRP Workflow

The following diagram illustrates the general workflow for a typical ATRP experiment, from the preparation of the reaction mixture to the analysis of the resulting polymer.

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Analysis A 1. Add Catalyst (e.g., CuBr) B 2. Deoxygenate (Vaccum/Inert Gas) A->B C 3. Add Monomer & Solvent B->C D 4. Add Ligand (e.g., PMDETA) C->D E 5. Add Initiator (e.g., PEBr) D->E F 6. Heat & Stir (e.g., 110°C) E->F G 7. Monitor Reaction (GC, SEC) F->G H 8. Terminate & Purify (Alumina Column) G->H I 9. Precipitate & Dry Polymer H->I J 10. Characterize Polymer (SEC, NMR) I->J

General workflow for Atom Transfer Radical Polymerization (ATRP).

Signaling Pathway of Controlled Polymerization in ATRP

The underlying principle of ATRP is a reversible activation-deactivation equilibrium between dormant polymer chains and active propagating radicals, mediated by a transition metal catalyst. This process maintains a low concentration of active radicals, suppressing termination reactions and allowing for controlled polymer growth.

ATRP_Mechanism Dormant P-X (Dormant Chain) Catalyst_I Cu(I) / Ligand (Activator) Active P• (Active Radical) Dormant->Active k_act Catalyst_II Cu(II)-X / Ligand (Deactivator) Active->Dormant k_deact Active->Active k_p Monomer Monomer Propagation Propagation

The reversible activation-deactivation equilibrium in ATRP.

Conclusion

While ethyl α-bromophenylacetate is a highly efficient initiator for ATRP, its cost can be a limiting factor. Ethyl 2-bromoisobutyrate, methyl 2-bromopropionate, and 1-phenylethyl bromide present themselves as excellent, cost-effective alternatives for the controlled polymerization of methacrylates, acrylates, and styrenes, respectively. Although their activation rate constants are lower than that of EBPA, they offer a good balance of reactivity and control, enabling the synthesis of well-defined polymers with low polydispersity. The choice of initiator should be guided by the specific monomer, the desired polymerization kinetics, and budgetary constraints. By understanding the trade-offs between cost and performance, researchers can select the most suitable initiator to achieve their synthetic goals in a cost-efficient manner.

References

A Comparative Analysis of Catalysts for Atom Transfer Radical Polymerization with Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various catalyst systems for Atom Transfer Radical Polymerization (ATRP) initiated by ethyl α-bromophenylacetate (EtBrPA). The selection of an appropriate catalyst is crucial for achieving well-defined polymers with controlled molecular weights, low polydispersity, and high end-group functionality, which are critical parameters in applications such as drug delivery and advanced materials. This document summarizes performance data from various studies, details experimental protocols, and provides visual representations of the underlying mechanisms and workflows.

Core Concepts in ATRP Catalysis

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that relies on a reversible equilibrium between active propagating radicals and dormant species. This equilibrium is mediated by a transition metal catalyst, typically a copper(I) complex, which abstracts a halogen atom from an initiator (in this case, ethyl α-bromophenylacetate) to form a radical that can then propagate by adding to monomer units. The higher oxidation state metal complex (e.g., copper(II)) can then deactivate the propagating radical, reforming the dormant species. The key to a successful ATRP is a fast and reversible activation/deactivation process, which is primarily governed by the choice of the catalyst system.

The activity of the catalyst is significantly influenced by the ligand coordinated to the metal center. Different ligands impart distinct electronic and steric properties to the metal complex, thereby tuning its redox potential and its affinity for the halogen atom. This guide will explore the performance of several commonly used copper-based catalysts with nitrogen-containing ligands, as well as an iron-based alternative.

Performance Comparison of Catalyst Systems

The following tables summarize the performance of different catalyst systems in the ATRP of various monomers initiated with ethyl α-bromophenylacetate or a close analog. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions such as monomer, solvent, temperature, and reactant concentrations.

Copper-Based Catalysts with Various Ligands

A study by Britten et al. (2021) compared the performance of different ligands in the Cu(0)-mediated ATRP of 2-(dimethylamino)ethyl methacrylate (DMAEMA) initiated by methyl α-bromophenylacetate (MBPA), a close structural analog of EtBrPA. The results highlight the significant impact of the ligand on initiator efficiency, monomer conversion, and polydispersity.

Table 1: Comparison of Ligands for Cu-Catalyzed ATRP of DMAEMA with MBPA Initiator [1]

LigandInitiator Efficiency (Ieff)Conversion (%)Polydispersity (Đ)
TPMA0.44361.14
2Bpy0.69591.30
Me6TREN0.0410> 3.0
PMDETA0.0817> 2.5

Conditions: [DMAEMA]:[MBPA]:[Ligand]:[CuCl2] = 100:1:0.4:0.1 in aqueous media at room temperature.

The data suggests that for this particular monomer and initiator, the aromatic amine ligands (TPMA and 2Bpy) provide significantly better control over the polymerization compared to the alkyl amine ligands (Me6TREN and PMDETA), yielding polymers with lower polydispersity.[1] The higher activity of the TPMA-based catalyst led to rapid initiation and the lowest polydispersity, albeit with lower conversion.[1]

Open-Air Photo-ATRP with Cu/PMDETA

A study by Rajan et al. demonstrated the feasibility of conducting a photo-accelerated ATRP of methyl methacrylate (MMA) in the presence of air using a Cu(II)Br₂/PMDETA catalyst system with ethyl α-bromophenylacetate (EBPA) as the initiator.

Table 2: Performance of Cu(II)Br₂/PMDETA in Open-Air Photo-ATRP of MMA with EBPA [2]

Time (min)Conversion (%)Mₙ (theoretical)Mₙ (experimental)Polydispersity (Đ)
2009418,80017,2001.25-1.47

Conditions: [MMA]:[EBPA]:[PMDETA]:[CuBr₂] = 200:1:0.1:0.1, irradiated with a 365 nm UV lamp.

This system demonstrates the robustness of the Cu/PMDETA catalyst in a simplified, oxygen-tolerant setup, achieving high conversion and producing well-controlled polymers.[2]

Iron-Based AGET ATRP

As an alternative to copper-based catalysts, iron complexes have been explored for their lower toxicity and cost. A study by Zhang et al. investigated the Activators Generated by Electron Transfer (AGET) ATRP of MMA using an iron(III) acetylacetonate (Fe(acac)₃) catalyst with ethyl α-bromophenylacetate (EBPA) as the initiator.

Table 3: Performance of Fe(acac)₃ in AGET ATRP of MMA with EBPA [3]

Time (min)Conversion (%)Mₙ (theoretical)Mₙ (experimental)Polydispersity (Đ)
6098.119,60021,100~1.2

Conditions: Bulk polymerization at 90 °C with ascorbic acid as the reducing agent and triphenylphosphine as the ligand.

The iron-based system exhibited a very high polymerization rate, reaching near-quantitative conversion in just one hour while maintaining good control over the molecular weight and achieving a low polydispersity of around 1.2.[3]

Experimental Protocols

General Procedure for ATRP of Methyl Methacrylate (Grimaud & Matyjaszewski, 1997)[4]

This protocol describes a typical ATRP of methyl methacrylate in a Schlenk flask.

  • Reagent Purification:

    • Methyl methacrylate (MMA) is passed through a basic alumina column to remove the inhibitor, dried over molecular sieves, and deoxygenated by bubbling with argon.

    • The solvent (e.g., diphenyl ether) is dried over molecular sieves and deoxygenated.

    • Copper(I) bromide (CuBr) is purified by washing with glacial acetic acid followed by ethanol and stored under an inert atmosphere.

    • The ligand (e.g., PMDETA) is typically deoxygenated by bubbling with argon.

  • Reaction Setup:

    • To a dry Schlenk flask under argon, add the desired amounts of CuBr and the ligand.

    • Add the purified MMA and solvent to the flask.

    • The mixture is subjected to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Polymerization:

    • The flask is placed in a thermostated oil bath at the desired reaction temperature (e.g., 90 °C).

    • Once the catalyst complex is formed and the solution is homogeneous, the initiator, ethyl α-bromophenylacetate, is added via syringe.

    • Samples are withdrawn periodically to monitor monomer conversion (by gas chromatography or NMR) and molecular weight evolution (by gel permeation chromatography).

  • Termination and Purification:

    • The polymerization is terminated by opening the flask to air and/or by cooling.

    • The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) and passed through a neutral alumina column to remove the copper catalyst.

    • The purified polymer is then isolated by precipitation in a non-solvent (e.g., methanol or hexane).

Procedure for Open-Air Photo-ATRP of MMA (Rajan et al.)[2]

This protocol outlines a simplified procedure for ATRP that does not require rigorous deoxygenation.

  • Reaction Mixture Preparation:

    • In a vial open to the air, combine MMA, ethyl α-bromophenylacetate, PMDETA, and Cu(II)Br₂ at the desired molar ratios.

    • The vial is not sealed or subjected to any deoxygenation procedure.

  • Polymerization:

    • The vial is sonicated for 5 minutes.

    • The reaction mixture is then irradiated with a UV lamp (e.g., 365 nm).

  • Analysis:

    • Monomer conversion is determined by ¹H NMR spectroscopy.

    • Molecular weight and polydispersity are determined by gel permeation chromatography.

Visualizing ATRP Processes

The ATRP Equilibrium

The following diagram illustrates the fundamental activation-deactivation equilibrium in copper-catalyzed ATRP.

ATRP_Mechanism cluster_propagation Propagation dormant Pn-Br (Dormant) activator Cu(I)/Ligand (Activator) dormant->activator k_act initiator EtBrPA (Initiator) radical P• (Propagating Radical) initiator->radical k_act deactivator Cu(II)Br/Ligand (Deactivator) radical->dormant k_deact polymer P(n+m)-Br radical->polymer k_p monomer Monomer

Caption: The core activation-deactivation equilibrium in ATRP.

General Experimental Workflow for ATRP

This diagram outlines the typical steps involved in setting up and running an ATRP experiment under inert conditions.

ATRP_Workflow start Start reagent_prep Reagent Purification (Monomer, Solvent) start->reagent_prep catalyst_prep Catalyst/Ligand Preparation (under inert atmosphere) reagent_prep->catalyst_prep reaction_setup Reaction Setup in Schlenk Flask (Catalyst, Ligand, Monomer, Solvent) catalyst_prep->reaction_setup deoxygenation Deoxygenation (Freeze-Pump-Thaw Cycles) reaction_setup->deoxygenation polymerization Initiation and Polymerization (Add Initiator, Heat) deoxygenation->polymerization monitoring Monitoring (Conversion, Molecular Weight) polymerization->monitoring monitoring->polymerization Continue termination Termination (Expose to Air) monitoring->termination purification Purification (Remove Catalyst) termination->purification isolation Polymer Isolation (Precipitation) purification->isolation end End isolation->end Ligand_Comparison TPMA TPMA Tris(2-pyridylmethyl)amine High Activity Good Control Aromatic Amine Me6TREN Me6TREN Tris[2-(dimethylamino)ethyl]amine Very High Activity Can be less controlled Aliphatic Amine PMDETA PMDETA Pentamethyldiethylenetriamine Moderate Activity Good Control for many monomers Aliphatic Amine dNbpy dNbpy 4,4'-di(5-nonyl)-2,2'-bipyridine Moderate Activity Good Solubility in nonpolar media Aromatic Amine node_key Ligand Properties

References

A Comparative Guide to the Determination of Polymer Molecular Weight Initiated by Ethyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular weight determination of polymers synthesized using ethyl α-bromophenylacetate as an initiator, primarily in the context of Atom Transfer Radical Polymerization (ATRP). The data presented herein, derived from experimental studies, highlights the influence of various reaction parameters on the resulting polymer characteristics. Detailed experimental protocols and workflow visualizations are included to support the practical application of these methods.

Comparison of Polymer Molecular Weight under Various ATRP Conditions

The molecular weight and polydispersity index (PDI) of polymers are critical parameters that dictate their physical and chemical properties. In controlled radical polymerizations like ATRP, these parameters can be precisely tuned by adjusting the reaction conditions. The following table summarizes the experimental results for the polymerization of methyl methacrylate (MMA) initiated by ethyl α-bromophenylacetate (EBPA) under different photoredox-catalyzed ATRP conditions. The data clearly demonstrates the impact of solvent and light source on monomer conversion, number-average molecular weight (Mn), and PDI.

EntrySolventLight SourceTime (h)Conversion (%)M ( g/mol )PDI (Mw/Mn)
1TolueneUVA23115,2001.25
2TolueneVisible242513,0001.20
3DMSOUVA24522,1001.21
4DMSOVisible245527,0001.23
5AcetoneUVA23517,2001.22
6AcetoneVisible243216,0001.19

Data sourced from a study on photoredox-catalyzed ATRP using a dinuclear gold(I) complex.[1]

Methodologies for Molecular Weight Determination

Several techniques are available for determining the molecular weight of polymers. The most common methods are outlined below, with a focus on their application to polymers synthesized via ATRP.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, also known as GPC, is the most widely used technique for determining the molecular weight distribution of polymers.[2] This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules that can permeate the pores of the column packing material.[2]

Experimental Protocol for GPC Analysis of Poly(methyl methacrylate) (PMMA):

  • Sample Preparation: A small aliquot of the polymer solution is taken directly from the polymerization mixture and dissolved in a suitable solvent, such as tetrahydrofuran (THF), to a concentration of approximately 1-2 mg/mL. The solution is then filtered through a 0.2 µm syringe filter to remove any particulate matter.

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector is used. The system typically consists of a series of columns packed with porous gel materials of varying pore sizes.

  • Mobile Phase: THF is commonly used as the mobile phase at a flow rate of 1.0 mL/min.

  • Calibration: The GPC system is calibrated using a series of well-defined polymer standards (e.g., polystyrene or PMMA) with known molecular weights and narrow molecular weight distributions. A calibration curve of log(molecular weight) versus elution volume is generated.

  • Analysis: The prepared polymer sample is injected into the GPC system. The elution profile is recorded by the RI detector.

  • Data Processing: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample are calculated from the calibration curve using appropriate software.

Light Scattering (LS)

Static Light Scattering (SLS) is an absolute technique for determining the weight-average molecular weight (Mw) of polymers in solution. The intensity of light scattered by a polymer solution is proportional to its molecular weight and concentration. Dynamic Light Scattering (DLS) can provide information about the hydrodynamic radius of the polymer coils.

Viscometry

Dilute solution viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of polymers. The viscosity of a polymer solution is related to the molecular weight of the polymer through the Mark-Houwink equation. This method requires calibration with polymer standards of known molecular weight.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in a typical ATRP synthesis and the conceptual comparison of molecular weight determination techniques.

ATRP_Workflow cluster_synthesis Polymer Synthesis (ATRP) cluster_purification Purification cluster_characterization Molecular Weight Determination start Reactants: - Monomer (e.g., Styrene, MMA) - Initiator (Ethyl α-bromophenylacetate) - Catalyst (e.g., Cu(I)Br) - Ligand (e.g., PMDETA) reaction Controlled Radical Polymerization (e.g., in Toluene at 90°C) start->reaction quenching Termination of Polymerization (e.g., exposure to air) reaction->quenching dissolution Dissolution in a suitable solvent (e.g., THF) quenching->dissolution precipitation Precipitation in a non-solvent (e.g., Methanol) dissolution->precipitation drying Drying of the polymer precipitation->drying gpc Gel Permeation Chromatography (GPC) drying->gpc end Polymer Characterization Data gpc->end Obtain Mn, Mw, PDI

Caption: Workflow for ATRP synthesis and GPC-based molecular weight determination.

MW_Comparison cluster_methods Molecular Weight Determination Methods cluster_principles Measurement Principle cluster_output Primary Output gpc GPC/SEC (Size Exclusion Chromatography) gpc_p Separation based on hydrodynamic volume gpc->gpc_p sls SLS (Static Light Scattering) sls_p Measures intensity of scattered light sls->sls_p viscometry Viscometry viscometry_p Measures the increase in solution viscosity viscometry->viscometry_p gpc_o Mn, Mw, PDI (Molecular Weight Distribution) gpc_p->gpc_o sls_o Mw (Absolute) sls_p->sls_o viscometry_o Mv (Viscosity-Average) viscometry_p->viscometry_o

Caption: Conceptual comparison of common polymer molecular weight determination techniques.

References

A Comparative Guide to the Stereochemistry of Products from Ethyl α-Bromophenylacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, controlling the stereochemical outcome of reactions is paramount. Ethyl α-bromophenylacetate is a valuable chiral building block, and its reactions offer pathways to a variety of stereochemically rich molecules. This guide provides a comparative analysis of the stereochemistry of products obtained from two key reactions of ethyl α-bromophenylacetate: the Reformatsky reaction and the Darzens condensation. We present available experimental data, detailed protocols, and mechanistic diagrams to aid in the selection and optimization of synthetic routes.

Introduction to Stereoselective Reactions of Ethyl α-Bromophenylacetate

Ethyl α-bromophenylacetate possesses a stereogenic center at the α-carbon, making it a powerful precursor for the synthesis of enantiomerically enriched compounds. The stereochemical course of its reactions is highly dependent on the reaction type, conditions, and the presence of chiral auxiliaries or catalysts. This guide focuses on the Reformatsky and Darzens reactions, two classical methods for carbon-carbon bond formation that can be adapted for stereoselective synthesis.

The Reformatsky Reaction: A Versatile Tool for Stereocontrol

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc to form a β-hydroxy ester.[1] The key intermediate is a zinc enolate, which is less reactive than corresponding lithium or magnesium enolates, often leading to higher selectivity.[1]

Diastereoselective Reformatsky Reaction

When both the enolate of ethyl α-bromophenylacetate and the carbonyl compound are chiral, the reaction can exhibit diastereoselectivity. This "double induction" can lead to the preferential formation of one diastereomer. The stereochemical outcome is often rationalized by considering the Zimmerman-Traxler model for the transition state, where steric interactions between the substituents on the enolate and the aldehyde dictate the facial selectivity of the attack.

Enantioselective Reformatsky Reaction

The use of chiral ligands to chelate the zinc atom can create a chiral environment around the reactive enolate, enabling enantioselective addition to prochiral carbonyl compounds. Various classes of chiral ligands have been explored, with amino alcohols being particularly effective. These ligands coordinate to the zinc center, influencing the enolate's geometry and shielding one of its faces, thereby directing the approach of the electrophile.

The Darzens Condensation: An Alternative Route to Epoxides

The Darzens condensation (or glycidic ester condensation) is the reaction of a ketone or aldehyde with an α-halo ester in the presence of a strong base to yield an α,β-epoxy ester (glycidic ester).[2] The stereochemistry of the resulting epoxide can be influenced by the reaction conditions, with kinetic or thermodynamic control leading to different diastereomeric products.[2]

However, the application of the Darzens reaction to α-aryl-substituted halo esters like ethyl α-bromophenylacetate can be challenging. Under certain conditions, side reactions such as self-condensation of the halo ester can predominate, leading to low or no yield of the desired glycidic ester.

Comparative Analysis of Stereochemical Outcomes

The choice between the Reformatsky reaction and the Darzens condensation for a stereoselective synthesis involving ethyl α-bromophenylacetate depends on the desired product and the required level of stereocontrol.

  • Product Type: The Reformatsky reaction directly yields β-hydroxy esters, which are versatile intermediates. The Darzens condensation produces α,β-epoxy esters, which can be further transformed.

  • Stereocontrol: The Reformatsky reaction appears to be a more robust and widely documented method for achieving high stereoselectivity with α-halo esters. A wide array of chiral ligands has been successfully employed to induce high enantioselectivity. While asymmetric versions of the Darzens reaction exist, their application to ethyl α-bromophenylacetate is less reported, and the reaction can be prone to failure with certain substrates.

Quantitative Data on Stereoselective Reactions

The following table summarizes the available quantitative data on the stereochemical outcomes of reactions involving ethyl α-bromophenylacetate and its close analogs. It is important to note that specific data for ethyl α-bromophenylacetate is limited in the literature, and therefore, data for analogous α-halo esters are included for comparison.

Reaction Typeα-Halo EsterElectrophileChiral Auxiliary/LigandDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Reformatsky Ethyl bromoacetateVarious aldehydesChiral amide ligand derived from (+)-norephedrine-30-90% ee[3]
Reformatsky Ethyl iodoacetateVarious aldehydesChiral 1,2-amino alcohol-25-81% ee[3]
Reformatsky Ethyl bromodifluoroacetateCinnamaldehyde(1S, 2R)-N,N-dimethyl-2-amino-1,2-diphenylmethanol-37% ee[3]
Aza-Reformatsky Ethyl dibromofluoroacetateAromatic imines(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol-86-99% ee[3]
Reformatsky Ethyl bromodifluoroacetateα-oxygenated sulfinylimineChiral sulfinyl group>94:6 dr-[4]
Darzens (-)-8-Phenylmenthyl α-chloroacetateSubstituted cyclohexanones(-)-8-Phenylmenthyl group>95% de-[5]

Experimental Protocols

Representative Protocol for an Asymmetric Reformatsky Reaction

This protocol is adapted from studies on asymmetric Reformatsky reactions using chiral amino alcohol ligands.

Materials:

  • Zinc dust (activated)

  • Anhydrous solvent (e.g., THF, Et2O)

  • Chiral amino alcohol ligand (e.g., (1R,2S)-N-methylephedrine)

  • Ethyl α-bromophenylacetate

  • Aldehyde (e.g., benzaldehyde)

  • Diethylzinc (Et2Zn) or Dimethylzinc (Me2Zn) solution

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) is charged with activated zinc dust.

  • Anhydrous solvent is added, followed by the chiral amino alcohol ligand.

  • The mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C).

  • A solution of ethyl α-bromophenylacetate and the aldehyde in the anhydrous solvent is added dropwise to the zinc suspension.

  • The zinc enolate formation and subsequent addition are promoted by the addition of Et2Zn or Me2Zn.

  • The reaction is stirred at the specified temperature for several hours until completion (monitored by TLC).

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the β-hydroxy ester.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

General Protocol for the Darzens Condensation

Materials:

  • Strong base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., THF, benzene)

  • Ethyl α-bromophenylacetate

  • Aldehyde or ketone

Procedure:

  • A flame-dried flask under an inert atmosphere is charged with the strong base and anhydrous solvent.

  • The mixture is cooled to a low temperature (e.g., 0 °C or -78 °C).

  • A solution of ethyl α-bromophenylacetate and the carbonyl compound in the anhydrous solvent is added dropwise.

  • The reaction mixture is stirred at the low temperature for a specified period.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with water or a saturated aqueous ammonium chloride solution.

  • The product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by distillation or column chromatography.

  • The diastereomeric ratio of the product can be determined by NMR spectroscopy or GC analysis.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key reaction pathways and a general experimental workflow.

Reformatsky_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Ethyl α-bromophenylacetate E Zinc Enolate A->E oxidative addition B Aldehyde/Ketone G β-Hydroxy Ester B->G C Zinc C->E D Chiral Ligand (optional) F Chiral Zinc Complex D->F E->F E->G nucleophilic addition F->G enantioselective addition

Caption: Enantioselective Reformatsky Reaction Pathway.

Darzens_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Ethyl α-bromophenylacetate D Enolate A->D deprotonation B Aldehyde/Ketone E Halohydrin Intermediate B->E C Strong Base C->D D->E aldol-type addition F α,β-Epoxy Ester E->F intramolecular SN2

Caption: Darzens Condensation Reaction Pathway.

Experimental_Workflow A Reaction Setup (Inert atmosphere, solvent) B Addition of Reactants (α-halo ester, carbonyl, metal/base) A->B C Reaction Monitoring (TLC, GC, etc.) B->C D Workup (Quenching, extraction) C->D E Purification (Chromatography, distillation) D->E F Stereochemical Analysis (Chiral HPLC, NMR) E->F

Caption: General Experimental Workflow.

Conclusion

The stereoselective synthesis of products from ethyl α-bromophenylacetate is a critical endeavor in medicinal chemistry and organic synthesis. While both the Reformatsky reaction and the Darzens condensation offer potential routes, the Reformatsky reaction, particularly its asymmetric variant using chiral ligands, is a more extensively studied and seemingly more reliable method for achieving high levels of stereocontrol. The choice of reaction will ultimately depend on the target molecule and the desired stereochemical purity. Further research into the asymmetric Darzens condensation with α-aryl-substituted halo esters could open up new avenues for the efficient synthesis of chiral epoxides. This guide serves as a starting point for researchers to navigate the complexities of these reactions and design effective synthetic strategies.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl alpha-bromophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl α-Bromophenylacetate

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl α-bromophenylacetate. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Ethyl α-bromophenylacetate is a corrosive liquid that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4] Adherence to the following safety protocols is critical to minimize risk and ensure a safe working environment.

Hazard Identification and Classification
Hazard ClassificationCategory
Skin Corrosion/IrritationCategory 1B[1][2]
Serious Eye Damage/IrritationCategory 1[1][2]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[1]
Physical and Chemical Properties
PropertyValue
Physical State Liquid[1]
Boiling Point 89 - 92 °C / 192.2 - 197.6 °F @ 1.2 hPa[1]
Flash Point > 110 °C / > 230 °F[1][5]
Density 1.389 g/mL at 25 °C
Molecular Formula C10H11BrO2[6][7]

Operational Plan: Safe Handling Protocol

This section provides a step-by-step guide for the safe handling of Ethyl α-bromophenylacetate.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • Chemical Fume Hood: All handling of Ethyl α-bromophenylacetate must be conducted in a properly functioning chemical fume hood.[1][2]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

Required Personal Protective Equipment (PPE):

PPE TypeSpecification
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[1]
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[1][5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK, EN14387).[2]
Handling Procedures
  • Preparation: Before handling, ensure all required PPE is donned correctly and the chemical fume hood is operational.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes or the creation of mists/vapors.

  • Usage: Do not breathe mist, vapors, or spray.[1][2] Avoid all contact with eyes, skin, and clothing.[1][2]

  • Post-Handling: Tightly close the container after use.

  • Storage: Store in a dry, cool, and well-ventilated place designated as a corrosives area.[1][2] The substance is moisture-sensitive.[3][8] Keep containers away from strong oxidizing agents.[1][2]

SOP_for_Ethyl_alpha_bromophenylacetate start Start: Prepare for Handling step1 Step 1: Don PPE (Goggles, Face Shield, Gloves, Lab Coat) start->step1 step2 Step 2: Verify Engineering Controls (Fume Hood, Eyewash/Shower) step1->step2 step3 Step 3: Handle Chemical in Fume Hood - Avoid inhalation of vapors - Prevent skin/eye contact step2->step3 step4 Step 4: Securely Close Container step3->step4 step5 Step 5: Store Properly (Cool, Dry, Ventilated, Corrosives Area) step4->step5 step6 Step 6: Decontaminate Work Area step5->step6 step7 Step 7: Doff and Dispose of PPE step6->step7 end_node End step7->end_node

Caption: Standard Operating Procedure for Handling Ethyl α-bromophenylacetate.

Emergency and Disposal Plan

This section outlines procedures for handling emergencies and the proper disposal of Ethyl α-bromophenylacetate.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2][6] Seek immediate medical attention.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[1] Seek immediate medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration.[2][6] Seek immediate medical attention.[1][2]
Ingestion Rinse mouth. DO NOT induce vomiting.[1][2] Call a physician or poison control center immediately.[2][6]
Spill Response Protocol
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Soak up the spill with an inert absorbent material (e.g., dry sand, vermiculite).[1]

  • Collection: Collect the absorbent material and spilled chemical into a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste as hazardous material in accordance with all applicable regulations.

Spill_Response_Workflow spill Spill Occurs step1 Evacuate Area & Alert Others spill->step1 step2 Don Appropriate PPE step1->step2 step3 Contain Spill with Inert Absorbent step2->step3 step4 Collect Waste in Sealed Container step3->step4 step5 Decontaminate Spill Area step4->step5 step6 Dispose of as Hazardous Waste step5->step6 end_node Response Complete step6->end_node

Caption: Workflow for Responding to a Spill of Ethyl α-bromophenylacetate.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use CO2, dry chemical, dry sand, or alcohol-resistant foam.[1][2]

  • Protective Equipment: In case of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][2][9]

Disposal Plan
  • Waste Classification: This chemical is classified as hazardous waste.[6]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[1][2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][9] Do not empty into drains or sewers.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.